Product packaging for 2,2'-Oxydipropanol(Cat. No.:CAS No. 108-61-2)

2,2'-Oxydipropanol

Cat. No.: B032387
CAS No.: 108-61-2
M. Wt: 134.17 g/mol
InChI Key: VMKMZRBPOSNUMX-UHFFFAOYSA-N
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Description

2,2'-Oxydipropanol, also known as dipropylene glycol, is a versatile glycol ether of significant interest in chemical and materials science research. This compound serves as a high-boiling, water-miscible polar solvent, ideal for applications requiring stable reaction conditions or as a carrier solvent in the formulation of dyes, inks, and specialty coatings. Its primary research value lies in its role as a precursor and plasticizer in polymer chemistry, where its bifunctional hydroxyl groups participate in polycondensation reactions to form polyesters and polyurethanes with tailored flexibility and hydrophilicity. The mechanism of action involves the ether and alcohol functionalities conferring both solvating power and the ability to integrate into polymer backbones, influencing chain mobility and intermolecular interactions. Researchers utilize this compound to modify the physical properties of polymers, study phase-transfer catalysis, and develop non-toxic solvent systems for green chemistry initiatives. Its hygroscopic nature also makes it a candidate for studies in humidity control and as a component in heat transfer fluids. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B032387 2,2'-Oxydipropanol CAS No. 108-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propan-1-ol
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InChI

InChI=1S/C6H14O3/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKMZRBPOSNUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274176
Record name 2,2'-Oxybis-1-propanol
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Molecular Weight

134.17 g/mol
Source PubChem
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CAS No.

108-61-2
Record name 2,2′-Oxybis[1-propanol]
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Record name 2,2'-Oxydipropanol
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Record name 2,2'-Oxybis-1-propanol
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Record name 2,2'-oxydipropanol
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Record name 2,2'-OXYDIPROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxydipropanol, a significant isomer of dipropylene glycol, is a versatile organic compound with wide-ranging industrial applications. This technical guide provides a comprehensive overview of its chemical structure and bonding. This document outlines the key physicochemical properties, details the molecular geometry, and discusses the spectroscopic characteristics that define its structural integrity. Furthermore, detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of these workflows to facilitate a deeper understanding for research, development, and quality control purposes.

Chemical Structure and Identification

This compound is one of the three isomers of dipropylene glycol. Its chemical structure is characterized by a central ether linkage connecting two propanol units. The systematic IUPAC name for this isomer is 2-(1-hydroxypropan-2-yloxy)propan-1-ol.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-(1-hydroxypropan-2-yloxy)propan-1-ol[1]
Synonyms 1-Propanol, 2,2'-oxybis-
CAS Number 108-61-2[1]
Molecular Formula C6H14O3[1]
Molecular Weight 134.17 g/mol [1]
InChI Key VMKMZRBPOSNUMX-UHFFFAOYSA-N[1]
SMILES CC(CO)OC(C)CO[1]

Physicochemical Properties

This compound is a colorless, viscous liquid with a high boiling point and low volatility. It is miscible with water and many organic solvents, a property attributable to the presence of both hydroxyl groups and an ether linkage, which can participate in hydrogen bonding.

Table 2: Physicochemical Data of this compound

PropertyValue
Boiling Point 234.2 °C at 760 mmHg[2]
Density 1.034 g/cm³[2]
Flash Point 95.5 °C[2]
Vapor Pressure 0.00984 mmHg at 25°C[2]
Refractive Index 1.445[2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Chemical Bonding and Molecular Geometry

The molecule consists of a central oxygen atom forming an ether linkage with two propyl chains. Each propyl chain contains a hydroxyl group. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon center. The C-O-C bond angle of the ether linkage is expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric hindrance from the propyl groups. The C-O-H bond angle of the alcohol groups will also be approximately tetrahedral. The presence of two stereocenters at the carbon atoms attached to the ether oxygen results in the possibility of stereoisomers.

Table 3: Predicted Bond Parameters for this compound

BondBond TypePredicted Bond Length (Å)Predicted Bond Angle (°)
C-Csp³-sp³~ 1.54~ 109.5
C-O (ether)sp³-sp²~ 1.43C-O-C: ~ 110-112
C-O (alcohol)sp³-sp²~ 1.43C-O-H: ~ 109
O-Hsp²-s~ 0.96
C-Hsp³-s~ 1.09

Note: These are approximate values based on typical bond lengths and angles for similar functional groups.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of dipropylene glycol, as a mixture of isomers, provides characteristic absorption bands that can be attributed to the functional groups present in this compound.

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

  • C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-O Stretching: Strong absorption bands in the 1150-1050 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals for the methyl protons (CH₃), methylene protons (CH₂), and methine protons (CH), as well as the hydroxyl protons (OH). The chemical shifts would be influenced by the proximity to the electronegative oxygen atoms.

  • ¹³C NMR: The spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule, with the carbons attached to oxygen atoms appearing at higher chemical shifts (downfield).

Experimental Protocols

Synthesis of this compound

This compound is typically produced as part of a mixture of dipropylene glycol isomers through the reaction of propylene glycol with propylene oxide.

Generalized Protocol:

  • Reaction Setup: A mixture of propylene glycol and a catalytic amount of a base (e.g., sodium hydroxide) is charged into a temperature-controlled reactor equipped with a stirrer and an inlet for propylene oxide.

  • Reaction: Propylene oxide is slowly added to the heated mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid.

  • Purification: The resulting mixture, containing mono-, di-, and tripropylene glycols, is then subjected to fractional distillation under reduced pressure to separate the different isomers and homologs based on their boiling points. This compound is collected as a specific fraction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Propylene Glycol Propylene Glycol Reactor Reactor Propylene Glycol->Reactor Propylene Oxide Propylene Oxide Propylene Oxide->Reactor Catalyst (Base) Catalyst (Base) Catalyst (Base)->Reactor Neutralization Neutralization Reactor->Neutralization Fractional Distillation Fractional Distillation Neutralization->Fractional Distillation This compound This compound Fractional Distillation->this compound Other DPG Isomers Other DPG Isomers Fractional Distillation->Other DPG Isomers MPG & TPG MPG & TPG Fractional Distillation->MPG & TPG

Synthesis of this compound from Propylene Glycol and Propylene Oxide.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and identification of this compound from its isomers is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol for Isomer Separation:

  • Sample Preparation: A dilute solution of the dipropylene glycol sample is prepared in a suitable solvent such as methanol or dichloromethane. An internal standard may be added for quantitative analysis.

  • GC-MS System:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of the isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 30-300 amu.

  • Data Analysis: The retention times of the separated isomers are used for identification by comparison with known standards. The mass spectra of each isomer will show a molecular ion peak and characteristic fragmentation patterns that can be used for confirmation.

GCMS_Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Data Analysis Data Analysis Detection->Data Analysis Isomer Identification Isomer Identification Data Analysis->Isomer Identification Quantification Quantification Data Analysis->Quantification

Experimental Workflow for the GC-MS Analysis of this compound.

Conclusion

This compound possesses a distinct chemical structure and bonding arrangement that dictates its valuable physicochemical properties. While a complete experimental determination of its solid-state structure remains an area for future research, a robust understanding of its molecular geometry and bonding can be achieved through theoretical principles and spectroscopic analysis. The detailed experimental protocols for its synthesis and, particularly, its analytical determination by GC-MS, provide a solid foundation for researchers, scientists, and drug development professionals working with this important industrial chemical. This guide serves as a comprehensive resource to support further investigation and application of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol, is a colorless, viscous, and hygroscopic liquid.[1] Its unique combination of low toxicity, high boiling point, and excellent solvency has established it as a critical component in a multitude of applications, ranging from industrial processes to pharmaceutical formulations.[2][3] In the realm of drug development, its utility as a solvent, stabilizer, and viscosity modifier for both oral and topical preparations is of particular interest.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its effective application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various systems and for the design of experimental and manufacturing processes.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄O₃[1][4]
Molecular Weight 134.17 g/mol [1][4]
Appearance Colorless, viscous liquid[1][2]
Odor Nearly odorless[2]
Density 1.023 g/mL at 25 °C[5]
Boiling Point 230.5 °C[2]
Melting Point -32 °C[5]
Flash Point 137 °C (open cup)[2]
Refractive Index 1.441 at 20 °C[5]
Vapor Pressure <0.01 mm Hg at 20 °C[5]
Table 2: Solubility and Viscosity of this compound
PropertyValueReference(s)
Solubility in Water Miscible[2][5]
Solubility in Organic Solvents Miscible with alcohols, esters, and various organic solvents.[2]
Kinematic Viscosity Varies with temperature and purity.
Dynamic Viscosity See experimental protocols.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are intended to guide researchers in the accurate and reproducible measurement of these parameters.

Determination of Density by Pycnometer

Objective: To accurately determine the density of this compound using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • This compound sample

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m₀) using the analytical balance. Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). Ensure the water level is at the mark on the capillary. Dry the exterior of the pycnometer and weigh it (m₁).

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to equilibrate in the constant temperature water bath to the same temperature as the water. Adjust the volume to the mark, dry the exterior, and weigh the pycnometer with the sample (m₂).

  • Calculation:

    • Mass of water (m_water) = m₁ - m₀

    • Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

    • Mass of sample (m_sample) = m₂ - m₀

    • Density of this compound (ρ_sample) = m_sample / V

Determination of Kinematic Viscosity by Capillary Viscometer (ASTM D445)

Objective: To measure the kinematic viscosity of this compound using a calibrated glass capillary viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02 °C)

  • Stopwatch

  • Pipettes

  • This compound sample

Procedure:

  • Sample Preparation: Filter the this compound sample to remove any particulate matter.

  • Viscometer Charging: Charge the viscometer with the sample by inverting it and immersing the wider tube into the sample. Draw the liquid up to the filling line, ensuring no air bubbles are trapped.

  • Thermal Equilibration: Place the charged viscometer vertically in the constant temperature bath. Allow at least 30 minutes for the sample to reach the test temperature.

  • Flow Measurement: By suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary. Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Perform the measurement at least twice and ensure the flow times are within the acceptable repeatability limits specified in the standard.

  • Calculation:

    • Kinematic Viscosity (ν) = C * t

      • Where:

        • C is the calibration constant of the viscometer (in mm²/s²).

        • t is the average flow time (in s).

Determination of Boiling Point

Objective: To determine the boiling point of this compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

  • This compound sample

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of this compound and a few boiling chips in the distillation flask.

  • Heating: Gently heat the flask using the heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and a steady stream of condensate is collected. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer.

Determination of Flash Point (Open Cup Method)

Objective: To determine the flash point of this compound.

Apparatus:

  • Cleveland Open Cup (COC) apparatus

  • Thermometer

  • Heat source

  • Test flame applicator

  • This compound sample

Procedure:

  • Sample Preparation: Fill the test cup with the this compound sample to the filling mark.

  • Heating: Heat the sample at a slow, constant rate.

  • Test Flame Application: At specified temperature intervals, pass the test flame across the center of the cup.

  • Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite momentarily.

Determination of Miscibility

Objective: To determine the miscibility of this compound with various solvents.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • This compound sample

  • Solvents for testing (e.g., water, ethanol, acetone, hexane)

Procedure:

  • Preparation: In a clean, dry test tube, add a known volume of this compound (e.g., 5 mL).

  • Solvent Addition: Add an equal volume of the test solvent to the test tube.

  • Mixing: Stopper the test tube and shake it vigorously for 30 seconds. A vortex mixer can be used for thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe.

    • Miscible: If the mixture remains a single, clear phase with no separation, the liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate completely, the liquids are partially miscible.

  • Varying Proportions: Repeat the procedure with different volume ratios of this compound to the solvent (e.g., 1:9, 9:1) to further characterize the miscibility.

Visualizing Key Processes

To further aid in the understanding of this compound's application and synthesis, the following diagrams, generated using Graphviz, illustrate critical workflows.

Synthesis and Purification of this compound

The industrial production of dipropylene glycol, including the this compound isomer, is typically a byproduct of propylene glycol synthesis from the hydration of propylene oxide. The subsequent purification is crucial to isolate the desired isomers.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Propylene_Oxide Propylene Oxide Reactor Hydration Reactor Propylene_Oxide->Reactor Water Water Water->Reactor Crude_Glycol_Mix Crude Glycol Mixture Reactor->Crude_Glycol_Mix High Temp & Pressure Distillation1 Water & Light Ends Removal Column Crude_Glycol_Mix->Distillation1 Distillation2 Propylene Glycol Separation Column Distillation1->Distillation2 Bottoms Distillation3 Dipropylene Glycol Isomer Separation Distillation2->Distillation3 Bottoms PG_Product Propylene Glycol Distillation2->PG_Product Overhead DPG_Product This compound (and other isomers) Distillation3->DPG_Product Side Stream Heavy_Ends Heavy Ends (Tripropylene Glycol, etc.) Distillation3->Heavy_Ends Bottoms

Caption: Workflow for the synthesis and purification of this compound.

Use of this compound as a Cosolvent in an Oral Pharmaceutical Solution

This compound is frequently used in oral pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

G cluster_formulation Formulation Development cluster_mixing Mixing Process cluster_qc Quality Control API Poorly Soluble API Premix API-DPG Premix API->Premix DPG This compound (Cosolvent) DPG->Premix Dissolution Water Purified Water (Primary Solvent) Main_Mix Main Mixing Vessel Water->Main_Mix Excipients Other Excipients (Sweeteners, Flavors, Preservatives) Excipients->Main_Mix Sequential Addition Premix->Main_Mix Final_Solution Final Oral Solution Main_Mix->Final_Solution Homogenization QC_Testing QC Testing (Assay, pH, Viscosity, etc.) Final_Solution->QC_Testing Packaging Packaging & Labeling QC_Testing->Packaging Release

References

A Technical Guide to the Spectroscopic Analysis of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Oxydipropanol, a primary isomer of dipropylene glycol (DPG), is a colorless, viscous liquid with the chemical formula C₆H₁₄O₃. It is widely used as a solvent, plasticizer, and chemical intermediate in various industries. The accurate characterization of this compound is crucial for quality control and research applications. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides distinct signals for each unique carbon environment within the molecule's isomers. For the symmetric 2,2'-oxybis(1-propanol) isomer, the signals can be clearly assigned.

Carbon PositionChemical Shift (δ, ppm)
C1, C1'68.86 / 68.82
C2, C2'75.80 / 75.76
C3, C3'18.06 / 18.02
Data presented as pairs for diastereoisomers where applicable.[1]
¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments and their connectivity through spin-spin coupling. The following table represents a typical ¹H NMR spectrum for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.15Doublet (d)~6.36H
-CH₂-OH~3.40-3.55Multiplet (m)-4H
-CH-~3.80-3.95Multiplet (m)-2H
-OHVariableBroad Singlet-2H
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The -OH peak is often broad and its position is highly variable.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl and ether groups, as well as the alkyl backbone.

Wavenumber (cm⁻¹)AssignmentIntensity
3550 - 3200O-H Stretch (Alcohol)Strong, Broad
2970 - 2850C-H Stretch (Alkyl)Strong
~1465C-H Bend (CH₂)Medium
~1380C-H Bend (CH₃)Medium
1140 - 1085C-O Stretch (Ether & Alcohol)Strong

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups.[2][3][4] The strong C-O stretching region confirms the presence of both ether and alcohol functionalities.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragmentation of the molecule. Under Electron Ionization (EI), alcohols like this compound often exhibit a weak or absent molecular ion peak (M⁺) but show characteristic fragment ions from alpha-cleavage and dehydration.

m/z (Mass/Charge)Proposed Fragment Ion / LossNotes
135[M+H]⁺Protonated molecule, observed in soft ionization methods.[5]
117[M+H - H₂O]⁺Loss of water from the protonated molecule.[5]
89[C₄H₉O₂]⁺Result of C-C bond cleavage.
59[C₃H₇O]⁺Base peak resulting from alpha-cleavage.[5]
45[C₂H₅O]⁺Common fragment for primary alcohols.
Note: The molecular weight of this compound is 134.17 g/mol .[1]

Experimental Protocols

Detailed and reproducible experimental methods are essential for obtaining high-quality spectroscopic data.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument optimization routines including locking on the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve homogeneity.[6]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[6] Typical parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5][7] Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').[6] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be necessary.[6]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum.

ATR-FTIR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal. The sample must be in good contact with the crystal surface.[8][9]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically performs a background correction. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[8]

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and controlled introduction or by direct infusion.

  • Ionization: In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[10] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is a radical cation.

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, more stable charged ions and neutral radicals.[10][11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for acquiring the spectroscopic data described.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Ready for Analysis Optimize Lock, Tune, Shim Insert->Optimize Acquire Acquire FID (Pulse Sequence) Optimize->Acquire FT Fourier Transform Acquire->FT Raw Data Correct Phase & Baseline Correction FT->Correct Calibrate Calibrate & Analyze Spectrum Correct->Calibrate

Diagram 1: A generalized workflow for acquiring and processing NMR spectra.

IR_Workflow ATR-FTIR Spectroscopy Workflow A Clean ATR Crystal B Acquire Background Spectrum (Reference) A->B Step 1 C Apply Liquid Sample to Crystal B->C Step 2 D Acquire Sample Spectrum (Interferogram) C->D Step 3 E Fourier Transform & Background Subtraction D->E Processing F Final IR Spectrum (Transmittance vs. Wavenumber) E->F Output

Diagram 2: Step-by-step process for analysis using ATR-FTIR spectroscopy.

MS_Workflow Electron Ionization Mass Spectrometry Workflow cluster_source Ion Source cluster_analysis Analysis & Detection cluster_output Output Intro Sample Vaporization & Introduction Ionize Electron Impact (70 eV) Forms M+• Intro->Ionize Frag Fragmentation Ionize->Frag Accelerate Ion Acceleration Frag->Accelerate Ion Beam Separate Mass Analyzer (Separation by m/z) Accelerate->Separate Detect Ion Detection Separate->Detect Spectrum Mass Spectrum (Abundance vs. m/z) Detect->Spectrum Signal Processing

Diagram 3: Workflow for sample analysis by Electron Ionization Mass Spectrometry.

References

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2'-Oxydipropanol, a compound of interest in various scientific and industrial applications. This document details the chemical shifts and provides a foundational experimental protocol for acquiring high-quality NMR spectra.

Introduction to this compound and its NMR Spectroscopy

This compound, also known as di(propylene glycol) or DPG, is a viscous, colorless liquid that is miscible with water and a variety of organic solvents. Its molecular structure, featuring two stereocenters, gives rise to a mixture of diastereomers. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound, providing detailed information about its carbon framework and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The protons in this compound can be categorized into four distinct environments: the methyl protons (CH₃), the methine protons (CH), the methylene protons (CH₂), and the hydroxyl protons (OH).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃~1.15Doublet
O-CH₂~3.4 - 3.7Doublet of doublets
CH-O~3.8 - 4.1Multiplet
OHVariable (typically 2.0 - 4.0)Broad singlet

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

Experimental ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of this compound. The molecule contains three distinct carbon environments.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound (DPG1 Isomer)

Carbon AtomChemical Shift (δ, ppm)
C1, C1'69.18 / 69.16 and 68.86 / 68.82
C2, C2'75.80 / 75.76 and 75.52 / 75.49
C3, C3'18.06 / 18.02 and 17.84 / 17.80

The paired values represent the chemical shifts for the diastereomers.

Experimental Protocols

Acquiring high-resolution NMR spectra is crucial for accurate structural analysis. The following provides a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like hydroxyl groups.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing C-H coupling.

  • Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-200 ppm.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting the non-equivalent carbon and proton environments that give rise to the observed NMR signals.

Caption: Chemical structure of this compound with non-equivalent carbon atoms highlighted.

This guide serves as a foundational resource for the NMR analysis of this compound. For more detailed studies, such as the determination of diastereomeric ratios or quantitative analysis, more advanced NMR techniques and rigorous experimental design may be required.

An In-depth Technical Guide to the FTIR Spectrum Analysis of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,2'-Oxydipropanol. Due to the limited availability of a definitive, published FTIR spectrum for pure this compound, this guide utilizes a representative spectrum of a closely related isomer, 1,1'-Oxydi-2-propanol, which contains the same functional groups and is expected to exhibit a nearly identical infrared absorption pattern. The analysis includes a detailed breakdown of the characteristic vibrational modes, a summary of expected peak assignments, and a standardized experimental protocol for acquiring a liquid-phase FTIR spectrum.

Molecular Structure and Functional Groups

This compound (C₆H₁₄O₃) is a diol and an ether. Its structure consists of two propanol units linked by an ether oxygen. The key functional groups that give rise to its characteristic infrared spectrum are:

  • Hydroxyl groups (-OH): These are responsible for a prominent, broad absorption band due to hydrogen bonding.

  • Ether linkage (C-O-C): This group exhibits characteristic stretching vibrations.

  • Alkyl groups (C-H): These show stretching and bending vibrations.

FTIR Spectral Data and Peak Assignments

The following table summarizes the expected quantitative data for the FTIR spectrum of this compound, based on the analysis of its functional groups and a representative spectrum of a structural isomer.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3390Strong, BroadO-H StretchingIntermolecularly Hydrogen-Bonded Hydroxyl Groups
~2970StrongC-H Asymmetric StretchingMethyl (-CH₃) and Methylene (-CH₂-) Groups
~2870MediumC-H Symmetric StretchingMethyl (-CH₃) and Methylene (-CH₂-) Groups
~1460MediumC-H Bending (Scissoring)Methylene (-CH₂-) Groups
~1375MediumC-H Bending (Rocking)Methyl (-CH₃) Groups
~1120StrongC-O-C Asymmetric StretchingEther Linkage
~1040StrongC-O StretchingPrimary and Secondary Alcohol Groups
~930Medium, BroadO-H Bending (Out-of-Plane)Hydroxyl Groups

Experimental Protocol for FTIR Analysis of Liquid this compound

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

3.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, thoroughly clean the surface of the ATR crystal. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample using the same parameters as the background scan.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its FTIR analysis.

Molecular Structure of this compound cluster_0 O1 O C5 C O1->C5 C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2->O1 C3 C C2->C3 H4 H C2->H4 O2 O C3->O2 H5 H C3->H5 H6 H C3->H6 H7 H O2->H7 OH1 OH C4 C C4->C5 H8 H C4->H8 H9 H C4->H9 H10 H C4->H10 C6 C C5->C6 H11 H C5->H11 O3 O C6->O3 H12 H C6->H12 H13 H C6->H13 H14 H O3->H14 OH2 OH

Caption: Molecular structure of this compound.

Experimental Workflow for FTIR Analysis A Instrument Preparation (Purge System) B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Liquid Sample (this compound) C->D E Acquire Sample Spectrum D->E F Data Processing (Ratio Sample/Background) E->F H Clean ATR Crystal E->H G Final FTIR Spectrum F->G

Caption: Workflow for FTIR analysis of a liquid sample.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2'-Oxydipropanol (CAS No. 108-61-2). The information presented herein is intended to assist researchers and professionals in identifying this compound, understanding its fragmentation behavior, and developing analytical methods.

Introduction to this compound

This compound, a primary isomer of dipropylene glycol, is a colorless, viscous liquid with the chemical formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1] It is one of three primary isomers of dipropylene glycol, the others being 1,1'-oxybis(2-propanol) and 2-(2-hydroxypropoxy)-1-propanol.[1] Due to their similar physical properties, chromatographic separation, typically by gas chromatography coupled with mass spectrometry (GC-MS), is the primary method for the analysis and identification of these isomers.[1][2]

Mass Spectrometry Data

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion peak (M+) at m/z 134 is often weak or absent in the mass spectra of ethers.[3] The fragmentation pattern is dominated by ions resulting from the cleavage of C-C and C-O bonds. The key fragment ions for this compound are summarized in the table below.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
59[C₃H₇O]⁺High (Base Peak)
45[C₂H₅O]⁺High
31[CH₃O]⁺High

Data derived from NIST Mass Spectrometry Data Center as cited in PubChem.[4]

Fragmentation Pathway

The fragmentation of this compound is primarily driven by the presence of the ether linkage and hydroxyl groups. The major fragmentation pathways involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the C-O ether bond.

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M This compound+• (m/z 134) frag59 [C₃H₇O]⁺ (m/z 59) M->frag59 α-cleavage frag45 [C₂H₅O]⁺ (m/z 45) frag59->frag45 Loss of CH₂ frag31 [CH₃O]⁺ (m/z 31) frag59->frag31 Rearrangement & Cleavage neutral1 - C₃H₇O₂• neutral2 - CH₃• neutral3 - C₂H₅• experimental_workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Result sample Sample containing This compound dissolve Dissolve in Methanol/Isopropanol sample->dissolve gc Gas Chromatography (Separation of Isomers) dissolve->gc ms Mass Spectrometry (EI, 70 eV) gc->ms spectrum Mass Spectrum Acquisition ms->spectrum library Library Matching & Fragmentation Analysis spectrum->library identification Identification and Quantification library->identification

References

An In-depth Technical Guide to the Raman Spectroscopy of Dipropylene Glycol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a common solvent and humectant used in a wide array of products, including pharmaceuticals, cosmetics, and fragrances. Commercial DPG is a mixture of three structural isomers, each possessing unique physical and chemical properties that can influence the final product's performance and stability. The precise isomeric composition is therefore of critical interest for quality control and formulation development. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers a powerful tool for the characterization and potential quantification of these isomers. This guide provides a comprehensive overview of the application of Raman spectroscopy to the analysis of dipropylene glycol isomers.

The three primary isomers of dipropylene glycol are:

  • 1,1'-oxybis(2-propanol) : The most common isomer, formed from the reaction of two propylene oxide molecules.

  • 2-(2-hydroxypropoxy)-1-propanol : A secondary isomer resulting from the reaction of propylene oxide with 1,2-propanediol.

  • 2,2'-oxybis(1-propanol) : Another secondary isomer formed in the manufacturing process.

Due to the limited availability of public domain Raman spectral data for the individual isomers of dipropylene glycol, this guide will focus on the theoretical basis for their differentiation by Raman spectroscopy, provide a general experimental protocol, and present a framework for data analysis.

Principles of Raman Spectroscopy for Isomer Differentiation

Raman spectroscopy probes the vibrational modes of a molecule. When monochromatic light from a laser interacts with a molecule, it can be scattered. While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule's bonds.

The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (in wavenumbers, cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode. The key to differentiating isomers lies in the fact that their unique structural arrangements lead to distinct vibrational modes and, consequently, different Raman spectra.

For dipropylene glycol isomers, the differences in their Raman spectra would primarily arise from:

  • Symmetry: The three isomers possess different molecular symmetries. This affects which vibrational modes are Raman active and their corresponding intensities.

  • Bonding Environment: The local chemical environment of the ether linkage (C-O-C) and the hydroxyl (-OH) groups differs between the isomers, leading to shifts in the vibrational frequencies of these groups.

  • Skeletal Vibrations: The overall carbon backbone structure is different for each isomer, resulting in unique "fingerprint" regions in the Raman spectrum (typically below 1500 cm⁻¹), which are highly specific to the molecule's geometry.

Hypothetical Raman Data for Dipropylene Glycol Isomers

Vibrational Mode Assignment1,1'-oxybis(2-propanol) (cm⁻¹)2-(2-hydroxypropoxy)-1-propanol (cm⁻¹)2,2'-oxybis(1-propanol) (cm⁻¹)
OH Stretch~3400~3400~3400
CH₃/CH₂ Stretch2850 - 30002850 - 30002850 - 3000
CH₂/CH₃ Bend1450 - 14701450 - 14701450 - 1470
C-O-C Stretch (Ether)~1120~1100~1080
C-C Stretch800 - 1000800 - 1000800 - 1000
Skeletal Bending< 600< 600< 600

Note: This table is for illustrative purposes only. Actual peak positions may vary.

Experimental Protocol for Raman Spectroscopy of Dipropylene Glycol

The following provides a detailed methodology for obtaining the Raman spectrum of a liquid sample such as dipropylene glycol.

1. Instrumentation:

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source. Common laser wavelengths include 532 nm, 633 nm, 785 nm, and 1064 nm. For samples like DPG, a 785 nm laser is often a good choice to minimize fluorescence.

  • Sample Holder: A glass vial, cuvette, or NMR tube can be used to hold the liquid sample.

  • Focusing Optics: The spectrometer should have appropriate optics to focus the laser onto the sample and collect the scattered light.

2. Sample Preparation:

  • Dipropylene glycol is a liquid at room temperature and typically requires no sample preparation.

  • Ensure the sample is free from particulate matter that could cause excessive scattering or fluorescence. If necessary, filter the sample through a 0.2 µm filter.

3. Data Acquisition:

  • Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation. A starting point could be 50-100 mW, with adjustments as needed.

  • Integration Time: This is the duration for which the detector collects the Raman signal. Longer integration times improve the signal-to-noise ratio. A typical range is 1 to 10 seconds.

  • Number of Accumulations: Averaging multiple spectra can further improve the signal quality. A common practice is to accumulate 5 to 10 spectra.

  • Spectral Range: Set the spectrometer to collect data over a range that covers the expected vibrational modes, for example, from 200 cm⁻¹ to 3500 cm⁻¹.

  • Calibration: Ensure the spectrometer is calibrated using a known standard (e.g., polystyrene or silicon) to ensure the accuracy of the measured peak positions.

4. Data Processing:

  • Background Subtraction: The raw spectrum may contain a background signal from fluorescence or ambient light. This background should be subtracted using an appropriate algorithm (e.g., polynomial fitting).

  • Cosmic Ray Removal: Sharp, narrow peaks can appear in the spectrum due to cosmic rays hitting the detector. These should be identified and removed.

  • Normalization: To compare spectra from different samples or measurements, the spectra can be normalized to a specific peak that is expected to be constant or to the total spectral area.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Dipropylene Glycol Sample Filter Filter (Optional) Sample->Filter Spectrometer Raman Spectrometer Filter->Spectrometer Introduce Sample RawSpectrum Raw Raman Spectrum Spectrometer->RawSpectrum Acquire Data Laser Set Laser Power & Wavelength Laser->Spectrometer Integration Set Integration Time & Accumulations Integration->Spectrometer Background Background Subtraction RawSpectrum->Background CosmicRay Cosmic Ray Removal Background->CosmicRay Normalization Normalization CosmicRay->Normalization ProcessedSpectrum Processed Spectrum Normalization->ProcessedSpectrum Final Spectrum PeakAnalysis Peak Picking & Assignment ProcessedSpectrum->PeakAnalysis Comparison Isomer Comparison PeakAnalysis->Comparison

A general workflow for the Raman spectroscopic analysis of dipropylene glycol.
Logical Relationship between Isomer Structure and Raman Spectrum

IsomerStructureToSpectrum cluster_properties Structural Properties cluster_vibrations Vibrational Modes Isomer1 1,1'-oxybis(2-propanol) Symmetry Molecular Symmetry Isomer1->Symmetry Bonding Bonding Environment (C-O-C, OH) Isomer1->Bonding Skeletal Skeletal Structure Isomer1->Skeletal Isomer2 2-(2-hydroxypropoxy)-1-propanol Isomer2->Symmetry Isomer2->Bonding Isomer2->Skeletal Isomer3 2,2'-oxybis(1-propanol) Isomer3->Symmetry Isomer3->Bonding Isomer3->Skeletal RamanActive Raman Active Modes Symmetry->RamanActive Intensities Raman Intensities Symmetry->Intensities Frequencies Vibrational Frequencies Bonding->Frequencies Skeletal->Frequencies Spectrum1 Unique Spectrum A RamanActive->Spectrum1 Spectrum2 Unique Spectrum B RamanActive->Spectrum2 Spectrum3 Unique Spectrum C RamanActive->Spectrum3 Frequencies->Spectrum1 Frequencies->Spectrum2 Frequencies->Spectrum3 Intensities->Spectrum1 Intensities->Spectrum2 Intensities->Spectrum3

The logical flow from unique isomer structures to distinct Raman spectra.

Conclusion

Raman spectroscopy is a highly promising technique for the analysis of dipropylene glycol isomers. The subtle structural differences between the isomers are expected to manifest as discernible variations in their Raman spectra, particularly in the fingerprint region and in the vibrational modes of the ether and hydroxyl functional groups. While a lack of publicly available reference spectra currently limits a direct comparative analysis, the theoretical principles and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue the characterization of dipropylene glycol isomers using Raman spectroscopy. The development of a library of Raman spectra for the pure DPG isomers would be a valuable resource for quality control and formulation science in the pharmaceutical and related industries.

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Oxydipropanol, a key chemical intermediate. It details established synthetic methodologies, including the catalyzed reaction of propylene oxide with propylene glycol, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, this document outlines the analytical techniques for the characterization of this compound, presenting key physicochemical data and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, also known as dipropylene glycol (DPG), is a colorless, viscous liquid with the chemical formula C6H14O3. It is a mixture of three isomers: 2,2'-oxybis(1-propanol), 1,1'-oxybis(2-propanol), and 2-(2-hydroxypropoxy)-1-propanol. Due to its excellent solvency, low toxicity, and low volatility, it finds wide applications as a solvent, plasticizer, and chemical intermediate in various industries, including cosmetics, perfumes, and pharmaceuticals.[1][2] This guide focuses on the synthesis and detailed characterization of the this compound isomer.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of propylene oxide with propylene glycol. This reaction is an extension of the hydrolysis of propylene oxide, which is the main route for producing monopropylene glycol.[3] The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction rate and the distribution of the resulting isomers.[4] this compound is also obtained as a byproduct in the production of propylene glycol.[3]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Reactants Propylene Oxide + Propylene Glycol Reaction Reaction Vessel (Controlled Temperature & Pressure) Reactants->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Crude_Product Crude Product Mixture (DPG, PG, Catalyst, etc.) Reaction->Crude_Product Neutralization Neutralization (if necessary) Crude_Product->Neutralization Purification Fractional Distillation Neutralization->Purification DPG_Isomers This compound (and other isomers) Purification->DPG_Isomers

Synthesis and Purification Workflow for this compound.

Experimental Protocol: Synthesis via Acid Catalysis

This protocol describes a laboratory-scale synthesis of this compound using an acid catalyst.

Materials:

  • Propylene glycol (PG)

  • Propylene oxide (PO)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Fractional distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, place a calculated amount of propylene glycol and a catalytic amount of sulfuric acid.

  • Heat the mixture to the desired reaction temperature (e.g., 90-150°C) with stirring.[4]

  • Slowly add propylene oxide to the reaction mixture through the dropping funnel. The molar ratio of propylene glycol to propylene oxide can be varied to optimize the yield of dipropylene glycol.[5]

  • Maintain the reaction mixture at the set temperature for a specified duration (e.g., 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acidic catalyst by slowly adding a sodium hydroxide solution until the pH is neutral.

  • Dry the crude product mixture with anhydrous magnesium sulfate and filter.

  • Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted starting materials and other byproducts.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section details the key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₄O₃[7]
Molecular Weight134.17 g/mol [7]
AppearanceColorless, viscous liquid[2]
Boiling Point234.2 °C at 760 mmHg[7]
Melting Point< -20 °C[8]
Density1.034 g/cm³[7]
Refractive Index1.445[7]
Flash Point95.5 °C[7]
SolubilityMiscible with water and many organic solvents[2]
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling patterns are characteristic of the propanol backbone and the ether linkage.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for distinguishing between the different isomers of dipropylene glycol, as each carbon atom gives a distinct signal based on its chemical environment.[9]

Experimental Protocol: NMR Analysis

  • Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a frequency of 400 MHz, while ¹³C NMR is often run at 100 MHz.

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), integration values, and coupling constants (J) in Hertz (Hz).

Note: Specific chemical shift and coupling constant data for this compound can be found in chemical databases and literature.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol: FTIR Analysis (Liquid Film)

  • Ensure the ATR crystal or salt plates (e.g., KBr) of the FTIR spectrometer are clean.

  • Place a small drop of the purified this compound directly onto the ATR crystal or between two salt plates to form a thin liquid film.

  • Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups of this compound. The O-H stretch will appear as a broad band around 3400 cm⁻¹, and the C-O-C ether stretch will be in the region of 1100 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique used for this analysis. The fragmentation pattern will show characteristic losses of small molecules and radicals from the parent ion.

Experimental Protocol: GC-MS Analysis

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethanol, isopropanol).[10]

  • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the isomers of dipropylene glycol before they enter the mass spectrometer.

  • The mass spectrometer will ionize the molecules (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation of ethers often involves cleavage of the C-O bond, while alcohols can undergo dehydration and cleavage of the C-C bond adjacent to the oxygen.[11] A characteristic fragment ion for dipropylene glycol has been reported at m/z 59.[12]

Quantitative Data

The yield and isomer distribution of dipropylene glycol are highly dependent on the reaction conditions. The following table summarizes the effect of different catalysts on the synthesis of dipropylene glycol.

CatalystReaction Temperature (°C)Molar Ratio (PG:PO)Conversion of PO (%)Selectivity for DPG (%)Reference
Sulfuric Acid901:15986 (DPG+TPG)[5]
Potassium Hydroxide901:1--[5]
No Catalyst2201:15296 (DPG+TPG)[5]
Secondary Amine363-423 K1:1 - 4:1--[13]

Note: TPG refers to tripropylene glycol. Data on selectivity for this compound specifically is limited in the public domain.

Logical Relationships in Synthesis

The synthesis of this compound is part of a larger reaction network starting from propylene oxide. The following diagram illustrates the logical relationship between the reactants and the formation of mono-, di-, and tripropylene glycol.

Reaction_Network PO Propylene Oxide PG Propylene Glycol (Monopropylene Glycol) PO->PG + Water DPG This compound (Dipropylene Glycol) PG->DPG + Propylene Oxide TPG Tripropylene Glycol DPG->TPG + Propylene Oxide Water Water

Reaction network for the formation of propylene glycols.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The established synthetic route via the reaction of propylene oxide and propylene glycol, along with detailed experimental protocols, offers a practical guide for laboratory preparation. The comprehensive characterization data, including physicochemical properties and spectroscopic analysis, are crucial for the identification and quality control of the synthesized compound. This information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the efficient production and application of this important chemical intermediate.

References

Isomers of dipropylene glycol and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Dipropylene Glycol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG), with the CAS number 25265-71-8, is a widely used industrial solvent and chemical intermediate.[1] It is a colorless, nearly odorless, and hygroscopic liquid with a high boiling point and low toxicity.[2] Commercial DPG is not a single chemical entity but rather a mixture of three structural isomers produced as a byproduct of propylene glycol synthesis.[1][3] Understanding the properties of these individual isomers is crucial for researchers, scientists, and drug development professionals to optimize their use in various applications, including pharmaceutical formulations where DPG can act as a solvent, stabilizer, and viscosity-decreasing agent.[4][5][6]

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol, their chemical structures, physical properties, and relevant experimental protocols for their analysis.

Chemical Structures of Dipropylene Glycol Isomers

Dipropylene glycol is composed of three main structural isomers:

  • 1,1'-oxybis-2-propanol (Secondary-Secondary Ether)

  • 2-(2-hydroxypropoxy)-1-propanol (Primary-Secondary Ether)

  • 2,2'-oxybis-1-propanol (Primary-Primary Ether)

The structural differences arise from the ether linkage between the two propylene glycol units.[7]

DPG_Isomers cluster_1 1,1'-oxybis-2-propanol (sec, sec-DPG) cluster_2 2-(2-hydroxypropoxy)-1-propanol (pri, sec-DPG) cluster_3 2,2'-oxybis-1-propanol (pri, pri-DPG) s1 s2 s3

Figure 1: Chemical structures of the three main isomers of dipropylene glycol.

Physical and Chemical Properties

The physical and chemical properties of dipropylene glycol are influenced by the isomeric composition of the mixture. While data for the commercial mixture is readily available, properties for the individual isomers are less commonly reported and may vary between sources. The following tables summarize the available quantitative data for the DPG mixture and its individual isomers.

Properties of the Dipropylene Glycol Isomer Mixture
PropertyValue
CAS Number 25265-71-8
Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
Appearance Colorless, viscous liquid[8][9]
Odor Nearly odorless[8][9]
Boiling Point 230.5 - 235 °C[7][10]
Melting Point < -20 °C[7]
Density 1.023 g/cm³ at 25 °C[11]
Viscosity ~107 mPa·s at 20 °C
Flash Point 130 °C[7]
Autoignition Temp. 310 °C[7]
Solubility in Water Miscible[8]
logP (octanol/water) -0.46 at 20 °C[12]
Properties of Individual Dipropylene Glycol Isomers
Property1,1'-oxybis-2-propanol (sec, sec-DPG)2-(2-hydroxypropoxy)-1-propanol (pri, sec-DPG)2,2'-oxybis-1-propanol (pri, pri-DPG)
CAS Number 110-98-5[12]106-62-7[13]108-61-2[14]
Boiling Point (°C) 232.8[12]224[15]Not readily available
Melting Point (°C) < -40[12]Not readily availableNot readily available
Density (g/cm³) 1.0252 at 20°C/20°C[12]1.0229 at 25°C[15]Not readily available
Viscosity (cP) 1.07 at 20°C[12]Not readily availableNot readily available

Note: Data for individual isomers, particularly for 2,2'-oxybis-1-propanol, is limited in publicly available literature. The provided values are compiled from various sources and may be experimental or predicted.

Experimental Protocols

Separation and Analysis of Dipropylene Glycol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of DPG isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS).[16] The following is a representative protocol based on available literature.

Figure 2: General workflow for the GC-MS analysis of DPG isomers.

Methodology Details:

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of each DPG isomer and the internal standard (e.g., 1,3-butanediol) in a solvent like ethanol or isopropanol.[16]

    • Create a mixed standard working solution by combining aliquots of the stock solutions.

    • For unknown samples, dissolve a precisely weighed amount in the chosen solvent and add the internal standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890B GC or similar.[17]

    • Mass Spectrometer: An Agilent 7000C triple-quadrupole MS or equivalent.[17]

    • Column: A polar capillary column, such as a DB-WAX or InertCap WAX-HT (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[17][18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

    • Oven Temperature Program: An initial temperature of around 90°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of approximately 245°C.[18]

    • Injector: Split injection mode with a split ratio of 10:1 to 50:1, at a temperature of 250°C.

    • Mass Spectrometer: Operated in either full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. The transfer line temperature should be around 250°C.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times relative to the standard.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library.

    • For quantification, construct a calibration curve by plotting the ratio of the peak area of each isomer to the peak area of the internal standard against the concentration of the isomer.

    • Determine the concentration of each isomer in the unknown sample using the calibration curve.

Derivatization for Improved GC-MS Analysis:

For enhanced volatility and improved chromatographic peak shape, derivatization of the hydroxyl groups can be performed. A common method involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

Derivatization_Workflow start DPG Sample in Solvent step1 Add BSTFA with 1% TMCS start->step1 step2 Heat at 70°C for 30 minutes step1->step2 step3 Cool to room temperature step2->step3 end Inject into GC-MS step3->end

Figure 3: Silylation derivatization workflow for DPG isomers.

Relevance and Applications in Drug Development

Dipropylene glycol is utilized in the pharmaceutical industry primarily as a solvent and co-solvent in topical, oral, and injectable formulations.[6] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), both hydrophilic and lipophilic, makes it a valuable excipient for enhancing drug solubility and bioavailability.[4] Furthermore, DPG can act as a stabilizer, protecting sensitive APIs from degradation.[4]

While most pharmaceutical applications use the commercial mixture of DPG isomers, the different properties of the individual isomers could potentially be leveraged for specific formulation challenges. For instance, the varying polarity and viscosity of the isomers might influence drug solubilization and release characteristics. However, there is limited publicly available research on the specific use of individual DPG isomers in drug delivery systems. Further investigation into the unique properties of each isomer could open new avenues for advanced drug formulation.

Toxicological Profile

Dipropylene glycol and its isomers are generally considered to have a low order of toxicity.[2] Toxicological reviews have indicated no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity in humans.[20] It is not a skin sensitizer and is only slightly irritating to the skin and eyes.[2] This favorable safety profile supports its use in a variety of consumer products, including cosmetics and pharmaceuticals.

Conclusion

Dipropylene glycol is a versatile chemical composed of three main isomers, each with its own set of physical and chemical properties. While the commercial mixture is widely used, a deeper understanding of the individual isomers is beneficial for specialized applications, particularly in the pharmaceutical industry. The analytical methods outlined in this guide provide a framework for the separation and quantification of these isomers, enabling researchers to better characterize and utilize them in their work. Further research into the specific roles of each isomer in drug formulations could lead to new and improved drug delivery systems.

References

Theoretical and Computational Studies of 2,2'-Oxydipropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Oxydipropanol, a key isomer of dipropylene glycol. The document summarizes its physicochemical properties, explores its metabolic fate, and details common experimental protocols for its analysis. Due to the limited availability of specific computational data for this compound in the public domain, this guide focuses on established analytical techniques and toxicological information. The metabolic pathway of dipropylene glycol is presented as a logical workflow, fulfilling the requirement for a visual representation of the compound's biological processing.

Introduction

This compound, a primary isomer of dipropylene glycol, is a colorless, nearly odorless, and water-soluble liquid.[1] It finds extensive use as a solvent, plasticizer, and an intermediate in various industrial chemical reactions.[1][2] Its low toxicity and solvent properties make it a suitable additive in perfumes, as well as skin and hair care products.[1] Understanding the theoretical and computational aspects of this compound is crucial for predicting its behavior in different environments, elucidating its mechanism of action in biological systems, and guiding the development of new applications.

This guide aims to consolidate the available information on this compound, with a focus on its computed and experimental properties, analytical methodologies, and metabolic pathways.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Computed Properties
Molecular FormulaC6H14O3PubChem
Molecular Weight134.17 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem
Experimental Properties
Boiling Point230.5 °CWikipedia[1]
Density1.0206 g/cm³ at 20 °CWikipedia[1]
Flash Point121 °CWikipedia[1]
Solubility in WaterMiscibleWikipedia[1]

Theoretical and Computational Studies

For instance, DFT calculations could be utilized to determine the lowest energy conformation (optimized geometry) of this compound, providing insights into its three-dimensional structure. Subsequent frequency calculations at the same level of theory would yield the vibrational modes, which can be correlated with experimental infrared and Raman spectra. Furthermore, the calculation of the molecular electrostatic potential (MEP) would reveal the charge distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments or its interaction with biological macromolecules, such as enzymes or receptors. These simulations provide a dynamic picture of the system at the atomic level, offering valuable information on binding affinities and mechanisms of action.

Metabolic Pathway

This compound is an isomer of dipropylene glycol. Toxicological reviews indicate that dipropylene glycol and its related compounds share common metabolic pathways.[5][6] While specific studies detailing the complete metabolic cascade of this compound are limited, the general pathway for dipropylene glycol involves oxidative metabolism.[7][8] The metabolic fate of dipropylene glycol is inferred from studies on tripropylene glycol, which is metabolized to dipropylene glycol and subsequently to propylene glycol.[8] Propylene glycol is then further metabolized to lactic acid and pyruvic acid, which can enter the citric acid cycle.[8]

The following diagram illustrates the logical flow of the metabolic breakdown of dipropylene glycol.

Metabolic Pathway of Dipropylene Glycol DPG Dipropylene Glycol (including this compound) PG Propylene Glycol DPG->PG Oxidation Excretion Excretion (Urine) DPG->Excretion Unchanged LA Lactic Acid PG->LA Oxidation PA Pyruvic Acid LA->PA Oxidation CAC Citric Acid Cycle PA->CAC Metabolic Entry

Metabolic Pathway of Dipropylene Glycol.

Experimental Protocols

This section details common experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

This method is adapted from a patent for the separation and detection of dipropylene glycol isomers.[9]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the dipropylene glycol sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol, ethanol) to dissolve the sample.

  • If quantitative analysis is required, add a known concentration of an internal standard.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Spectral Width: 10 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 5 seconds

  • Spectral Width: 200 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, liquid cell).

Sample Preparation (ATR method):

  • Place a small drop of the neat this compound liquid directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance or Absorbance

Conclusion

This technical guide has summarized the available theoretical, computational, and experimental information for this compound. While a wealth of experimental data on its physical properties and toxicological profile exists, there is a notable gap in publicly accessible, in-depth computational studies specifically targeting this isomer. The provided experimental protocols offer a starting point for researchers looking to characterize this compound. The metabolic pathway diagram, derived from toxicological reviews of dipropylene glycol, serves as a valuable tool for understanding its biological fate. Further computational research is warranted to fully elucidate the electronic structure, reactivity, and dynamic behavior of this compound, which will undoubtedly contribute to its safer and more efficient use in various applications.

References

In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is widely used in research and development, quality control, and product formulation across various industries, including pharmaceuticals, polymers, and chemicals. By analyzing the mass loss or gain, researchers can determine key properties such as thermal stability, decomposition temperatures, moisture and solvent content, and the composition of multi-component systems.

This guide provides a detailed technical overview of the thermogravimetric analysis of 2,2'-Oxydipropanol, also commonly known as dipropylene glycol (DPG). Due to the limited availability of specific experimental TGA data for this compound in publicly accessible literature, this document outlines a generalized experimental protocol and presents illustrative data based on the known physical and chemical properties of the substance.

This compound: Properties and Thermal Behavior

This compound is a colorless, nearly odorless, and viscous liquid with a high boiling point and low volatility.[1] It is a mixture of three isomers: 1,1'-oxybis(2-propanol), 1,2'-oxybis(1-propanol), and 2,2'-oxybis(1-propanol).[2][3] Its chemical structure, containing both ether and hydroxyl functional groups, contributes to its utility as a solvent, humectant, and chemical intermediate in a wide range of industrial and consumer products.[1][4]

The thermal stability of this compound is a critical parameter for its application in formulations that may be subjected to elevated temperatures during processing or storage. While specific TGA data is scarce, its high boiling point (approximately 227-232°C) and autoignition temperature (around 332-350°C) suggest that significant thermal decomposition would be expected to begin at temperatures exceeding its boiling point.[5][6][7] The decomposition in an inert atmosphere is likely to proceed through different mechanisms than in an oxidative environment.

Experimental Protocol for TGA of this compound

The following section details a typical experimental protocol for conducting a thermogravimetric analysis of a liquid sample like this compound.

Instrumentation:

A standard thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of reaching at least 600°C, and a system for controlled gas flow is required.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Preparation A small, representative liquid sample is carefully weighed.Ensures homogeneity and accurate initial mass measurement.
Sample Mass 5 - 10 mgA small sample size minimizes thermal gradients within the sample, leading to better resolution of thermal events.[8]
Crucible Type Alumina or platinum crucibleThese materials are inert at high temperatures and will not react with the sample or its decomposition products.[8]
Heating Rate 10 °C/minA common heating rate that provides a good balance between resolution and analysis time.[9]
Temperature Range Ambient to 600 °CThis range will cover the boiling point and expected decomposition of this compound.
Atmosphere Nitrogen (inert) or Air (oxidative)An inert atmosphere allows for the study of thermal decomposition, while an oxidative atmosphere provides information on thermo-oxidative degradation.[10]
Gas Flow Rate 20 - 50 mL/minPurges the furnace of decomposition products and ensures a consistent atmosphere around the sample.[10]

Procedure:

  • The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • An empty crucible is tared.

  • The liquid this compound sample is carefully dispensed into the crucible, and the initial mass is recorded.

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with the selected gas (nitrogen or air) for a sufficient time to ensure a stable atmosphere.

  • The temperature program is initiated, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition and other thermal events.

Data Presentation: Illustrative TGA Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)
Volatilization ~180 - 230~240> 95%
Decomposition > 250-Variable

Note: In a real TGA experiment, the primary mass loss for a high-boiling point liquid like dipropylene glycol in an inert atmosphere would be due to evaporation. The onset of this mass loss would be expected to occur below its boiling point and accelerate as the temperature approaches and exceeds it. Any subsequent, higher-temperature mass loss events could be attributed to the decomposition of less volatile residues. In an oxidative atmosphere, the decomposition profile would likely be more complex and occur at lower temperatures.

Mandatory Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Crucible Tare Alumina/Platinum Crucible Sample->Crucible Weigh Weigh 5-10 mg of Sample Crucible->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2 or Air Load->Purge Heat Heat from Ambient to 600°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Generate TGA/DTG Curves Record->Plot Analyze Determine Onset Temperatures & Mass Loss Plot->Analyze Report Generate Technical Report Analyze->Report

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathway DPG This compound Heat_Inert Heat (Inert Atmosphere) DPG->Heat_Inert Heat_Oxidative Heat (Oxidative Atmosphere) DPG->Heat_Oxidative Volatiles Volatile Fragments (e.g., aldehydes, ketones, smaller alcohols) Heat_Inert->Volatiles Char Char Residue Heat_Inert->Char Heat_Oxidative->Volatiles Oxidized_Products Oxidized Products (e.g., carboxylic acids, CO, CO2) Heat_Oxidative->Oxidized_Products

Caption: Simplified potential thermal decomposition pathways for this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the health and safety considerations for the handling and use of 2,2'-Oxydipropanol in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the substance's properties, toxicity, and safe handling procedures to ensure a secure working environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound, a colorless, viscous, and hygroscopic liquid, is the first step in a thorough safety assessment.[1][2] It is valued in many industrial and consumer applications for its solvent properties, low toxicity, and low volatility.[1][2][3]

PropertyValueSource
Molecular Formula C6H14O3[3][4][5]
Molecular Weight 134.17 g/mol [4][5]
Appearance Colorless, viscous liquid[1][2]
Odor Mild odor[1]
Boiling Point 230.5 °C to 234.2°C at 760 mmHg[3][4]
Density 1.0206 g/cm³ at 20°C to 1.034 g/cm³[3][4]
Flash Point 95.5°C to 130 °C[3]
Vapor Pressure 0.00984 mmHg at 25°C[3]
Solubility in Water Miscible[4]
Auto-ignition Temperature 332 °C at 100.2 kPa

Toxicological Profile

This compound exhibits a low order of acute toxicity across various routes of exposure.[3] Mammalian toxicity studies indicate low acute toxicity via oral, dermal, and inhalation routes.[3]

EndpointSpeciesRouteValueClassificationSource
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg bwLow toxicity[3]
Acute Dermal Toxicity (LD50) RabbitDermal> 5000 mg/kg bwLow toxicity
Skin Corrosion/Irritation RabbitDermalNot classified as irritant or corrosiveNon-irritant
Serious Eye Damage/Irritation RabbitOcularNot classified as an eye irritantNon-irritant
Respiratory or Skin Sensitization HumanDermalNot a skin sensitizerNon-sensitizer
Germ Cell Mutagenicity (Ames Test) S. typhimuriumIn vitroNegativeNon-mutagenic
Carcinogenicity --Not classified as carcinogenicNon-carcinogen
Reproductive Toxicity RatOralNo adverse effects on fertility or development observedNot a reproductive toxicant
Specific Target Organ Toxicity (Single Exposure) --Not classified-
Specific Target Organ Toxicity (Repeated Exposure) RatOralNOAEL > 1000 mg/kg/day-

Occupational Exposure and Control

Establishing a safe laboratory environment hinges on a thorough chemical risk assessment and the implementation of a hierarchy of controls.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound. In the absence of specific limits, it is prudent to adhere to good laboratory practices and maintain airborne concentrations at the lowest reasonably achievable level.

Hierarchy of Controls for Safe Handling

The NIOSH Hierarchy of Controls provides a framework for minimizing exposure to hazardous substances. This approach prioritizes control measures from most to least effective.

Chemical_Safety_Workflow cluster_assessment Chemical Safety Risk Assessment A Identify Hazards (Chemical Properties, SDS) B Assess Risks (Exposure Potential, Severity) A->B Evaluate C Implement Controls (Hierarchy of Controls) B->C Mitigate D Develop Safe Work Procedures (SOPs) C->D Document E Review and Refine (Regularly update assessment) D->E Monitor E->A Iterate

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2,2'-Oxydipropanol as a Cryoprotectant for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique in biomedical research and the biopharmaceutical industry, enabling the long-term storage of valuable cell lines. The most commonly used cryoprotectant, dimethyl sulfoxide (DMSO), exhibits excellent cryoprotective properties but also possesses inherent cytotoxicity that can impact cell viability and function post-thaw. This has prompted a search for less toxic and equally effective alternatives.

2,2'-Oxydipropanol, also known as dipropylene glycol, is a compound with low volatility and high water solubility. Toxicological data indicates that it has low acute and chronic toxicity, is not mutagenic or carcinogenic, and shows minimal evidence of reproductive or developmental toxicity at relevant exposure levels.[1][2][3] These properties make it a promising candidate for investigation as a cryoprotectant.

These application notes provide a comprehensive framework for the evaluation of this compound as a potential alternative to DMSO for the cryopreservation of mammalian cell lines. The following protocols are based on established cryopreservation and cell viability assessment methodologies and are intended to guide researchers in determining the optimal conditions for using this compound with their specific cell lines.

Data Presentation

The following table is a template for researchers to systematically record and compare the efficacy of this compound as a cryoprotectant against the standard DMSO protocol and a negative control.

CryoprotectantConcentration (v/v)Pre-Freeze Viability (%)Post-Thaw Viability (%)Post-Thaw Recovery (%)
None (Control)0%
DMSO10%
This compound5%
This compound10%
This compound15%
This compound20%

Pre-Freeze Viability should be >90% for optimal results. Post-Thaw Recovery (%) = (Viable cell count post-thaw / Total cell count pre-freeze) x 100.

Experimental Protocols

Protocol 1: Preparation of Cryopreservation Media

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound (cell culture grade)

  • DMSO (cell culture grade)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile pipettes

  • Ice

Procedure:

  • Prepare Basal Medium with Serum: Prepare the desired volume of complete growth medium supplemented with the appropriate concentration of FBS (typically 10-20%).

  • Prepare Control Cryopreservation Medium (10% DMSO):

    • In a sterile 15 mL conical tube on ice, combine 9 mL of complete growth medium with 1 mL of DMSO.

    • Mix gently by inverting the tube several times. Keep on ice.

  • Prepare this compound Cryopreservation Media (5%, 10%, 15%, 20% v/v):

    • For a 5% solution: In a sterile 15 mL conical tube on ice, combine 9.5 mL of complete growth medium with 0.5 mL of this compound.

    • For a 10% solution: In a sterile 15 mL conical tube on ice, combine 9.0 mL of complete growth medium with 1.0 mL of this compound.

    • For a 15% solution: In a sterile 15 mL conical tube on ice, combine 8.5 mL of complete growth medium with 1.5 mL of this compound.

    • For a 20% solution: In a sterile 15 mL conical tube on ice, combine 8.0 mL of complete growth medium with 2.0 mL of this compound.

    • Mix each solution gently by inverting the tubes. Keep all cryopreservation media on ice until use.

Protocol 2: Cryopreservation of Adherent or Suspension Cells

Materials:

  • Healthy, actively dividing cell culture (70-80% confluency for adherent cells)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Prepared cryopreservation media (from Protocol 1)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete growth medium.

    • Suspension Cells: Transfer the cell suspension directly from the culture flask.

  • Cell Counting and Viability Assessment (Pre-Freeze):

    • Transfer a small aliquot of the cell suspension and perform a viable cell count using the Trypan Blue exclusion method (see Protocol 3). Viability should be above 90%.

  • Cell Pelleting: Centrifuge the remaining cell suspension at 200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium:

    • Carefully aspirate the supernatant.

    • Gently resuspend the cell pellet in the appropriate ice-cold cryopreservation medium (Control or varying concentrations of this compound) to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Protocol 3: Post-Thaw Cell Viability and Recovery Assessment

Materials:

  • Cryopreserved cells (from Protocol 2)

  • 37°C water bath

  • Complete growth medium, pre-warmed to 37°C

  • Sterile conical tubes (15 mL)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Rapid Thawing:

    • Remove a cryovial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath until a small ice crystal remains.

  • Cell Dilution:

    • Wipe the outside of the cryovial with 70% ethanol.

    • Using a sterile pipette, gently transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Pelleting: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh, pre-warmed complete growth medium.

  • Viability and Recovery Assessment:

    • Take an aliquot of the resuspended cells.

    • Mix the cell suspension with Trypan Blue stain according to the manufacturer's protocol (typically a 1:1 ratio).

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

    • Calculate the post-thaw viability: (Viable cell count / Total cell count) x 100.

    • Calculate the post-thaw recovery: (Total viable cells post-thaw / Total viable cells pre-freeze) x 100.

  • Cell Culture: Plate the remaining viable cells in a new culture flask with fresh, pre-warmed complete growth medium and incubate under standard conditions. Observe the cells for attachment (for adherent lines) and proliferation over the next 24-48 hours.

Visualizations

G cluster_prep Preparation cluster_freeze Freezing cluster_thaw Thawing and Analysis Harvest Harvest and Count Cells (>90% Viability) Prepare_CPA Prepare Cryopreservation Media (Control & this compound) Resuspend Resuspend Cell Pellet in Cryopreservation Medium Harvest->Resuspend Prepare_CPA->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled-Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Transfer to Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Dilute Dilute in Warm Medium and Centrifuge Thaw->Dilute Resuspend_Thaw Resuspend in Fresh Medium Dilute->Resuspend_Thaw Assess Assess Post-Thaw Viability and Recovery Resuspend_Thaw->Assess Culture Culture and Monitor Cell Proliferation Assess->Culture G cluster_stress Cryopreservation Stress cluster_damage Cellular Damage cluster_protection Cryoprotectant Action (Theoretical for this compound) cluster_outcome Outcome Freezing Freezing Process Ice_Formation Intracellular Ice Crystal Formation Freezing->Ice_Formation Osmotic_Stress Osmotic Stress Freezing->Osmotic_Stress Dehydration Cellular Dehydration Freezing->Dehydration Membrane_Damage Membrane Damage Ice_Formation->Membrane_Damage Protein_Denaturation Protein Denaturation Ice_Formation->Protein_Denaturation Osmotic_Stress->Membrane_Damage Osmotic_Stress->Protein_Denaturation Dehydration->Membrane_Damage Dehydration->Protein_Denaturation Apoptosis Apoptosis Induction Membrane_Damage->Apoptosis Protein_Denaturation->Apoptosis Viability Increased Cell Viability and Recovery Apoptosis->Viability Reduces CPA This compound Lower_FP Lowers Freezing Point CPA->Lower_FP Replace_Water Replaces Intracellular Water CPA->Replace_Water Stabilize Stabilizes Membranes & Proteins CPA->Stabilize Lower_FP->Ice_Formation Inhibits Lower_FP->Viability Replace_Water->Dehydration Reduces Replace_Water->Viability Stabilize->Membrane_Damage Prevents Stabilize->Protein_Denaturation Prevents Stabilize->Viability

References

Application Notes and Protocols for Cryopreservation Utilizing Glycol-Based Cryoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific mechanism and protocols for 2,2'-Oxydipropanol (Dipropylene Glycol, DPG) as a primary cryoprotectant for biological samples is limited. The following information is based on the established principles of cryopreservation and the well-documented use of its constituent monomer, 1,2-propanediol (Propylene Glycol, PG), a common penetrating cryoprotectant. The protocols provided are for PG and should be considered as a starting point for the investigation of related compounds like this compound.

Introduction to Glycol-Based Cryoprotectants

Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling them to very low temperatures. The primary challenge in cryopreservation is mitigating the lethal effects of intracellular ice crystal formation and osmotic shock during freezing and thawing. Cryoprotective agents (CPAs) are essential for cell survival.

Glycols, such as propylene glycol (PG), are a class of organic compounds that are effective penetrating cryoprotectants.[1] They are small molecules that can permeate the cell membrane, replacing intracellular water and thereby reducing the freezing point of the cytosol.[1][2] This action, combined with their ability to increase viscosity, helps to prevent the formation of damaging ice crystals, facilitating a glassy, amorphous state known as vitrification at high concentrations and rapid cooling rates.[3]

This compound, a dimer of propylene glycol, is a larger molecule with a higher viscosity.[4][5] While not commonly documented as a standalone cryoprotectant in the provided literature, its properties as a non-toxic solvent and its structural relation to PG suggest it could potentially play a role in vitrification solutions, possibly as a component that modulates viscosity and reduces toxicity of other CPAs.

Mechanism of Action: Propylene Glycol as a Model

Propylene glycol's cryoprotective effect is multifactorial, involving both colligative and non-colligative properties:

  • Lowering the Freezing Point: By dissolving in intracellular and extracellular water, PG colligatively depresses the freezing point, reducing the likelihood of ice nucleation at any given temperature.[6]

  • Dehydration and Reduced Ice Formation: PG creates an osmotic gradient that draws water out of the cells before freezing. This dehydration reduces the amount of intracellular water available to form ice crystals.[2]

  • Increased Viscosity: As the temperature drops, the concentration of PG increases in the unfrozen fraction of the solution, leading to a significant rise in viscosity. This high viscosity physically impedes the movement of water molecules, hindering the formation and growth of ice crystals.[3]

  • Membrane Stabilization: Some cell-permeable CPAs are believed to interact with the lipid bilayer of the cell membrane, helping to maintain its fluidity and prevent fusion with adjacent membranes at low temperatures.[2]

Potential Role of this compound

Based on its chemical structure, this compound would be expected to be less permeable to the cell membrane than propylene glycol due to its larger size. However, its higher viscosity and multiple hydroxyl groups could contribute significantly to the vitrification tendency of a solution. It might be explored as a component of a cryoprotective cocktail to enhance the viscosity of the extracellular medium and potentially reduce the required concentration of more toxic, smaller penetrating CPAs.

Quantitative Data on Propylene Glycol in Cryopreservation

The efficacy of a cryoprotectant is often evaluated by post-thaw cell viability and functional recovery. The optimal concentration and protocol are highly dependent on the cell type.

Cell/Tissue Type Cryoprotectant(s) Concentration Key Findings Reference
Mouse Oocytes1,2-propanediol (PG)1.0 M, 1.5 M, 2.0 MSurvival and fertilizability were significantly higher at 1.5 M and 2.0 M compared to 1.0 M. Best survival (58.3%) was with 2.0 M PG.[7][8]
Immature Porcine OocytesPropylene Glycol (PG) vs. Ethylene Glycol (EG)35% PG35% PG resulted in a higher survival rate (73.9%) compared to 35% EG (27.8%), but showed higher toxicity to subsequent embryo development.[9]
Immature Porcine OocytesCombination of PG and EG17.5% EG + 17.5% PGThis combination yielded reasonable survival rates (42.6%) without the toxic effects on embryo development seen with 35% PG alone.[9]
Rabbit KidneysPropylene Glycol (PG) and Glycerol (G)Up to 2.25 MKidneys tolerated up to 2.25 M of PG or G with no demonstrable loss of function. A combination of PG and G was tolerated at total concentrations up to 2.75 M.[10]
Sheep OocytesPropylene Glycol (PROH) + Sucrose5 M PROH + 1.0-1.5 M SucroseThe combination of a penetrating CPA (PROH) and a non-penetrating CPA (sucrose) was found to be most efficient for vitrification.[11]

Experimental Protocols

The following are generalized protocols for the cryopreservation of mammalian cells using propylene glycol. Note: These are starting points and must be optimized for specific cell lines or tissues.

Protocol 1: Slow Freezing of Adherent Mammalian Cells

This method is suitable for many robust cell lines.

Materials:

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • Freezing Medium: Complete growth medium with 10% (v/v) Propylene Glycol and 10% Fetal Bovine Serum (FBS).

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage tank

Procedure:

  • Cell Preparation: Culture cells to reach 70-80% confluency in a culture flask. Ensure cells are healthy and in the logarithmic growth phase.

  • Harvesting: a. Aspirate the growth medium. b. Wash the cell monolayer once with PBS. c. Add Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 2-3 volumes of complete growth medium. e. Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Resuspension: a. Aspirate the supernatant. b. Resuspend the cell pellet in cold (4°C) Freezing Medium to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Freezing: a. Place the vials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute. b. Place the container in a -80°C freezer for at least 4 hours (or overnight).

  • Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen tank for long-term storage (below -130°C).

Protocol 2: Vitrification of Oocytes or Embryos

This protocol uses high concentrations of CPAs and rapid cooling to achieve a glass-like state. It is technically more demanding.

Materials:

  • Handling medium (e.g., HEPES-buffered TCM-199 with 20% FBS)

  • Equilibration Solution (ES): Handling medium with 7.5% (v/v) Ethylene Glycol and 7.5% (v/v) Propylene Glycol.

  • Vitrification Solution (VS): Handling medium with 15% (v/v) Ethylene Glycol, 15% (v/v) Propylene Glycol, and 0.5 M Sucrose.

  • Warming solutions (typically with decreasing sucrose concentrations).

  • Cryo-devices (e.g., cryotops, straws).

Procedure:

  • Equilibration: a. Place oocytes/embryos in the Equilibration Solution (ES) for 5-15 minutes at room temperature. This allows for the slow permeation of CPAs and initial dehydration.

  • Vitrification: a. Move the oocytes/embryos from the ES into the Vitrification Solution (VS) for 45-60 seconds. This step must be timed precisely to allow for sufficient CPA permeation without causing toxicity. b. Load the samples onto the cryo-device in a minimal volume of VS. c. Plunge the device directly into liquid nitrogen.

  • Storage: Store under liquid nitrogen.

  • Warming: Warming must be rapid to avoid ice crystal formation (devitrification). This is typically achieved by plunging the cryo-device directly into a 37°C warming solution. The samples are then moved through a series of solutions with decreasing sucrose concentrations to allow for the gradual removal of CPAs and rehydration of the cells.

Visualizations

Diagram 1: General Mechanism of a Penetrating Cryoprotectant

G cluster_cell Biological Cell cluster_extra Extracellular Space cluster_result Cryopreserved State Intra Intracellular Space (High Water Content) Membrane Cell Membrane Intra->Membrane Water Efflux (Dehydration) Result Lower Freezing Point Reduced Intracellular Ice Increased Viscosity Intra->Result Membrane->Intra CPA Entry CPA_sol Cryoprotectant Solution (e.g., Propylene Glycol) Membrane->CPA_sol CPA_sol->Membrane Permeation

Caption: Mechanism of a penetrating cryoprotectant like propylene glycol.

Diagram 2: Experimental Workflow for Slow Freezing

G A Cell Culture (Logarithmic Growth Phase) B Harvesting Cells (e.g., Trypsinization) A->B C Centrifugation & Resuspension in Freezing Medium B->C D Aliquoting into Cryogenic Vials C->D E Controlled Rate Cooling (-1°C/minute to -80°C) D->E F Long-Term Storage (Liquid Nitrogen < -130°C) E->F

Caption: Standard workflow for slow-rate cryopreservation of cultured cells.

Diagram 3: Factors in Cryopreservation Success

G cluster_threats Cryoinjury Factors cluster_mitigation Mitigating Factors CryoSuccess Successful Cryopreservation Ice Intracellular Ice CryoSuccess->Ice prevents Osmotic Osmotic Shock CryoSuccess->Osmotic minimizes Toxicity CPA Toxicity CryoSuccess->Toxicity balances CPA Cryoprotectant (e.g., PG) CPA->CryoSuccess CoolRate Optimal Cooling/ Warming Rate CoolRate->CryoSuccess Protocol Optimized Protocol Protocol->CryoSuccess

Caption: Relationship between cryoinjury threats and mitigating factors.

References

Application Notes and Protocols for the Investigational Use of 2,2'-Oxydipropanol in Vitrification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitrification is a cutting-edge cryopreservation technique that involves the rapid cooling of biological samples into a glass-like, amorphous state. This process avoids the formation of damaging ice crystals, which is a major cause of cellular injury during traditional slow-freezing methods. The success of vitrification heavily relies on the use of cryoprotective agents (CPAs) that can permeate cells and prevent ice nucleation. While combinations of ethylene glycol (EG), dimethyl sulfoxide (DMSO), and propylene glycol (PG) are commonly used, there is ongoing research into novel CPAs with lower toxicity and improved vitrification properties.

This document outlines the potential application of 2,2'-Oxydipropanol, also known as dipropylene glycol, as a cryoprotectant in vitrification protocols. Due to the limited availability of specific established protocols, this application note serves as a guide for the investigational use of this compound, providing a theoretical framework and proposed experimental designs based on the known properties of related glycols.

Properties of this compound as a Potential Cryoprotectant

This compound is an isomer of dipropylene glycol, a compound recognized for its low toxicity and high solubility in water.[1][2][3] These characteristics make it a promising candidate for cryopreservation. As a diol, it possesses hydroxyl groups that can form hydrogen bonds with water molecules, a key mechanism for disrupting ice crystal formation.[4] Propylene glycol, a related compound, is a well-established penetrating cryoprotectant used in various cryopreservation protocols at concentrations typically ranging from 5% to 20% (v/v).[5]

Table 1: Comparative Properties of Common Cryoprotectants and this compound

PropertyEthylene Glycol (EG)Dimethyl Sulfoxide (DMSO)Propylene Glycol (PG)This compound (DPG)
Molecular Weight ( g/mol ) 62.0778.1376.09134.17
Toxicity ModerateHighLow to ModerateLow[1][6][7]
Penetrating Ability HighHighModerate to HighPresumed Moderate
Common Concentration in Vitrification 15-40% (v/v)15-30% (v/v)15-35% (v/v)Investigational

Investigational Vitrification Protocol Using this compound

The following is a proposed two-step vitrification protocol for mammalian oocytes or embryos. It is crucial to note that these concentrations and timings are theoretical and require extensive empirical validation.

Solution Preparation

Base Medium (BM): A buffered salt solution (e.g., HEPES-buffered TCM-199) supplemented with 20% (v/v) fetal bovine serum (FBS) or a synthetic serum substitute.

Equilibration Solution (ES):

  • 7.5% (v/v) Ethylene Glycol

  • 7.5% (v/v) this compound

  • in Base Medium

Vitrification Solution (VS):

  • 15% (v/v) Ethylene Glycol

  • 15% (v/v) this compound

  • 0.5 M Sucrose

  • in Base Medium

Warming Solutions:

  • Warming Solution 1 (WS1): 1.0 M Sucrose in Base Medium

  • Warming Solution 2 (WS2): 0.5 M Sucrose in Base Medium

  • Warming Solution 3 (WS3): 0.25 M Sucrose in Base Medium

  • Warming Solution 4 (WS4): Base Medium

Experimental Workflow: Vitrification

G start Oocytes/Embryos in Culture Medium es Equilibrate in ES (7.5% EG + 7.5% this compound) 5-10 minutes at 37°C start->es vs Transfer to VS (15% EG + 15% this compound + 0.5M Sucrose) ~1 minute at 37°C es->vs load Load onto Vitrification Device vs->load plunge Plunge into Liquid Nitrogen load->plunge store Store in Liquid Nitrogen plunge->store

Caption: Proposed vitrification workflow using this compound.

Experimental Workflow: Warming

G start Vitrified Sample from LN2 ws1 Immerse in WS1 (1.0M Sucrose) 1 minute at 37°C start->ws1 ws2 Transfer to WS2 (0.5M Sucrose) 3 minutes at room temperature ws1->ws2 ws3 Transfer to WS3 (0.25M Sucrose) 3 minutes at room temperature ws2->ws3 ws4 Transfer to WS4 (Base Medium) 5 minutes at room temperature ws3->ws4 culture Transfer to Culture Medium ws4->culture

Caption: Proposed warming workflow for samples vitrified with this compound.

Methodologies for Protocol Optimization and Validation

Given the investigational nature of this protocol, a systematic approach to optimization and validation is essential.

Toxicity Assessment

Before proceeding with vitrification, the cytotoxic effects of this compound on the specific cell type should be determined.

Protocol: Cytotoxicity Assay

  • Prepare a series of solutions with increasing concentrations of this compound (e.g., 5%, 10%, 15%, 20%, 25% v/v) in the base culture medium.

  • Expose the cells (oocytes or embryos) to each concentration for a fixed duration (e.g., 5, 10, 15 minutes) at 37°C.

  • Wash the cells thoroughly in fresh culture medium.

  • Culture the cells for 24-48 hours.

  • Assess cell viability using appropriate markers (e.g., membrane integrity assays, morphological assessment, or developmental progression for embryos).

  • Determine the maximum non-toxic concentration and exposure time.

Osmotic Tolerance Assessment

This experiment evaluates the ability of cells to tolerate the osmotic shifts induced by the equilibration and vitrification solutions.

Protocol: Osmotic Stress Test

  • Expose cells to the proposed Equilibration Solution (ES) and monitor for volume changes over time. Cells should shrink initially and then gradually return to their isotonic volume as the penetrating CPAs enter.

  • Transfer the equilibrated cells to the Vitrification Solution (VS) and observe for further volume changes.

  • Subsequently, expose the cells to the series of warming solutions to assess their rehydration tolerance.

  • Monitor cell morphology and viability after each step.

Vitrification Efficacy and Developmental Competence

The ultimate validation of the protocol is the successful vitrification, warming, and subsequent normal function or development of the biological sample.

Protocol: Vitrification and Post-Warming Assessment

  • Vitrify a cohort of cells using the optimized protocol.

  • Warm the vitrified cells according to the protocol.

  • Assess immediate post-warming survival rates based on morphological integrity.

  • For embryos, culture them in vitro to assess developmental competence (e.g., blastocyst formation rate).

  • For oocytes, perform in vitro fertilization (IVF) and subsequent embryo culture to evaluate their developmental potential.

  • Compare the outcomes to a control group vitrified with a standard, validated protocol (e.g., using EG and DMSO).

Table 2: Hypothetical Data for Protocol Validation

ParameterControl (EG + DMSO)Investigational (EG + this compound)
Post-Warming Survival Rate (%) 95 ± 3To be determined
Blastocyst Formation Rate (%) 50 ± 5To be determined
Hatching Blastocyst Rate (%) 35 ± 4To be determined
Total Cell Number in Blastocysts 120 ± 15To be determined

Logical Relationship for Protocol Development

G cluster_0 Pre-Vitrification Studies cluster_1 Protocol Optimization cluster_2 Validation Toxicity Toxicity Assessment of This compound Concentration Optimize CPA Concentrations Toxicity->Concentration Osmotic Osmotic Tolerance Assessment Timing Optimize Exposure Times Osmotic->Timing Vitrification Vitrification & Warming Efficacy Concentration->Vitrification Timing->Vitrification Development Assess Developmental Competence Vitrification->Development

Caption: Logical flow for developing a novel vitrification protocol.

Conclusion and Future Directions

The use of this compound in vitrification protocols is a promising but largely unexplored area. Its low toxicity profile suggests it could be a valuable alternative or supplement to existing cryoprotectants. The investigational protocols and validation methodologies provided in this document offer a starting point for researchers to explore its potential. Further studies are required to systematically evaluate its efficacy, optimize its concentration in combination with other CPAs, and confirm its safety for the cryopreservation of various cell types. Successful validation could lead to the development of new, less toxic, and more efficient vitrification solutions, with significant implications for reproductive medicine, regenerative biology, and drug development.

References

Application Notes and Protocols: 2,2'-Oxydipropanol as a Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2'-Oxydipropanol, also known as dipropylene glycol (DPG), as a versatile solvent for various applications in organic synthesis and formulation. This document details its physical and chemical properties, explores its utility in different reaction types, and provides a representative experimental protocol.

Introduction

This compound is a colorless, nearly odorless, and low-toxicity liquid with a high boiling point.[1] It is a mixture of three isomers: 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] Its excellent solvency for a wide range of organic compounds, miscibility with water, and low volatility make it a suitable medium for various chemical processes.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₃[3][4]
Molecular Weight 134.17 g/mol [1][3]
Appearance Colorless liquid[1]
Boiling Point 230.5 °C (446.9 °F; 503.6 K)[1]
Density 1.0206 g/cm³ at 20 °C[1]
Flash Point 121 °C (250 °F; 394 K)[1]
Solubility in Water Miscible[1]
Solubility in Organic Solvents Soluble in ethanol and other organic solvents[1][2]
Vapor Pressure 0.00984 mmHg at 25°C[5]
Refractive Index 1.445[5]

Applications in Organic Synthesis

This compound's utility as a solvent in organic synthesis stems from its ability to dissolve a broad spectrum of compounds and its stability at elevated temperatures.[1]

3.1. Polymerization Reactions

Due to its two hydroxyl groups, this compound can act as a monomer or initiator in polymerization reactions, particularly in the formation of polyesters and polyurethanes.[1][6] It can also serve as a high-boiling point solvent for conducting polymerization processes, helping to maintain a homogeneous reaction mixture and control viscosity.

3.2. Condensation Reactions

Its high boiling point makes this compound a suitable medium for condensation reactions that require elevated temperatures to drive the reaction to completion by removing water. An example is the acid-catalyzed self-condensation of monopropylene glycol to produce dipropylene and tripropylene glycols.[7] While specific literature detailing its use in other condensation reactions like the synthesis of benzoxazines is not abundant, its properties make it a plausible high-boiling solvent for such transformations, which are sometimes carried out neat (solvent-free).

3.3. Esterification Reactions

This compound can be used as a solvent in high-temperature esterification reactions. In Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, a high-boiling solvent can facilitate the removal of water via azeotropic distillation or by simply driving the equilibrium forward at high temperatures.[8]

3.4. Limitations: Unsuitability for Certain Reaction Types

It is crucial to note that this compound is a protic solvent due to the presence of hydroxyl groups. This characteristic renders it unsuitable for reactions involving reagents that are sensitive to acidic protons, such as Grignard reagents and other organometallic compounds. These reagents would be quenched by the solvent, leading to reaction failure.

Experimental Protocols

While published literature with detailed protocols specifying this compound as the primary solvent for many common organic reactions is limited, a representative protocol for a reaction where it could be a suitable high-boiling solvent is provided below. The synthesis of benzoxazine monomers is a condensation reaction that often requires elevated temperatures.

4.1. Representative Protocol: Synthesis of a Bisphenol A-based Benzoxazine Monomer

This protocol is a representative example and may need optimization.

Objective: To synthesize a benzoxazine monomer from Bisphenol A, aniline, and paraformaldehyde, illustrating the potential use of this compound as a high-boiling point solvent.

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • This compound (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine Bisphenol A (1 molar equivalent), aniline (2 molar equivalents), and paraformaldehyde (4 molar equivalents).

  • Add this compound to the flask to achieve a concentration of reactants of approximately 20-30% (w/v).

  • Place a magnetic stir bar in the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified benzoxazine monomer.

  • Dry the purified product in a vacuum oven.

Expected Outcome: A solid benzoxazine monomer. The yield and purity should be determined by standard analytical techniques (e.g., NMR, FT-IR, and melting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: Bisphenol A, Aniline, Paraformaldehyde solvent Add this compound reactants->solvent heat Heat to 110-120 °C solvent->heat reflux Reflux for 2-4 hours heat->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Precipitate in Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry analysis Characterize Product (NMR, FT-IR, m.p.) dry->analysis

Caption: Experimental workflow for the synthesis of a benzoxazine monomer.

solvent_properties_logic cluster_properties Solvent Properties of this compound cluster_applications Suitable Applications cluster_limitations Limitations prop1 High Boiling Point app1 High-Temperature Reactions (e.g., Condensation, Esterification) prop1->app1 prop2 Polar Protic Nature (Hydroxyl Groups) app2 Polymer Synthesis (as monomer/solvent) prop2->app2 lim1 Unsuitable for Proton-Sensitive Reactions (e.g., Grignard) prop2->lim1 prop3 Good Solvency for Polar & Nonpolar Compounds app3 Formulations (e.g., pharmaceuticals, coatings) prop3->app3 prop4 Low Toxicity prop4->app3

References

Application Notes and Protocols for Determining the Solubility of Non-polar Compounds in 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropanol, also known as dipropylene glycol (DPG), is a high-boiling, colorless, and nearly odorless liquid with the chemical formula C₆H₁₄O₃. It is a mixture of three isomers. Due to its low toxicity and excellent solvent properties, DPG is widely utilized across various industries, including pharmaceuticals, cosmetics, and personal care products. Its ability to dissolve a broad range of substances, including both hydrophilic and lipophilic compounds, makes it a valuable excipient in formulations, particularly for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). This application note provides a theoretical overview of solubility in DPG, quantitative data for related compounds, and a detailed protocol for determining the solubility of non-polar compounds in this solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values should be similar. The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following formula:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility.

The Hansen Solubility Parameters for this compound (Dipropylene Glycol) are provided in the table below. Note that units can be in (cal/mL)½ or MPa½. To convert (cal/mL)½ to MPa½, multiply by 2.0455.[1][2]

Table 1: Hansen Solubility Parameters of this compound

ParameterValue ((cal/mL)½)[1]Value (MPa½)
δd 7.815.95
δp 9.920.25
δh 9.018.41

Quantitative Solubility Data

Table 2: Solubility of Select Non-polar Compounds in Propylene Glycol (for comparative purposes)

CompoundSolventSolubility (mg/mL)Temperature (°C)
DiazepamPropylene Glycol17[3]Not Specified
IbuprofenPropylene Glycol300[4]Not Specified

Experimental Protocol: Determination of Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

This protocol outlines the determination of the thermodynamic solubility of a non-polar compound in this compound.

Materials and Equipment
  • Non-polar compound of interest (solute)

  • This compound (solvent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solvent Prepare Solvent (this compound) prep_vials Add solvent and solute to vials prep_solvent->prep_vials prep_solute Weigh excess amount of non-polar compound prep_solute->prep_vials shake Shake vials at a constant temperature for 24-72h prep_vials->shake settle Allow to settle shake->settle centrifuge Centrifuge to separate undissolved solid settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample for UV-Vis analysis filter->dilute measure Measure absorbance with UV-Vis Spectrophotometer dilute->measure calculate Calculate solubility measure->calculate calibrate Prepare calibration curve calibrate->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

4.3.1. Preparation of Standard Solutions for Calibration Curve

  • Accurately prepare a stock solution of the non-polar compound in this compound of a known concentration.

  • Perform a serial dilution of the stock solution to prepare a series of standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

4.3.2. Sample Preparation and Equilibration

  • Add an excess amount of the non-polar compound to a series of vials. The excess solid should be visually apparent.

  • Accurately add a known volume or mass of this compound to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured solubility values are consistent.

4.3.3. Sample Analysis

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • To remove any remaining undissolved microparticles, centrifuge the aliquot.

  • Filter the supernatant using a chemically resistant syringe filter (e.g., PTFE) into a clean vial.

  • Accurately dilute the filtered supernatant with this compound to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.[6]

4.3.4. Calculation of Solubility

  • Using the absorbance of the diluted sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

  • Account for the dilution factor to determine the concentration of the original, undiluted supernatant. This value represents the solubility of the non-polar compound in this compound at the specified temperature.

Visualization of Hansen Solubility Parameters

The relationship between the Hansen Solubility Parameters of a solvent and a solute determines the solubility. A smaller distance between the parameters in the 3D Hansen space indicates a higher likelihood of dissolution.

G cluster_HSP Hansen Solubility Parameters cluster_Solubility Solubility Prediction Solvent Solvent (δd₁, δp₁, δh₁) Distance Distance (Ra) Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)² Solvent->Distance Solute Solute (δd₂, δp₂, δh₂) Solute->Distance High_Sol High Solubility Distance->High_Sol Small Ra Low_Sol Low Solubility Distance->Low_Sol Large Ra

Caption: Hansen Solubility Parameter relationship.

Conclusion

This compound is a versatile and effective solvent for a wide range of compounds, including non-polar APIs. While comprehensive quantitative solubility data is limited, the provided theoretical framework and detailed experimental protocol will enable researchers and formulation scientists to accurately determine the solubility of their specific compounds of interest. The use of Hansen Solubility Parameters can further aid in the prediction and understanding of these solubility phenomena, facilitating the development of robust and effective drug formulations.

References

Application Notes and Protocols: The Use of Diols as PCR Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, the efficiency of PCR can be hindered by various factors, notably the presence of high GC-content and secondary structures in the DNA template. To overcome these challenges, various additives can be incorporated into the PCR buffer to enhance the reaction.

This document provides a detailed overview of the use of diols as PCR enhancers. While specific research on the application of 2,2'-Oxydipropanol in PCR buffers is not extensively documented in peer-reviewed literature, this guide will focus on the well-characterized diols, 1,2-propanediol and ethylene glycol , as illustrative examples. The principles and protocols described herein can serve as a foundational guide for researchers interested in exploring the potential of various diols, including isomers of dipropylene glycol like this compound, in their PCR applications. It is important to note that the efficacy and optimal concentration of any new additive would need to be empirically determined.

Mechanism of Action of Diol PCR Enhancers

Diols, such as 1,2-propanediol and ethylene glycol, are organic co-solvents that are thought to enhance PCR by lowering the melting temperature (Tm) of the DNA. This effect is particularly beneficial for templates with high GC-content, which are characterized by strong hydrogen bonding and are consequently more difficult to denature.[1][2] By reducing the Tm, these diols facilitate the separation of the DNA strands during the denaturation step of PCR, making the template more accessible to the primers and DNA polymerase.[3] This leads to improved amplification efficiency and specificity.[1]

Mechanism_of_Action cluster_0 Standard PCR without Diol Enhancer cluster_1 PCR with Diol Enhancer (e.g., 1,2-Propanediol) High_GC_DNA High GC-Content DNA (Strong Secondary Structures) Denaturation_Standard High Denaturation Temperature High_GC_DNA->Denaturation_Standard Requires Incomplete_Denaturation Incomplete Denaturation & Primer Annealing Issues Denaturation_Standard->Incomplete_Denaturation Can lead to Low_Yield Low PCR Yield & Non-Specific Products Incomplete_Denaturation->Low_Yield Results in High_GC_DNA_2 High GC-Content DNA (Strong Secondary Structures) Diol Addition of 1,2-Propanediol High_GC_DNA_2->Diol Lower_Tm Lower DNA Melting Temperature (Tm) Diol->Lower_Tm Reduces Efficient_Denaturation Efficient Denaturation & Improved Primer Annealing Lower_Tm->Efficient_Denaturation Allows for High_Yield Improved PCR Yield & Specificity Efficient_Denaturation->High_Yield Leads to

Figure 1: Conceptual diagram illustrating how diol enhancers improve PCR of high GC-content DNA.

Quantitative Data on Diol PCR Enhancers

Studies have shown that 1,2-propanediol and ethylene glycol can significantly improve the success rate of amplifying challenging GC-rich DNA templates compared to reactions without additives or with other common enhancers like betaine.

PCR AdditiveFinal ConcentrationGC-Rich Template Amplification Success RateReference
NoneN/A13% (14 out of 104 amplicons)[1]
Betaine2.2 M72% (75 out of 104 amplicons)[1]
Ethylene Glycol1.075 M87% (91 out of 104 amplicons)[1]
1,2-Propanediol0.816 M90% (94 out of 104 amplicons)[1]
1,2-Propanediol + Trehalose1 M + 0.2 MShowed excellent performance in qPCR of difficult templates[4]

Experimental Protocols

The following protocols provide a general framework for incorporating a diol enhancer into a standard PCR. As 1,2-propanediol showed a slightly higher success rate in the cited study, it will be used as the primary example.

Protocol 1: Standard PCR with 1,2-Propanediol for GC-Rich Templates

This protocol is adapted from a study that successfully amplified a large number of GC-rich human genomic amplicons.[5][6]

1. Reagent Preparation:

  • Prepare a stock solution of 1,2-propanediol (molecular biology grade).

  • Thaw all other PCR reagents (DNA polymerase, dNTPs, primers, buffer, and template DNA) on ice.

2. PCR Reaction Setup:

  • In a sterile PCR tube, assemble the reaction components in the following order on ice. The final reaction volume is 25 µL.

ComponentFinal Concentration/AmountExample Volume for 25 µL Reaction
Nuclease-Free Waterto 25 µLUp to 25 µL
10x PCR Buffer1x2.5 µL
dNTP Mix (10 mM each)0.3 mM0.75 µL
MgCl2 (if not in buffer)0.09 mMVaries
Forward Primer (10 µM)0.16 µM0.4 µL
Reverse Primer (10 µM)0.16 µM0.4 µL
Human Genomic DNA22.4 ng/µL1.0 µL (adjust as needed)
Taq DNA Polymerase (5 U/µL)2.5 U0.5 µL
1,2-Propanediol 0.816 M 1.5 µL
  • Gently mix the components by pipetting up and down or by brief vortexing.

  • Centrifuge the tubes briefly to collect the contents at the bottom.

3. Thermal Cycling:

  • Transfer the PCR tubes to a thermal cycler and run the following program:

StepTemperatureDurationCycles
Initial Denaturation94°C2 min1
Denaturation95°C30 sec30
Annealing57°C50 sec
Extension72°C50 sec
Final Extension72°C7 min1
Hold4°C

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis.

PCR_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Thaw reagents on ice) Start->Reagent_Prep Reaction_Setup 2. PCR Reaction Setup (Assemble components in PCR tube) Reagent_Prep->Reaction_Setup Add_Diol Add 1,2-Propanediol (to a final concentration of ~0.8 M) Reaction_Setup->Add_Diol Thermal_Cycling 3. Thermal Cycling (Initial Denaturation, 30 Cycles, Final Extension) Add_Diol->Thermal_Cycling Analysis 4. Analysis (Agarose Gel Electrophoresis) Thermal_Cycling->Analysis End End Analysis->End

Figure 2: Experimental workflow for PCR with a diol enhancer.

Optimization and Troubleshooting

  • Concentration of Diol: The optimal concentration of the diol enhancer may vary depending on the template, primers, and DNA polymerase used. It is recommended to perform a gradient of diol concentrations (e.g., 0.5 M to 1.5 M) to determine the optimal concentration for your specific application.

  • Annealing Temperature: Since diols lower the melting temperature of the DNA, it may be necessary to adjust the annealing temperature of the PCR. A lower annealing temperature may be required for efficient primer binding. An annealing temperature gradient PCR is recommended to find the optimal temperature.

  • Enzyme Inhibition: At very high concentrations, some organic solvents can inhibit the activity of DNA polymerase. If you observe a decrease in PCR product yield at higher diol concentrations, consider reducing the concentration.

Conclusion

The use of diols like 1,2-propanediol and ethylene glycol as PCR enhancers is a valuable strategy for improving the amplification of challenging DNA templates, particularly those with high GC-content. By reducing the DNA melting temperature, these additives facilitate more efficient denaturation and primer annealing, leading to higher yields and specificity. While there is a lack of specific data on this compound, the information and protocols provided for other diols offer a solid starting point for researchers wishing to explore its potential as a PCR additive. As with any new reagent, empirical testing and optimization are crucial for success.

References

Application of 2,2'-Oxydipropanol in Enzyme Kinetics Studies: A General Overview and Proposed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Oxydipropanol, commonly known as dipropylene glycol (DPG), is a versatile and low-toxicity organic solvent with wide applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5] Its properties as a solvent for both hydrophilic and lipophilic substances, coupled with its role as a stabilizer and carrier agent, suggest its potential utility in biochemical assays, including enzyme kinetics studies.[1][4] This document provides a general overview of the potential applications of this compound in this field, alongside proposed experimental protocols for its use as a co-solvent. It is important to note that while the physical and chemical properties of DPG make it a candidate for such applications, detailed studies specifically documenting its use in enzyme kinetics are not widely available in publicly accessible literature. The methodologies presented here are therefore based on established principles of enzyme kinetics in the presence of organic co-solvents.

Potential Applications in Enzyme Kinetics

The primary role of this compound in enzyme kinetics studies would likely be as a co-solvent to dissolve substrates or inhibitors that have poor solubility in aqueous buffers. This is a common challenge in drug discovery and development, where novel therapeutic compounds are often hydrophobic. By increasing the solubility of these compounds, DPG can enable the accurate determination of their kinetic parameters.

Potential applications include:

  • Solubilizing hydrophobic substrates: For enzymes that act on poorly water-soluble substrates, the addition of DPG to the assay buffer can facilitate substrate dissolution and maintain a homogeneous reaction mixture, which is crucial for reliable kinetic measurements.

  • Investigating enzyme inhibition: When studying the inhibitory effects of hydrophobic compounds, DPG can be used to dissolve the inhibitor at concentrations necessary to determine inhibition constants (e.g., Ki, IC50).

  • Studying solvent effects on enzyme stability and activity: The inclusion of DPG in enzyme assays allows for the investigation of its impact on enzyme structure, stability, and catalytic activity. This can provide insights into the enzyme's tolerance to organic solvents and inform its potential use in non-aqueous environments for industrial biocatalysis.

Data Presentation: A Template for Reporting Co-solvent Effects

When investigating the effect of this compound on enzyme kinetics, it is crucial to present the data in a clear and structured manner. The following table templates are proposed for summarizing key quantitative data.

Table 1: Effect of this compound on Enzyme Kinetic Parameters

DPG Concentration (% v/v)Km (mM)Vmax (µmol/min)kcat (s-1)kcat/Km (M-1s-1)
0 (Control)
5
10
20
...

Table 2: Inhibition Kinetics in the Presence of this compound

InhibitorDPG Concentration (% v/v)IC50 (µM)Ki (µM)Mode of Inhibition
Inhibitor X5
Inhibitor Y10
......

Experimental Protocols

The following are generalized protocols for incorporating this compound into enzyme kinetics assays. These should be adapted and optimized for the specific enzyme and substrate/inhibitor system under investigation.

Protocol 1: Determining the Effect of this compound on Enzyme Activity

Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme at varying concentrations of this compound.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution (dissolved in 100% DPG or a suitable organic solvent)

  • Assay buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme

  • This compound (high purity grade)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Prepare DPG-buffer solutions: Prepare a series of assay buffers containing different final concentrations of DPG (e.g., 0%, 5%, 10%, 15%, 20% v/v). Ensure the pH of the buffer is readjusted after the addition of DPG.

  • Prepare substrate dilutions: For each DPG concentration, prepare a series of substrate dilutions in the corresponding DPG-buffer solution.

  • Enzyme preparation: Dilute the enzyme stock solution to the desired final concentration in each of the DPG-buffer solutions immediately before use. Keep the enzyme on ice.

  • Assay setup: In a 96-well plate or cuvettes, add a fixed volume of the diluted enzyme solution to each well/cuvette.

  • Initiate the reaction: Add a corresponding volume of the substrate dilution to each well/cuvette to start the reaction. The final volume in each well/cuvette should be constant.

  • Monitor the reaction: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the progress curve.

    • Plot v0 versus substrate concentration for each DPG concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values at each DPG concentration.

Protocol 2: Enzyme Inhibition Assay Using this compound as a Co-solvent

Objective: To determine the inhibitory potency (IC50 and/or Ki) of a compound that requires DPG for solubility.

Materials:

  • All materials from Protocol 1

  • Inhibitor stock solution (dissolved in 100% DPG)

Procedure:

  • Determine the optimal DPG concentration: From Protocol 1, select a concentration of DPG that allows for sufficient inhibitor solubility while maintaining reasonable enzyme activity. This will be the fixed DPG concentration for the inhibition assay.

  • Prepare inhibitor dilutions: Prepare a serial dilution of the inhibitor in the chosen DPG-buffer solution.

  • Assay setup:

    • To each well/cuvette, add the diluted inhibitor solution.

    • Add the diluted enzyme solution and incubate for a predetermined time (e.g., 5-15 minutes) to allow for inhibitor binding.

    • Include control wells with DPG-buffer but no inhibitor.

  • Initiate the reaction: Add the substrate at a concentration close to its Km (for IC50 determination) or at multiple concentrations (for Ki determination) to each well/cuvette.

  • Monitor the reaction and analyze data:

    • Measure the initial reaction velocities as in Protocol 1.

    • For IC50 determination, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • For Ki determination, perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the mode of inhibition and the Ki value.

Visualization of Experimental Workflow and Concepts

To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis Enzyme Enzyme Stock DiluteEnzyme Dilute Enzyme in DPG-Buffer Enzyme->DiluteEnzyme Substrate Substrate Stock (in 100% DPG) PrepSubstrateDilutions Prepare Substrate Dilutions in DPG-Buffer Substrate->PrepSubstrateDilutions DPG This compound PrepDPGBuffer Prepare DPG-Buffer Solutions (Varying % DPG) DPG->PrepDPGBuffer Buffer Assay Buffer Buffer->PrepDPGBuffer PrepDPGBuffer->PrepSubstrateDilutions PrepDPGBuffer->DiluteEnzyme Mix Mix Enzyme and Substrate PrepSubstrateDilutions->Mix DiluteEnzyme->Mix Measure Measure Reaction Rate Mix->Measure PlotData Plot Velocity vs. [Substrate] Measure->PlotData FitModel Fit to Michaelis-Menten Model PlotData->FitModel DetermineParams Determine Km and Vmax FitModel->DetermineParams

Caption: Workflow for determining enzyme kinetic parameters in the presence of this compound.

InhibitionTypes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate ES->E k-1 P P Product ES->P ESI ESI Ternary Complex ES->ESI + I P->E I I Inhibitor EI->E Ki ESI->ES Ki' ES_uncomp ES Enzyme-Substrate Complex ESI_uncomp ESI Ternary Complex ES_uncomp->ESI_uncomp + I ESI_uncomp->ES_uncomp Ki'

Caption: Simplified schematic of common enzyme inhibition models.

Conclusion

References

The Untapped Potential of 2,2'-Oxydipropanol in Protein Crystallization: A Guide for Exploratory Screening and Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 31, 2025 – In the relentless pursuit of high-resolution protein structures, researchers are continually exploring novel chemical compounds to facilitate the growth of diffraction-quality crystals. While common precipitants and cryoprotectants are well-established, the potential of less conventional reagents remains an area of active investigation. This document provides detailed application notes and exploratory protocols for investigating the use of 2,2'-Oxydipropanol, also known as dipropylene glycol (DPG), in protein crystallization experiments.

Currently, a comprehensive survey of scientific literature and commercial crystallization screening kits reveals a notable absence of established protocols and quantitative data specifically detailing the use of this compound as a primary precipitant or cryoprotectant in protein crystallography. Its related compound, polypropylene glycol (PPG), has been noted as an additive that can improve crystal quality. This suggests that the physicochemical properties of di- and polypropylene glycols may be conducive to the crystallization process, warranting a systematic evaluation of this compound.

The following sections outline a strategic approach for researchers, scientists, and drug development professionals to systematically explore the utility of this compound in their protein crystallization workflows.

Physicochemical Properties and Rationale for Use

This compound is a di-propylene glycol ether, existing as a colorless, low-volatility liquid. Its properties, including its viscosity and hydrogen bonding capabilities, suggest it may function as a precipitating agent by competing for water molecules, thereby increasing the effective concentration of the protein in solution and promoting nucleation and crystal growth. Furthermore, its structural similarity to other known cryoprotectants suggests it could be effective in preventing ice crystal formation during the flash-cooling of protein crystals.

Exploratory Screening Protocols

Given the lack of established starting conditions, a systematic screening approach is essential to determine the efficacy of this compound as a crystallization agent.

As a Primary Precipitant

A grid screen is recommended to explore a range of this compound concentrations against various pH levels.

Table 1: Example Grid Screen for this compound as a Primary Precipitant

Concentration of this compound (v/v)pH 4.0 (0.1 M Sodium Acetate)pH 5.0 (0.1 M MES)pH 6.0 (0.1 M HEPES)pH 7.0 (0.1 M Tris)pH 8.0 (0.1 M Bicine)
10%
20%
30%
40%

Methodology:

  • Prepare stock solutions of 0.1 M buffers at the desired pH values.

  • Prepare a stock solution of 100% this compound.

  • In a 96-well crystallization plate, mix the buffer, this compound, and purified protein solution in the desired ratios using the hanging-drop or sitting-drop vapor diffusion method.

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

As a Co-precipitant or Additive

This compound can be screened as an additive to known crystallization conditions that have previously yielded poor-quality crystals or microcrystals. The Hampton Research Additive Screen™ methodology can be adapted for this purpose.[1][2]

Table 2: Example Additive Screen with this compound

Initial Crystallization Condition+ 1% (v/v) this compound+ 2% (v/v) this compound+ 5% (v/v) this compound
Condition 1 (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate)
Condition 2 (e.g., 1.5 M Sodium Chloride, 0.1 M HEPES pH 7.5)
...

Methodology:

  • Set up crystallization trials with the initial conditions that are being optimized.

  • To each drop, add a small volume of a this compound stock solution to achieve the desired final additive concentration.

  • Incubate and monitor as described above.

Cryoprotection Protocol Development

To evaluate this compound as a cryoprotectant, a systematic increase in its concentration should be tested on existing protein crystals.

Table 3: Cryoprotectant Screening with this compound

Cryoprotectant Solution (in Mother Liquor)Visual Inspection after Flash-CoolingDiffraction Quality (if applicable)
5% (v/v) this compound
10% (v/v) this compound
15% (v/v) this compound
20% (v/v) this compound
25% (v/v) this compound
30% (v/v) this compound

Methodology:

  • Prepare a series of cryoprotectant solutions by adding increasing concentrations of this compound to the mother liquor (the solution in which the crystals were grown).

  • Transfer a single crystal into the cryoprotectant solution for a short period (e.g., 10-30 seconds).

  • Loop the crystal and flash-cool it in liquid nitrogen.

  • Visually inspect the frozen crystal under a microscope for signs of ice formation (e.g., opacity).

  • If the crystal appears clear (vitrified), test its diffraction quality using an X-ray source.

Experimental Workflows

The following diagrams illustrate the logical flow for the exploratory use of this compound in protein crystallization.

G cluster_precipitant Precipitant Screening Workflow start_precipitant Purified Protein Sample grid_screen Grid Screen with varying This compound concentration and pH start_precipitant->grid_screen observe_precipitant Incubate and Observe (Clear, Precipitate, Crystals) grid_screen->observe_precipitant optimize_precipitant Optimize 'Hit' Conditions (Fine-tune concentrations, additives) observe_precipitant->optimize_precipitant Crystals or promising precipitate diffraction_test_precipitant Test Crystal Diffraction optimize_precipitant->diffraction_test_precipitant G cluster_cryo Cryoprotectant Protocol Development Workflow start_cryo Existing Protein Crystals prepare_cryo_solutions Prepare Mother Liquor with increasing concentrations of this compound start_cryo->prepare_cryo_solutions soak_and_freeze Soak Crystal and Flash-Cool prepare_cryo_solutions->soak_and_freeze inspect_cryo Visually Inspect for Vitrification soak_and_freeze->inspect_cryo diffraction_test_cryo Test Diffraction of Vitrified Crystal inspect_cryo->diffraction_test_cryo Vitrified (Clear) optimize_cryo Optimize Soaking Time and Concentration diffraction_test_cryo->optimize_cryo

References

2,2'-Oxydipropanol (Dipropylene Glycol) as a Versatile Vehicle in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxydipropanol, commonly known as Dipropylene Glycol (DPG), is a high-purity, clear, colorless, and odorless liquid with the chemical formula C₆H₁₄O₃.[1] Its low volatility and miscibility with water and many organic solvents make it an excellent and versatile vehicle in a wide array of pharmaceutical formulations.[2] DPG serves multiple functions, including as a solvent, co-solvent, plasticizer, and stabilizer, contributing to the enhanced solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][3] Its low toxicity profile further establishes it as a safe and effective excipient for oral, topical, and parenteral drug delivery systems.[4]

These application notes provide a comprehensive overview of the use of this compound in drug delivery, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to guide researchers and formulation scientists.

Data Presentation: Physicochemical Properties and Performance

The efficacy of this compound as a drug delivery vehicle is underscored by its favorable physicochemical properties and its positive impact on drug formulation performance.

Solubility Enhancement

This compound is highly effective in solubilizing a wide range of APIs, particularly those with poor water solubility. While specific solubility data for a broad spectrum of drugs in pure this compound is not extensively tabulated in publicly available literature, data for the closely related propylene glycol can provide valuable insights. The structural similarities suggest comparable solvent properties.

Table 1: Solubility of Selected APIs in Propylene Glycol (as a proxy for this compound)

Active Pharmaceutical Ingredient (API)Therapeutic ClassSolubility in Propylene Glycol (mg/mL)Reference
IbuprofenNSAID~300[1]
KetoprofenNSAIDIncreased solubility noted[5]
NaproxenNSAID~16.1 (in 70% isopropanol/30% PG mixture)
Diclofenac SodiumNSAIDSoluble in PG/PEG mixtures[6]

Note: This data is for Propylene Glycol and should be considered indicative for this compound. Formulation scientists should determine the precise solubility of their specific API in DPG during pre-formulation studies.

Stability Enhancement

This compound contributes to the chemical stability of drug formulations by protecting APIs from degradation.[3] Its hygroscopic nature helps to maintain a stable aqueous environment, while its solvent properties can prevent the aggregation and precipitation of drug molecules.

Table 2: Representative Stability Data for a Diclofenac Parenteral Formulation Containing Propylene Glycol

Formulation ComponentConcentrationStability OutcomeStorage ConditionsDurationReference
Diclofenac Sodium7.5 g / 200 mLStableRoom Temperature3 years[6]
Propylene Glycol48 g / 200 mL
Polyethylene Glycol 40036 g / 200 mL
Lidocaine2 g / 200 mL
EDTA20 mg / 200 mL
Sodium Disulfite200 mg / 200 mL
Waterq.s. to 200 mL

Note: This formulation demonstrates the long-term stability that can be achieved with glycol-based parenteral solutions.

Bioavailability Enhancement

By improving the solubility and dissolution rate of poorly soluble drugs, this compound can significantly enhance their oral and topical bioavailability.

Table 3: Pharmacokinetic Parameters of a Drug With and Without a Glycol-Based Vehicle (Hypothetical Data for Illustrative Purposes)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
API in Aqueous Suspension15041200100
API in 20% DPG Solution35022800233

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. This table illustrates the potential for DPG to increase the rate and extent of drug absorption.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of various drug delivery systems utilizing this compound.

Protocol 1: Preparation of an Oral Syrup

Objective: To prepare a stable and palatable oral syrup for a poorly water-soluble API using this compound as a co-solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Pharmaceutical Grade)

  • Polyethylene Glycol (e.g., PEG 400)

  • Purified Water

  • Sweetening agent (e.g., Saccharin Sodium)

  • Flavoring agent

  • Preservative (e.g., Methylparaben)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • API Solubilization: In a beaker, accurately weigh the required amount of the API. Add the calculated volume of this compound and Polyethylene Glycol 400. Stir the mixture using a magnetic stirrer until the API is completely dissolved.[8]

  • Aqueous Phase Preparation: In a separate beaker, dissolve the sweetening agent, flavoring agent, and preservative in purified water with gentle heating if necessary. Allow the solution to cool to room temperature.

  • Mixing: Slowly add the aqueous phase to the API solution while continuously stirring to ensure a homogenous mixture.

  • pH Adjustment: Check the pH of the final syrup and adjust if necessary using a suitable pH-adjusting agent to ensure API stability and physiological compatibility.

  • Final Volume Adjustment: Add purified water to reach the final desired volume and mix thoroughly.

  • Packaging: Transfer the syrup into amber-colored bottles to protect from light.

Protocol 2: Preparation of a Topical Cream

Objective: To formulate a semi-solid topical cream with enhanced drug penetration using this compound.

Materials:

  • API

  • This compound

  • Oil phase components (e.g., Cetostearyl alcohol, White soft paraffin)

  • Aqueous phase components (e.g., Purified water, Emulsifying agent like Cetomacrogol 1000)

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Water bath

  • Homogenizer

Procedure:

  • Oil Phase Preparation: Melt the oil phase components together in a beaker using a water bath at approximately 70-75°C.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to the same temperature. Add the emulsifying agent and preservatives and stir until dissolved.

  • API Incorporation: Dissolve the API in this compound. This solution can be added to either the oil or aqueous phase depending on the API's solubility, or it can be added during the emulsification step.

  • Emulsification: Slowly add the aqueous phase to the molten oil phase with continuous stirring using a homogenizer to form a uniform emulsion.

  • Cooling: Continue stirring the emulsion at a slower speed until it cools down to room temperature and a smooth cream is formed.

  • Packaging: Fill the cream into appropriate containers, such as tubes or jars.

Protocol 3: Preparation of a Parenteral Solution

Objective: To prepare a sterile, pyrogen-free parenteral solution for intravenous or intramuscular administration using this compound as a co-solvent.

Materials:

  • API (sterile and pyrogen-free)

  • This compound (sterile, pyrogen-free)

  • Water for Injection (WFI)

  • Tonicity adjusting agent (e.g., Sodium Chloride)

  • Aseptic filtration unit (0.22 µm filter)

  • Sterile vials and stoppers

  • Laminar air flow hood

Procedure:

  • Compounding: In a sterile vessel within a laminar air flow hood, dissolve the API in the required amount of this compound.[9][10]

  • Dilution: Gradually add WFI to the API solution while stirring.

  • Tonicity Adjustment: Add the tonicity adjusting agent, if required, and stir until completely dissolved.

  • Final Volume: Adjust the final volume with WFI.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the filtered solution into sterile vials and seal with sterile stoppers and aluminum caps.

Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell

Objective: To evaluate the in vitro release and permeation of an API from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or excised skin

  • Receptor medium (e.g., Phosphate buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath

  • Topical formulation

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells with the membrane securely clamped between the donor and receptor compartments.[11][12]

  • Receptor Chamber: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

  • Temperature Control: Place the cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.

  • Formulation Application: Apply a known quantity of the topical formulation evenly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and plot the results to determine the permeation profile.

Protocol 5: Stability Testing of a DPG-Based Oral Solution

Objective: To assess the chemical stability of an API in an oral solution formulated with this compound under accelerated and long-term storage conditions.

Materials:

  • Prepared oral solution in final packaging

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system with a stability-indicating method

  • pH meter

  • Viscometer

Procedure:

  • Sample Preparation: Place a sufficient number of samples of the oral solution in their final packaging into the stability chambers.

  • Initial Analysis (Time 0): At the beginning of the study, analyze several samples for initial API concentration, pH, viscosity, and appearance.

  • Time Points: At specified time points (e.g., for accelerated stability: 1, 2, 3, and 6 months; for long-term stability: 3, 6, 9, 12, 18, 24 months), withdraw samples from the stability chambers.

  • Analysis: For each time point, perform the following analyses:

    • Visual Inspection: Observe for any changes in color, clarity, or precipitation.

    • pH Measurement: Measure the pH of the solution.

    • Viscosity Measurement: Determine the viscosity of the solution.

    • API Assay and Degradation Products: Use a validated stability-indicating HPLC method to determine the concentration of the API and to detect and quantify any degradation products.[13][14][15]

  • Data Evaluation: Compare the results at each time point to the initial data to assess the stability of the formulation.

Visualizations: Signaling Pathways and Experimental Workflows

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many drugs exert their effects by modulating cellular signaling pathways. While this compound as a vehicle does not directly participate in these pathways, it is crucial for delivering the active drug to its site of action. The following diagram illustrates a generic GPCR signaling cascade, a common target for many pharmaceuticals.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Drug (Delivered by DPG Vehicle) GPCR GPCR Drug->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response Leads to

A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflow for Topical Drug Permeation Study

The following diagram outlines the logical flow of a typical in vitro skin permeation study using Franz diffusion cells.

Franz_Diffusion_Workflow start Start prep_cells Prepare Franz Diffusion Cells start->prep_cells prep_membrane Prepare Membrane (e.g., Excised Skin) start->prep_membrane mount_membrane Mount Membrane prep_cells->mount_membrane prep_membrane->mount_membrane fill_receptor Fill Receptor with Degassed Medium mount_membrane->fill_receptor equilibrate Equilibrate System (32°C) fill_receptor->equilibrate apply_formulation Apply Topical Formulation (containing DPG) equilibrate->apply_formulation sampling Collect Samples at Predetermined Intervals apply_formulation->sampling sampling->sampling Repeat analysis Analyze Samples (e.g., HPLC) sampling->analysis data_processing Process Data and Calculate Permeation analysis->data_processing end End data_processing->end

Workflow for in vitro topical drug permeation study.

Conclusion

This compound is a highly valuable excipient in modern drug formulation, offering significant advantages in terms of enhancing drug solubility, stability, and bioavailability. Its favorable safety profile and versatility across oral, topical, and parenteral delivery routes make it a compelling choice for formulators. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest to develop safe, stable, and efficacious drug products. It is, however, crucial to conduct formulation-specific studies to optimize the concentration of DPG and to ensure compatibility with the API and other excipients.

References

Application Notes and Protocols for the Synthesis of Polymers Using 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers, particularly polyesters, utilizing 2,2'-Oxydipropanol as a key monomer. The protocols and data presented are compiled from established methodologies in polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for various applications, including drug delivery and biomedical devices.

Introduction to this compound in Polymer Synthesis

This compound, also known as dipropylene glycol (DPG), is a diol commonly employed in the synthesis of various polymers, most notably polyesters and unsaturated polyester resins. Its ether linkage provides flexibility to the resulting polymer backbone, which can be advantageous for applications requiring specific mechanical properties. The two hydroxyl groups serve as reactive sites for polycondensation reactions with dicarboxylic acids or their derivatives.

Synthesis of Polyesters via Melt Polycondensation

Polyesters are synthesized through the polycondensation of a diol with a dicarboxylic acid or its anhydride. The reaction is typically carried out at high temperatures under an inert atmosphere, with the removal of a small molecule byproduct, such as water or methanol, to drive the reaction to completion.

General Experimental Protocol

A two-stage melt polycondensation method is a common approach for synthesizing polyesters from this compound and a dicarboxylic acid (e.g., adipic acid, succinic acid, phthalic anhydride).

Materials:

  • This compound (Dipropylene Glycol)

  • Dicarboxylic acid (e.g., Adipic Acid)

  • Catalyst (e.g., p-Toluene Sulfonic Acid (p-TSA), Titanium (IV) butoxide)

  • Nitrogen gas supply

  • Inert solvent for cleaning (e.g., Toluene)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • Heating mantle

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the three-necked flask with a specific molar ratio of this compound and the chosen dicarboxylic acid.

    • Add the catalyst (e.g., 0.1% by weight of the total reactants).

    • Equip the flask with a mechanical stirrer, thermometer, and distillation head connected to a collection flask.

    • Begin purging the reactor with nitrogen gas to create an inert atmosphere.

    • Start stirring and gradually heat the mixture using a heating mantle to a temperature of 160-180°C.[1]

    • Maintain this temperature and continue to collect the water byproduct in the collection flask. The reaction progress can be monitored by the amount of water collected.

    • This stage is typically continued for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the reaction temperature to 200-220°C.

    • Gradually apply a vacuum (e.g., 5-200 Pa) to the system to facilitate the removal of the remaining water and glycol, thereby increasing the molecular weight of the polymer.[2]

    • Continue the reaction under vacuum for another 3-6 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • The reaction is considered complete when the desired viscosity or molecular weight is achieved, which can be monitored by techniques such as melt flow index or gel permeation chromatography (GPC) on withdrawn samples.

    • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation.

    • The resulting polyester can then be extruded and pelletized or dissolved in a suitable solvent for further processing.

Characterization of the Synthesized Polyester

The properties of the synthesized polyester should be characterized to ensure it meets the desired specifications. Common characterization techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the disappearance of carboxylic acid and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and composition of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of polyesters using this compound. The values are representative and may vary depending on the specific dicarboxylic acid used, the catalyst, and the precise reaction conditions.

Table 1: Typical Reaction Parameters for Polyester Synthesis

ParameterValueReference
Molar Ratio (Diol:Diacid)1:1 to 1.2:1[3]
Catalyst Concentration (% wt)0.01 - 1.0[2]
Esterification Temperature (°C)160 - 180[1]
Esterification Time (h)2 - 6[1]
Polycondensation Temperature (°C)210 - 260[2]
Polycondensation Pressure (Pa)5 - 200[2]
Polycondensation Time (h)3 - 8[2]

Table 2: Representative Properties of this compound-Based Polyesters

PropertyTypical Range
Number Average Molecular Weight (Mn) ( g/mol )5,000 - 50,000
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg) (°C)-30 to 20
Decomposition Temperature (°C)> 300

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages and logical flow of the polyester synthesis process.

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_product Product Handling & Analysis Monomer1 This compound Esterification Esterification (160-180°C, N2 atm) Monomer1->Esterification Monomer2 Dicarboxylic Acid Monomer2->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Water Removal Cooling Cooling & Extrusion Polycondensation->Cooling High Viscosity Polymer Characterization Polymer Characterization (GPC, DSC, TGA, etc.) Cooling->Characterization

Caption: Workflow for polyester synthesis.

Signaling_Pathway_Analogy cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Diol Diol (this compound) Activation Catalyst Activation Diol->Activation Diacid Diacid Diacid->Activation ChainGrowth Chain Growth (Polycondensation) Activation->ChainGrowth Initiation Polyester Polyester ChainGrowth->Polyester Propagation Byproduct Water ChainGrowth->Byproduct

Caption: Logical relationship in polycondensation.

References

Application Notes: Esterification Reactions with 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of esters from 2,2'-Oxydipropanol, also known as dipropylene glycol (DPG). DPG is a versatile diol widely used as a solvent, plasticizer, and excipient in the cosmetic and pharmaceutical industries. Its esters are valuable compounds, serving as non-volatile solvents, plasticizers for polymers like PVC, and components in fragrance formulations. In the pharmaceutical sector, DPG's low toxicity and excellent solvency for both hydrophilic and lipophilic compounds make it a valuable excipient for drug formulations, including oral, topical, and injectable medications.[1][2] The esterification of DPG can enhance these properties and provides a potential linkage point for creating prodrugs to improve the bioavailability of active pharmaceutical ingredients (APIs).[1]

This document outlines the fundamental principles of DPG esterification, presents detailed experimental protocols for synthesizing both mono- and di-esters, summarizes key reaction parameters, and discusses applications relevant to drug development.

Reaction Fundamentals: Mono- and Di-esterification

This compound is a diol, meaning it possesses two hydroxyl (-OH) groups that can react with carboxylic acids to form esters. This allows for the formation of both monoesters and diesters. The reaction is a reversible equilibrium process known as Fischer esterification when catalyzed by an acid.[3][4]

R-COOH + HO-(DPG)-OH ⇌ R-COO-(DPG)-OH + H₂O (Monoester) R-COO-(DPG)-OH + R-COOH ⇌ R-COO-(DPG)-OOC-R + H₂O (Diester)

Controlling the selectivity between the mono- and di-ester is a key challenge. The final product composition is primarily influenced by the stoichiometry of the reactants and the reaction conditions.[5]

  • To favor monoester formation: An excess of this compound is used relative to the carboxylic acid. Milder reaction conditions (lower temperature, shorter reaction time) can also enhance monoester selectivity.

  • To favor diester formation: An excess of the carboxylic acid or acylating agent is used, along with more forcing conditions (higher temperature, longer reaction time, and efficient water removal) to drive the reaction to completion.

Water is a byproduct of the reaction; its removal (e.g., via a Dean-Stark apparatus or by using a dehydrating agent) shifts the equilibrium to the right, increasing the ester yield.[4]

Data Presentation

Table 1: Comparison of Catalytic Methods for Esterification

The choice of catalyst is crucial for an efficient esterification process. The following table summarizes common catalytic systems.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HCl, p-TsOH50-150°C, RefluxInexpensive, high activity, readily available.[6]Corrosive, difficult to separate from product, generates acidic waste.[6]
Heterogeneous Acid Ion-exchange resins (e.g., Amberlyst), Zeolites, Metal oxides70-150°C, Fixed-bed or batch reactorEasily separable, reusable, non-corrosive, can be used in flow chemistry.[6][7]Lower activity than homogeneous catalysts, potential for pore diffusion limitations.
Enzymatic Immobilized Lipases (e.g., Novozym 435)30-70°C, Non-aqueous solventHigh selectivity (chemo-, regio-, stereo-), mild conditions, environmentally benign.[6]Higher cost, sensitive to temperature and solvent, slower reaction rates.
Coupling Reagents DCC/DMAP, POCl₃0°C to Room Temp.Mild conditions, high yields, suitable for sensitive substrates.[8][9]Stoichiometric amounts required, generates significant byproduct waste (e.g., DCU).[8]
Table 2: Illustrative Reaction Parameters for Glycol Ether Ester Synthesis

Disclaimer: The following data is derived from the esterification of 1-methoxy-2-propanol (a related glycol ether) with acetic acid, catalyzed by Amberlyst-35 ion-exchange resin.[7][10] It is presented to illustrate the typical influence of reaction parameters, as specific comprehensive data for this compound was not available in the cited literature.

ParameterRange StudiedObservationOptimal Value (for PMA)Reference
Catalyst Loading 5 - 12 wt%Reaction rate increases with catalyst loading up to a certain point, after which the increase is minimal.10 wt%[7][10]
Reaction Temperature 343 - 363 K (70 - 90°C)Higher temperatures increase the reaction rate and help achieve equilibrium faster.353 K (80°C)[7][10]
Molar Ratio (Alcohol:Acid) 1:1 to 1:5Using an excess of one reactant (typically the less expensive one) drives the equilibrium towards the product side, increasing the conversion of the limiting reactant.1:3[7][10]

Visualizations

Logical Relationships & Workflows

The following diagrams illustrate the key decision-making process for achieving selective esterification and a typical experimental workflow.

G cluster_0 Control of Mono- vs. Di-esterification start Goal ratio Adjust Molar Ratio (DPG : Carboxylic Acid) start->ratio mono Monoester Product ratio->mono > 1:1 (Excess DPG) di Diester Product ratio->di < 1:2 (Excess Acid)

Caption: Controlling Mono- vs. Di-ester Selectivity.

G cluster_workflow General Esterification Workflow A 1. Setup & Reagents (Flask, Condenser, Reactants, Catalyst) B 2. Reaction (Heating under Reflux with Stirring) A->B C 3. Work-up (Cooling) (Neutralize acid catalyst with weak base, e.g., NaHCO₃) B->C D 4. Extraction (Separate organic layer from aqueous layer) C->D E 5. Purification (Drying agent, solvent evaporation, distillation/chromatography) D->E F 6. Analysis (NMR, IR, GC-MS) E->F

Caption: General Experimental Workflow for Esterification.

Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst serves to activate the carbonyl group of the carboxylic acid, making it more electrophilic.[3]

G cluster_mechanism Acid-Catalyzed Esterification Mechanism (Fischer) rcooh R-COOH activated_acid [R-C(OH)₂]⁺ (Protonated Acid) rcooh->activated_acid + H⁺ h_plus H⁺ activated_acid->rcooh - H⁺ intermediate Tetrahedral Intermediate activated_acid->intermediate + DPG dpg HO-(DPG)-OH intermediate->activated_acid - DPG ester_h2o [R-COO(H)-(DPG)-OH]⁺ + H₂O intermediate->ester_h2o - H⁺ ester_h2o->intermediate + H⁺ ester R-COO-(DPG)-OH ester_h2o->ester - H⁺ ester->ester_h2o + H⁺

Caption: Simplified Fischer Esterification Mechanism.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of a Diester (e.g., Dipropylene Glycol Dibenzoate)

This protocol is designed to maximize the yield of the diester product by using an excess of the carboxylic acid and removing water via azeotropic distillation.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (2.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add this compound (1.0 eq), benzoic acid (2.2 eq), p-TsOH (0.05 eq), and toluene (approx. 2 mL per gram of limiting reagent) to the flask along with a magnetic stir bar.

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst and remove excess benzoic acid) until no more CO₂ evolution is observed, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude diester can be purified further by vacuum distillation or column chromatography if necessary to yield the pure product.

Protocol 2: Selective Synthesis of a DPG Monoester

This protocol aims to produce the monoester by using an excess of the diol (DPG), which acts as both reactant and solvent.

Materials:

  • This compound (5.0 eq)

  • Carboxylic Acid (e.g., Hexanoic Acid) (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~1-2 drops)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Setup: To a round-bottom flask, add this compound (5.0 eq), the carboxylic acid (1.0 eq), and a magnetic stir bar.

  • Reaction: Carefully add a catalytic amount of concentrated H₂SO₄. Heat the mixture with stirring at a moderate temperature (e.g., 80-100°C) for 2-4 hours. Monitor the reaction by TLC to maximize the formation of the monoester while minimizing the diester byproduct.

  • Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the catalyst, followed by water and brine. The excess DPG will largely remain in the aqueous phase.

  • Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of the monoester and potentially some unreacted carboxylic acid and diester. Purify via column chromatography on silica gel to isolate the desired monoester.

Protocol 3: Transesterification for DPG Monoesters of Fatty Acids

This protocol, adapted from patent literature, is suitable for producing monoesters from triglycerides (fats/oils) and is relevant for creating emulsifying agents.[5]

Materials:

  • Triglyceride oil (e.g., Soybean oil) (1.0 eq molar mass avg.)

  • This compound (approx. 12 eq)

  • Potassium Acetate (catalyst, ~0.1% of total mass)

  • Phosphoric Acid (85%)

  • Reaction vessel suitable for high temperatures and inert atmosphere (e.g., three-neck flask with overhead stirrer, nitrogen inlet, and condenser).

Procedure:

  • Setup: Charge the reaction vessel with the triglyceride oil, this compound, and potassium acetate catalyst.

  • Reaction: Blanket the mixture with an inert atmosphere (e.g., nitrogen). Heat the agitated mixture to 180-280°C. The reaction proceeds via interesterification to form a mixture of mono-/di-esters of DPG and mono-/di-glycerides.[5]

  • Neutralization: After the reaction is complete (as determined by monitoring acid value or composition), cool the mixture (e.g., to ~90°C) and neutralize the basic catalyst by adding a sufficient amount of phosphoric acid to achieve a pH of 6-7.

  • Purification:

    • Separation: Remove the excess unreacted this compound via vacuum distillation.

    • Deodorization: The resulting monoester mixture can be deodorized by steam stripping under vacuum at 130-140°C to remove volatile impurities.[5]

    • Isolation: For higher purity monoester, a short-path distillation can be employed to separate the monoesters from the heavier diesters and glycerides.[5]

Applications in Drug Development

The use of this compound and its esters is of significant interest to drug development professionals.

  • Solvent and Excipient: DPG is an excellent solvent for many APIs that have poor water solubility.[2] Its ability to dissolve both hydrophilic and lipophilic compounds makes it a versatile co-solvent in formulations for oral, topical, and injectable drugs, thereby enhancing bioavailability.[1]

  • Stabilizer: DPG can act as a stabilizer in pharmaceutical preparations, protecting sensitive APIs from degradation and helping to maintain potency over the product's shelf life.[1][2]

  • Transdermal Drug Delivery: DPG is used in solvent systems for transdermal patches. For instance, it has been included in formulations for the delivery of estradiol.[11] Esterification can modify the polarity and skin permeability characteristics of such delivery systems.

  • Prodrug Strategies: The two hydroxyl groups on DPG offer attachment points for creating ester-based prodrugs. A drug with a carboxylic acid moiety can be esterified with DPG to mask polarity, potentially improving its absorption through biological membranes. Once absorbed, the ester bond can be cleaved by endogenous esterase enzymes to release the active drug. This approach can enhance oral bioavailability and modify the pharmacokinetic profile of a drug.

References

Application Notes and Protocols: Phase Behavior of 2,2'-Oxydipropanol with Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the phase behavior and physicochemical properties of aqueous solutions of 2,2'-Oxydipropanol, also known as Dipropylene Glycol (DPG). While this compound and water are considered fully miscible under most standard conditions, this document presents relevant data for solution characterization and outlines protocols for inducing and analyzing phase separation, which is critical for applications such as aqueous two-phase systems (ATPS) in drug development and biotechnology.

Physicochemical Properties of this compound

This compound is a colorless, odorless, and slightly viscous liquid. It is widely used as a solvent, plasticizer, and intermediate in chemical synthesis.[1] Its complete miscibility with water makes it a versatile component in many formulations.[1]

Table 1: Typical Physical Properties of this compound

PropertyValueReference
Molecular Weight134.2 g/mol [1]
Empirical FormulaC6H14O3[1]
Boiling Point @ 760 mmHg232°C (450°F)[1]
Freezing Point-40°C (-40°F)[1]
Flash Point (Closed Cup)138°C (280°F)[1]
Density @ 20°C1.022 kg/L [1]
Viscosity @ 20°C107 cP[1]
Solubility in Water @ 20°C100% (Miscible)[1]

Quantitative Data of Aqueous this compound Solutions

While a liquid-liquid phase separation is not typically observed for the binary system of this compound and water, the physical properties of their mixtures are crucial for formulation development. The following tables summarize the density, viscosity, and thermal conductivity of aqueous DPG solutions at various concentrations and temperatures.

Table 2: Density (g/cm³) of Aqueous this compound Solutions

Temperature (K)25 mol % DPG50 mol % DPG75 mol % DPG
2931.0331.0361.031
3131.0221.0241.019
3331.0091.0111.005
3530.9950.9970.990
3730.9790.9810.974
3930.9620.9640.956
4130.9430.9450.937
4330.9220.9240.916
4580.8940.8960.888

Data adapted from literature sources.[1][2]

Table 3: Viscosity (mPa·s) of Aqueous this compound Solutions

Temperature (K)25 mol % DPG50 mol % DPG75 mol % DPG
2936.8918.537.3
3133.106.8912.8
3331.763.425.82
3531.142.033.23
3730.801.352.05
3930.600.971.41
4130.470.741.04
4330.380.580.80
4580.310.460.62

Data adapted from literature sources.[1][2]

Table 4: Thermal Conductivity (W/m·K) of Aqueous this compound Solutions

Temperature (K)25 mol % DPG50 mol % DPG75 mol % DPG
2930.4440.3290.250
3130.4460.3320.250
3330.4470.3330.249
3530.4450.3330.248
3730.4410.3310.246
3930.4350.3280.243
4130.4270.3230.240
4330.4170.3170.236
4580.4020.3080.230

Data adapted from literature sources.[1][2]

Experimental Protocols for Phase Behavior Determination

Although the binary DPG-water system is typically a single phase, researchers may wish to induce phase separation by introducing other components (e.g., salts, other polymers) to form an Aqueous Two-Phase System (ATPS). The following protocols describe standard methods for determining the phase boundaries (binodal curve) of such systems.

Protocol for Cloud Point Titration

This method is used to determine the binodal curve of a ternary system (e.g., DPG, water, and a salt). The cloud point is the temperature at which a clear solution becomes turbid upon cooling or heating, indicating the onset of phase separation.

Materials:

  • This compound

  • Deionized water

  • Salting-out agent (e.g., potassium phosphate, sodium carbonate)

  • Thermostable bath or temperature-controlled cell

  • Magnetic stirrer and stir bar

  • Calibrated thermometer or thermocouple

  • Light source and detector (for turbidimetric measurement) or visual observation

Procedure:

  • Prepare stock solutions of the salting-out agent in water and a stock solution of DPG.

  • In a capped glass tube or a temperature-controlled cell, prepare a series of mixtures with known compositions of DPG, water, and the salting-out agent.

  • Place the sample in the thermostable bath and allow it to equilibrate to a temperature where it is a single, clear phase.

  • Gradually change the temperature (e.g., by 1°C increments) while stirring the solution.[3]

  • The cloud-point temperature is the temperature at which the first sign of turbidity is observed. This can be detected visually or by a sudden decrease in light transmittance measured by a photodetector.[4][5]

  • Repeat this process for all prepared compositions.

  • Plot the cloud-point temperatures against the composition to construct the binodal curve.

Protocol for Tie-Line Determination

Tie-lines connect the compositions of the two phases in equilibrium.

Materials:

  • Same as for cloud point titration.

  • Centrifuge (optional, to aid phase separation).

  • Analytical balance.

  • Instrumentation for composition analysis (e.g., refractometer, densitometer, HPLC).

Procedure:

  • Prepare a mixture with a composition that falls within the two-phase region of the phase diagram.

  • Allow the mixture to equilibrate at a constant temperature until two distinct phases are formed. Centrifugation can be used to accelerate the separation.

  • Carefully separate the top and bottom phases.

  • Determine the composition of each phase using an appropriate analytical technique. For example, measure the refractive index or density and compare it to a calibration curve of known compositions.

  • The compositions of the two equilibrium phases define a single tie-line at that temperature.

  • Repeat for several initial compositions to determine multiple tie-lines.

Visualizations

The following diagrams illustrate the logical workflow for investigating phase behavior and the conceptual structure of an aqueous two-phase system.

G cluster_prep System Preparation cluster_analysis Phase Behavior Analysis cluster_output Results A Define System: This compound + Water (+/- Salt/Polymer) B Prepare Stock Solutions of Components A->B C Create Mixtures of Known Compositions B->C D Visual Observation at Constant Temperature C->D E Cloud Point Titration (Varying Temperature) C->E F Characterize Separated Phases (Tie-Line Determination) D->F If Two Phases Form H Single Phase (Miscible) D->H Clear Solution I Two Phases (Immiscible) D->I Cloudy/Separated G Analyze Data & Construct Phase Diagram E->G F->G G->I

Workflow for Phase Behavior Investigation.

ATPS_Concept cluster_initial Initial Homogeneous Mixture cluster_final Aqueous Two-Phase System (ATPS) cluster_partition Application: Solute Partitioning A This compound (DPG) Initial Mix Above Critical Concentration B Water C Salt (e.g., K3PO4) TopPhase Top Phase (e.g., DPG-rich) Initial->TopPhase Phase Separation BottomPhase Bottom Phase (e.g., Salt-rich) Initial->BottomPhase TopPhase->BottomPhase Interface Molecule Target Molecule Molecule->TopPhase Partitions to Top Phase Molecule->BottomPhase Partitions to Bottom Phase

Concept of an Aqueous Two-Phase System.

References

Application Notes and Protocols: 2,2'-Oxydipropanol as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Oxydipropanol, an isomer of dipropylene glycol (DPG), as a plasticizer in polymer research. This document details its mechanism of action, and provides protocols for its incorporation into polymer films and the subsequent characterization of these materials.

Application Notes

This compound is a high-purity, low-volatility liquid that can be effectively utilized as a plasticizer to enhance the flexibility, durability, and processability of various polymers.[1] Its primary function is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the free volume within the polymer matrix. This modification transforms rigid and brittle polymers into more pliable and resilient materials suitable for a wide range of applications, including in the medical and pharmaceutical fields for applications like flexible tubing and film coatings.[2]

The plasticizing effect of diols like this compound is attributed to the formation of hydrogen bonds between the hydroxyl groups of the plasticizer and the polar groups of the polymer chains.[3][4] This interaction disrupts the strong polymer-polymer bonds, allowing for greater chain mobility.[3]

Key Advantages of this compound as a Plasticizer:
  • Improved Flexibility and Impact Resistance: It effectively softens the polymer matrix, making it less prone to cracking and breaking.[1]

  • Enhanced Processability: By improving the flow properties of the polymer melt, it can lead to more efficient and less energy-intensive manufacturing processes.[1]

  • Good Compatibility: Its chemical structure allows for good miscibility with a variety of polymers, particularly those with polar functional groups such as polyvinyl chloride (PVC) and polyvinyl alcohol (PVA).

  • Low Volatility: Its low vapor pressure ensures its permanence within the polymer matrix, reducing the likelihood of leaching over time.

Quantitative Data on Glycol-Based Plasticizers

While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar propylene glycol (PG) in Poly(vinyl alcohol) (PVA) provides a valuable reference for its potential effects.

Table 1: Effect of Propylene Glycol (PG) Concentration on the Glass Transition Temperature (Tg) of PVA Films

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
062.9 ± 3.5
1045.0 (approx.)
2028.0 (approx.)
308.9 ± 3.0
40-17.0 ± 0.8 (in TiCN-PVA composite)

Note: Data is for propylene glycol in PVA and is intended to be indicative of the potential performance of this compound. Data compiled from multiple sources.[2][3]

Table 2: Effect of Propylene Glycol (PG) on the Mechanical Properties of PVA Films

PG Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0~45~150
10~35~200
20~25~250
30~15~300

Note: Approximate values derived from graphical data for propylene glycol in PVA.[2]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.

Protocol 1: Preparation of Plasticized Polymer Films (Solution Casting Method)

This protocol describes a general method for preparing plasticized polymer films, which can be adapted for various polymers like PVC or PVA.

Materials:

  • Polymer resin (e.g., PVC, PVA)

  • This compound (plasticizer)

  • Suitable solvent (e.g., Tetrahydrofuran (THF) for PVC, deionized water for PVA)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bar

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the polymer resin in the appropriate solvent to achieve a desired concentration (e.g., 5-10% w/v).

    • Stir the mixture at room temperature (or with gentle heating if necessary) until the polymer is completely dissolved.

  • Plasticizer Incorporation:

    • Calculate the required amount of this compound to achieve the target plasticizer concentration (e.g., 10, 20, 30 wt% relative to the polymer).

    • Add the plasticizer to the polymer solution and continue stirring for at least 2 hours to ensure a homogeneous mixture.

  • Film Casting:

    • Pour the plasticized polymer solution into a clean, level glass petri dish or onto a glass plate.

    • Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation:

    • Cover the petri dish or plate with a perforated lid to allow for slow solvent evaporation at room temperature for 24 hours. This helps to minimize the formation of bubbles and surface defects.

    • Transfer the films to a drying oven or vacuum oven at a slightly elevated temperature (e.g., 40-60°C) to remove the residual solvent completely. The drying time will vary depending on the solvent and film thickness.

  • Film Conditioning:

    • Once dried, carefully peel the films from the glass substrate.

    • Store the films in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization to ensure consistent results.

Protocol 2: Thermal Analysis

A. Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small, disc-shaped sample (5-10 mg) from the conditioned polymer film.

    • Place the sample in an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[5][6]

    • Cool the sample rapidly (quench cooling) to below its Tg.[5]

    • Perform a second heating scan at the same heating rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[6]

B. Thermogravimetric Analysis (TGA)

This protocol is used to evaluate the thermal stability of the plasticized polymer films.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Cut a small sample (10-15 mg) from the conditioned polymer film.

    • Place the sample in a ceramic or platinum TGA pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[5]

    • Record the weight loss of the sample as a function of temperature. The onset of decomposition is an indicator of the material's thermal stability.

Protocol 3: Mechanical Testing

This protocol determines the tensile strength and elongation at break of the plasticized films.

Instrumentation:

  • Universal Testing Machine with a suitable load cell.

Procedure:

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from the conditioned polymer films according to a standard method (e.g., ASTM D882).

    • Measure the thickness and width of the gauge section of each specimen.

  • Tensile Testing:

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Calculate the elongation at break as the percentage increase in length of the gauge section at the point of fracture.

Protocol 4: Spectroscopic Analysis (FTIR)

This protocol is used to investigate the molecular interactions between the polymer and this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Analysis:

    • Place a piece of the plasticized polymer film directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Interpretation:

    • Analyze the spectra for shifts in the characteristic absorption bands of the polymer and the plasticizer. For example, a shift in the hydroxyl (-OH) stretching band of this compound and the carbonyl (C=O) or other polar groups of the polymer can indicate hydrogen bonding interactions.[7]

Protocol 5: Plasticizer Leaching Test

This protocol provides a method to assess the permanence of this compound within the polymer matrix.

Materials:

  • Plasticized polymer film samples of known dimensions and weight.

  • Extraction solvent (e.g., deionized water, ethanol, or a specific simulant for the intended application).

  • Sealed containers.

  • Analytical balance.

  • Oven.

Procedure:

  • Initial Measurements:

    • Cut rectangular or circular samples of the plasticized film.

    • Measure the dimensions and accurately weigh each sample.

  • Immersion:

    • Place each sample in a sealed container with a known volume of the extraction solvent.

    • Store the containers at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate leaching) for a specified period (e.g., 24 hours, 7 days).

  • Post-Immersion Analysis:

    • Remove the samples from the solvent and gently pat them dry with a lint-free cloth.

    • Allow the samples to dry completely in an oven at a temperature below the polymer's Tg until a constant weight is achieved.

    • Weigh the dried samples.

  • Calculation of Leaching:

    • Calculate the percentage of plasticizer leached by comparing the initial and final weights of the samples.

    • The extraction solvent can also be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of leached this compound.[7]

Visualizations

Plasticization_Mechanism P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Plasticizer1 This compound P2->Plasticizer1 Addition of This compound note1 Strong intermolecular forces Low chain mobility Rigid and brittle P3->note1 PP1 Polymer Chain PP2 Polymer Chain Plasticizer2 This compound PP3 Polymer Chain note2 Reduced intermolecular forces Increased chain mobility Flexible and ductile PP3->note2

Caption: Mechanism of polymer plasticization by this compound.

Experimental_Workflow start Start: Select Polymer and This compound Concentration prep Protocol 1: Prepare Plasticized Films start->prep char Characterization prep->char thermal Protocol 2: Thermal Analysis (DSC, TGA) char->thermal mech Protocol 3: Mechanical Testing char->mech spec Protocol 4: Spectroscopic Analysis (FTIR) char->spec leach Protocol 5: Leaching Test char->leach analysis Data Analysis and Comparison thermal->analysis mech->analysis spec->analysis leach->analysis conclusion Conclusion on Plasticizer Efficacy analysis->conclusion

Caption: Experimental workflow for evaluating this compound as a plasticizer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Oxydipropanol. The information is presented in a question-and-answer format to directly address common issues encountered during purification experiments.

Troubleshooting Guides and FAQs

Fractional Distillation

Fractional distillation is the most common and effective method for purifying this compound, which is an isomer of dipropylene glycol (DPG).[1] High vacuum distillation is often employed to purify glycols.[2]

Q1: My fractional distillation of this compound is resulting in poor separation and low purity of the final product. What are the likely causes and how can I improve it?

A1: Poor separation during fractional distillation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for effective separation of closely boiling isomers.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of random packing).

  • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation.

    • Solution: Increase the reflux ratio. This increases the number of vaporization-condensation cycles, enhancing separation. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.

  • Fluctuating Heat Input: Unstable heating of the distillation flask can cause inconsistent boiling and disrupt the equilibrium within the column.

    • Solution: Use a heating mantle with a temperature controller to ensure steady and uniform heating. Avoid direct heating with a flame.

  • High Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established in the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate. A general guideline is to collect distillate at a rate of 1-2 drops per second.

  • Loss of Vacuum: For vacuum distillation, leaks in the system can lead to a higher boiling point and potential decomposition of the product.

    • Solution: Check all joints and connections for leaks. Ensure that all glassware is properly sealed.

Q2: I am observing foaming in the distillation flask during the purification of this compound. What should I do?

A2: Foaming can be caused by the presence of impurities or too vigorous boiling.

  • Solution:

    • Reduce the heating rate to control the boiling.

    • Introduce a small amount of an anti-foaming agent, if compatible with your final application.

    • Ensure the raw material is free from surfactants or other foaming contaminants by performing a pre-purification wash if necessary.

Q3: The purity of my this compound, as determined by gas chromatography (GC), is not improving beyond a certain point, even with careful fractional distillation. What could be the issue?

A3: This could be due to the presence of azeotropes or close-boiling impurities.

  • Solution:

    • Azeotropic Distillation: Consider using an entrainer that forms an azeotrope with the impurity, allowing it to be distilled off at a different temperature.

    • Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatility of the components, facilitating separation.

    • Alternative Purification Method: If distillation is insufficient, consider other purification techniques such as preparative chromatography.

Recrystallization

While less common for purifying this compound (which is a liquid at room temperature), recrystallization can be a viable technique if it forms a solid at lower temperatures or for purifying solid derivatives.

Q4: I want to attempt to purify this compound by recrystallization at a low temperature. How do I select an appropriate solvent?

A4: The ideal solvent for recrystallization should dissolve the compound well at higher temperatures but poorly at lower temperatures.

  • Procedure for Solvent Selection:

    • Test small amounts of this compound in various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures).

    • The compound should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.

    • The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Q5: My attempt at recrystallization yielded very few crystals. How can I improve the yield?

A5: Low yield can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Evaporate some of the solvent to concentrate the solution and then try to recrystallize again.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • No Nucleation Sites: Crystallization may not initiate if there are no nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Boiling Point 230.5 °C
Density 1.0206 g/cm³ at 20 °C
Solubility in Water Miscible

Table 2: Typical Gas Chromatography (GC) Conditions for Purity Analysis of Dipropylene Glycol Isomers

ParameterCondition
Column HP-5 Capillary Column (30m x 0.25mm x 0.25µm)
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program Initial temp 70°C for 10 min, then ramp to 280°C at 10°C/min, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Ionization Mode (MS) EI
Ionization Voltage (MS) 70 eV

(Note: These are example conditions and may need to be optimized for your specific instrument and sample.)[3]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol describes a general procedure for purifying this compound using fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Start the vacuum pump and slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and refluxes back into the column.

  • Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the first fraction (forerun), which will contain lower-boiling impurities.

  • Main Fraction: As the temperature begins to rise and then stabilizes again at the boiling point of this compound at the working pressure, change the receiving flask and collect the main fraction.

  • Shutdown: Once the main fraction has been collected and the temperature begins to rise or drop, or when only a small amount of liquid remains in the distillation flask, stop the distillation by removing the heat source.

  • Cooling: Allow the apparatus to cool down completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using gas chromatography.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation Crude Crude this compound Charge Charge Distillation Flask Crude->Charge Apparatus Assemble Distillation Apparatus Apparatus->Charge Vacuum Apply Vacuum Charge->Vacuum Heat Heat and Equilibrate Vacuum->Heat CollectForerun Collect Forerun (Impurities) Heat->CollectForerun CollectMain Collect Main Fraction (Pure Product) CollectForerun->CollectMain Shutdown Cool and Shutdown CollectMain->Shutdown Analysis Analyze Purity (GC) Shutdown->Analysis

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

TroubleshootingLogic Start Low Purity Issue CheckColumn Check Column Efficiency Start->CheckColumn CheckReflux Check Reflux Ratio Start->CheckReflux CheckHeat Check Heat Stability Start->CheckHeat CheckRate Check Distillation Rate Start->CheckRate Sol_Column Increase Column Length/Packing CheckColumn->Sol_Column Sol_Reflux Increase Reflux Ratio CheckReflux->Sol_Reflux Sol_Heat Use Controlled Heating Mantle CheckHeat->Sol_Heat Sol_Rate Reduce Distillation Rate CheckRate->Sol_Rate

Caption: Troubleshooting logic for low purity in fractional distillation.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 2,2'-Oxydipropanol (also known as di(propylene glycol)) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing this compound from a reaction mixture?

A1: The primary challenges in removing this compound stem from its physical properties. It is a high-boiling point (approximately 232 °C at atmospheric pressure), polar, and water-soluble liquid.[1] These characteristics can make its removal by standard laboratory techniques like simple distillation or aqueous extraction difficult, especially if the desired product has similar properties.

Q2: What are the principal methods for removing this compound?

A2: The three main techniques for removing this compound from a reaction mixture are:

  • Liquid-Liquid Extraction: This method is suitable when the desired product has significantly different solubility characteristics than this compound.

  • Distillation: Particularly effective for separating compounds with different boiling points. Vacuum distillation is often necessary due to the high boiling point of this compound.

  • Chromatography: Techniques like flash chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for more challenging separations, especially for polar compounds.

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on the properties of your desired product and the scale of your reaction.

  • For non-polar products: Liquid-liquid extraction is often the simplest and most efficient method.

  • For products with a significantly lower boiling point: Distillation is a good option.

  • For polar products with similar solubility to this compound: Chromatography is often the most effective, albeit potentially more time-consuming and costly, method.

Troubleshooting Guides

Liquid-Liquid Extraction

This technique exploits the differential solubility of the desired compound and this compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Troubleshooting Common Issues:

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents. High concentrations of surfactants or amphiphilic molecules.- Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2] - Allow the mixture to stand for a longer period. - If the emulsion persists, filtration through a pad of Celite or glass wool may help break it.[3]
Poor Separation / Low Recovery of Product The chosen organic solvent is not optimal for partitioning the product away from this compound. The product has some solubility in the aqueous phase.- Select an organic solvent in which your product is highly soluble and this compound has low solubility (e.g., non-polar solvents like hexane or toluene for non-polar products). - Perform multiple extractions with smaller volumes of the organic solvent.[4] - "Salting out" by adding a salt like NaCl or K₂CO₃ to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer.[5]
This compound Contaminates the Organic Layer This compound has some solubility in the organic solvent.- Wash the organic layer multiple times with water or brine to remove residual this compound. - If the product is stable, consider back-extraction.

Experimental Protocol: Extractive Workup for a Non-Polar Product

  • Quenching: Quench the reaction mixture as required by the specific reaction protocol.

  • Dilution: Dilute the reaction mixture with a suitable non-polar organic solvent (e.g., ethyl acetate, dichloromethane, toluene, or hexane) in which the product is soluble.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The this compound will preferentially partition into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of this compound.

Data Presentation: Solvent Selection for Extraction

Organic Solvent Polarity Typical Use Case
Hexane / HeptaneNon-polarExtraction of highly non-polar products.
TolueneNon-polarExtraction of aromatic and moderately non-polar products.
Diethyl EtherSlightly polarGeneral purpose extraction for a wide range of products.
Ethyl AcetatePolar aproticGood for moderately polar products.
DichloromethanePolar aproticEffective for a wide range of products, but prone to emulsion formation.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_workflow Liquid-Liquid Extraction Workflow A Reaction Mixture (Product + this compound) B Add Immiscible Organic Solvent & Water A->B C Shake Gently in Separatory Funnel B->C D Allow Layers to Separate C->D E Aqueous Layer (this compound + Water) D->E Drain F Organic Layer (Product + Solvent) D->F G Repeat Aqueous Wash (2-3 times) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for removing this compound via liquid-liquid extraction.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. Due to the high boiling point of this compound, vacuum distillation is often required to prevent thermal degradation of the desired product.

Troubleshooting Common Issues:

Problem Possible Cause Solution
Product Decomposition The distillation temperature is too high.- Use vacuum distillation to lower the boiling points of the components.[6] - Ensure the heating mantle temperature is not excessively high.
Bumping / Uneven Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure vigorous stirring throughout the distillation.
Poor Separation The boiling points of the product and this compound are too close. The distillation is performed too quickly.- Use a fractionating column to increase the separation efficiency. - Perform the distillation slowly to allow for proper equilibration between liquid and vapor phases. - Consider azeotropic distillation if a suitable entrainer can be found.[7]
No Distillate Collection A leak in the vacuum system. Insufficient heating.- Check all joints and connections for leaks. Use vacuum grease where appropriate. - Gradually increase the temperature of the heating bath.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks.

  • Charging the Flask: Add the crude reaction mixture to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Start the vacuum pump and allow the pressure to stabilize.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of your product under the applied vacuum. This compound will remain in the distillation flask as the higher-boiling residue.

  • Shutdown: Once the product has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Data Presentation: Boiling Point under Vacuum

The boiling point of a liquid decreases as the pressure is reduced. A nomograph can be used to estimate the boiling point at a given pressure.

Pressure (mmHg) Estimated Boiling Point of this compound (°C)
760~232
10~113-114
1~70-75

Diagram: Vacuum Distillation Setup Logic

G cluster_workflow Vacuum Distillation Logic A Crude Mixture in Distillation Flask B Apply Vacuum A->B C Apply Heat B->C D Lower Boiling Product Vaporizes C->D H High Boiling This compound Remains in Flask C->H E Vapor Enters Condenser D->E F Vapor Condenses to Liquid E->F G Purified Product Collected in Receiving Flask F->G

Caption: Logical flow of separation by vacuum distillation.

Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase or HILIC chromatography is often employed.

Troubleshooting Common Issues:

Problem Possible Cause Solution
Poor Separation / Co-elution The solvent system (mobile phase) is not optimized. The column is overloaded.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation between the product and this compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column.
Product Does Not Elute The mobile phase is not polar enough. The product is strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase. For normal-phase chromatography, this often involves increasing the percentage of a polar solvent like methanol or ethyl acetate.[8] - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Tailing of Peaks The compound is interacting too strongly with the stationary phase. The column is poorly packed.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Ensure the column is packed uniformly.

Experimental Protocol: Flash Chromatography (Normal Phase)

  • TLC Analysis: Develop a TLC method to find a solvent system that provides a good separation (Rf of the desired product between 0.2 and 0.4, and a clear separation from the this compound spot, which will likely remain at the baseline). A common solvent system for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8]

  • Column Packing: Pack a chromatography column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Data Presentation: Common Solvent Systems for Polar Compounds

Stationary Phase Mobile Phase (Non-polar component) Mobile Phase (Polar component) Application
Silica GelHexane / HeptaneEthyl AcetateGeneral purpose for moderately polar compounds.
Silica GelDichloromethaneMethanolFor more polar compounds.[9]
HILIC stationary phaseAcetonitrileWaterFor very polar and hydrophilic compounds.[1]

Diagram: Chromatographic Separation Principle

G cluster_workflow Principle of Chromatographic Separation A Crude Mixture (Product + this compound) Loaded onto Column B Mobile Phase Added A->B C Compounds Move Down the Column at Different Rates B->C D Less Polar Product Elutes First C->D E More Polar this compound Elutes Later or is Retained C->E F Collect Fractions D->F E->F G Pure Product Isolated F->G

Caption: Conceptual diagram of separation by column chromatography.

References

Stability of 2,2'-Oxydipropanol under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 2,2'-Oxydipropanol (also known as dipropylene glycol) under various pH conditions. While generally considered a stable compound, its performance in specific formulations can be influenced by the pH of the environment. This guide offers experimental protocols, troubleshooting advice, and frequently asked questions to assist in your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a chemically stable, colorless, and nearly odorless liquid with a high boiling point and low volatility.[1] It is not expected to undergo hydrolysis under typical environmental conditions (pH 5 to 9) as it lacks functional groups that are susceptible to hydrolysis. Under recommended storage conditions, it is considered stable.[2]

Q2: Why is it necessary to perform stability studies on this compound if it is considered stable?

A2: While stable on its own, the stability of this compound can be affected by other components in a formulation, especially under stress conditions such as elevated temperatures or extreme pH values. Forced degradation studies are crucial to understand potential degradation pathways and to ensure the stability-indicating nature of analytical methods used for quality control.[3][4][5] These studies help in developing robust formulations and establishing appropriate storage conditions.

Q3: What are the likely degradation pathways for this compound under forced conditions?

A3: Although this compound is resistant to hydrolysis, under harsh acidic or alkaline conditions, coupled with high temperatures, degradation could theoretically occur via ether cleavage or oxidation of the alcohol groups. However, it is important to note that this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, making it not susceptible to direct photolysis by sunlight.[2]

Q4: How can I analyze the degradation of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometry (MS)), should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in chromatogram during stability study A new degradation product may have formed.Characterize the new peak using techniques like LC-MS to identify its structure. This will help in understanding the degradation pathway.
Loss of this compound assay without appearance of degradation products The degradation product may not be detectable by the current analytical method (e.g., it may be volatile or lack a chromophore).Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect a wider range of compounds. Check for mass balance to account for all the starting material.
Inconsistent stability results between batches Variability in the purity of this compound or the presence of impurities that may catalyze degradation.Ensure consistent quality of the starting material. Analyze different batches for impurity profiles.
Precipitation observed in the sample at extreme pH The excipients in the formulation may not be stable at that pH, or a salt of a degradation product may have formed.Visually inspect all samples during the study. If precipitation occurs, it should be noted and investigated. The solubility of all components at the tested pH should be considered.

Experimental Protocols

A forced degradation study is essential to definitively determine the stability of this compound in your specific formulation.

Protocol for Forced Degradation Study of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a solvent relevant to your formulation) at a known concentration (e.g., 1 mg/mL).

  • For studies involving a full formulation, use the final drug product.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Store samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Store samples at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with an equal volume of purified water.

    • Store samples at a controlled temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at each time point and dilute for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining at each time point.

  • Identify and quantify any degradation products.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradation Products (%)
0.1 M HCl, 60 °C 0100.0Not Detected
2499.8Not Detected
4899.5Not Detected
7299.2Not Detected
0.1 M NaOH, 60 °C 0100.0Not Detected
2499.7Not Detected
4899.4Not Detected
7299.1Not Detected
Water, 60 °C 0100.0Not Detected
24100.0Not Detected
4899.9Not Detected
7299.8Not Detected

Visualizations

Logical Relationship of Stability Testing

cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Acid->HPLC Analyze Neutral Neutral (e.g., Water) Neutral->HPLC Analyze Alkaline Alkaline (e.g., 0.1M NaOH) Alkaline->HPLC Analyze Degradation Degradation Profile HPLC->Degradation Determines Stable Stable Degradation->Stable No Significant Degradation Unstable Unstable Degradation->Unstable Significant Degradation DPG This compound (in solution) DPG->Acid Expose to DPG->Neutral Expose to DPG->Alkaline Expose to

References

Technical Support Center: Thermal Degradation of 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Oxydipropanol and encountering issues related to its thermal degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is one of the three isomers of dipropylene glycol.[1] It is a colorless, nearly odorless liquid with a high boiling point and low toxicity.[1] Its thermal stability is a crucial consideration in many applications, such as in drug formulation, chemical synthesis, and as a solvent, because elevated temperatures can cause it to decompose.[2][3] This degradation can lead to the formation of impurities, potentially altering the properties of the final product and raising safety concerns.

Q2: At what temperature does this compound begin to thermally degrade?

Q3: What are the expected thermal degradation products of this compound?

A3: Under fire conditions or at elevated temperatures, this compound is expected to decompose into hazardous products.[7] Safety data sheets for dipropylene glycol commonly list carbon monoxide (CO) and carbon dioxide (CO2) as hazardous decomposition products.[8][9] Studies on the pyrolysis of the structurally similar propylene glycol suggest that the degradation process likely involves dehydration and fragmentation, leading to the formation of various aldehydes (like formaldehyde, acetaldehyde, and propanal) and acetone.[6][10]

Q4: How does the atmosphere (e.g., inert vs. air) affect the thermal degradation of this compound?

A4: The presence of oxygen is expected to lower the degradation temperature and alter the composition of the degradation products. In an inert atmosphere (like nitrogen or argon), degradation will primarily occur through pyrolysis (thermal decomposition in the absence of oxygen). In the presence of air (an oxidative atmosphere), thermo-oxidative degradation will occur, which is typically more complex and can lead to a wider range of oxidized products at lower temperatures.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) after heating a this compound-containing formulation. Thermal degradation of this compound leading to the formation of new compounds.- Lower the processing/storage temperature. - Perform a stability study at various temperatures to identify the degradation onset. - Use an antioxidant if the degradation is suspected to be oxidative. - Analyze the sample using GC-MS to identify the degradation products.
Discoloration (e.g., yellowing) of the sample upon heating. Formation of chromophoric degradation products. Aldehydic products can sometimes undergo further reactions to form colored compounds.- Minimize the duration of heat exposure. - Conduct experiments under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inconsistent results in thermal analysis (TGA/DSC). - Sample contamination. - Improper sample preparation. - Instrument calibration issues. - Inappropriate heating rate.- Ensure the sample is pure and dry. - Use a consistent and appropriate sample mass. - Calibrate the TGA/DSC instrument according to the manufacturer's instructions. - Use a slower heating rate (e.g., 10 °C/min) for better resolution of thermal events.
Pressure buildup in a sealed reaction vessel containing this compound at high temperatures. Generation of gaseous degradation products such as CO, CO2, and volatile aldehydes.[2]- Ensure the reaction vessel is equipped with a pressure relief system. - Avoid heating in a completely sealed system without pressure monitoring. - Conduct a preliminary thermal hazard assessment.

Quantitative Data Summary

Specific quantitative data for the thermal degradation of this compound is limited. The following tables provide data for the closely related compound, propylene glycol, to serve as an estimation.

Table 1: Thermal Decomposition Onset of Propylene Glycol

ParameterValueReference
Decomposition Start Temperature (under N2)~160 °C[6]

Table 2: Major Thermal Degradation Products of Propylene Glycol (Pyrolysis)

Degradation ProductChemical FormulaReference
PropanalC₃H₆O[6]
AcetoneC₃H₆O[6]
FormaldehydeCH₂O[10]
AcetaldehydeC₂H₄O[10]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and detect any endothermic or exothermic events associated with the thermal degradation of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The boiling point will be observed as a sharp endothermic peak. Exothermic events at higher temperatures may indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 400 °C (or a range of temperatures to study the evolution of products).

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Column: A suitable capillary column for separating polar compounds (e.g., a wax or mid-polar phase column).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the degradation products.

    • MS Detector: Scan a mass range of m/z 35-550.

  • Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Decomposition_Profile Decomposition Profile (Mass Loss vs. Temp) TGA->Decomposition_Profile Thermal_Events Thermal Events (Heat Flow vs. Temp) DSC->Thermal_Events Product_Identification Degradation Product Identification PyGCMS->Product_Identification

Caption: Workflow for the thermal analysis of this compound.

Degradation_Pathway DPG This compound Heat High Temperature DPG->Heat Exposure Dehydration Dehydration & Fragmentation Heat->Dehydration Products Degradation Products Dehydration->Products Aldehydes Aldehydes (Formaldehyde, Acetaldehyde, etc.) Products->Aldehydes Ketones Ketones (Acetone) Products->Ketones COx CO, CO₂ Products->COx

Caption: Inferred thermal degradation pathway of this compound.

References

Optimizing the concentration of 2,2'-Oxydipropanol for cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of cryoprotective agents (CPAs) for successful cryopreservation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cryoprotective agents (CPAs) used for cell cryopreservation?

A1: The most commonly used cryoprotective agents are dimethyl sulfoxide (DMSO), glycerol, ethylene glycol, and propylene glycol.[1][2] These are small molecules that can penetrate the cell membrane and are referred to as intracellular or permeating CPAs.[1] Extracellular, or non-permeating, CPAs like sucrose, dextrose, and trehalose are larger molecules that can also be used to aid in the cryopreservation process.[1][3]

Q2: Why is optimizing the CPA concentration crucial for successful cryopreservation?

A2: Optimizing the CPA concentration is a critical balancing act. While CPAs are essential to prevent lethal intracellular ice formation, they can also be toxic to cells, especially at higher concentrations and warmer temperatures.[4][5] An optimal concentration minimizes ice crystal formation while also keeping cytotoxicity to a minimum, thus maximizing post-thaw cell viability and function.[6]

Q3: What is a typical starting concentration for propylene glycol in a cryopreservation protocol?

A3: A typical starting concentration for propylene glycol in cryopreservation protocols is around 5% to 15% (v/v).[7] However, the optimal concentration is highly dependent on the cell type and the specific cooling and thawing rates used. For some applications, concentrations as low as 1.5 M have been used in combination with other agents for vitrification.[3]

Q4: Can combining different CPAs improve cryopreservation outcomes?

A4: Yes, combining different CPAs can reduce the overall toxicity while maintaining cryoprotective efficacy. For example, a mixture of ethylene glycol and DMSO is commonly used for the vitrification of oocytes and embryos.[2] Combining permeating and non-permeating CPAs, such as propylene glycol with sucrose or trehalose, can also improve post-thaw viability.[3]

Troubleshooting Guides

Problem 1: Low post-thaw cell viability.

Possible Cause Troubleshooting Step
CPA concentration is too high, leading to cytotoxicity. Decrease the CPA concentration in decrements of 2.5% to 5% and re-evaluate cell viability.[7]
CPA concentration is too low, resulting in intracellular ice formation. Increase the CPA concentration in increments of 2.5% to 5% and assess post-thaw viability.[2]
Inadequate equilibration time with the CPA. Ensure cells are incubated with the CPA solution for a sufficient time to allow for permeation before initiating cooling.[8]
Cooling rate is not optimal for the chosen CPA and concentration. Adjust the cooling rate. Slow, controlled-rate freezing (e.g., 1°C/minute) is often used with lower CPA concentrations.[2]
Thawing is too slow, leading to ice recrystallization. Thaw cryovials rapidly in a 37°C water bath to minimize the time cells spend in a state where ice crystals can form and cause damage.[2]

Problem 2: Poor cell attachment and proliferation after thawing.

Possible Cause Troubleshooting Step
Sub-lethal damage during cryopreservation. Even if cells are viable immediately post-thaw, they may have sustained damage affecting their function. Re-optimize CPA concentration and cooling/thawing rates.[9]
Residual CPA toxicity. Wash the cells thoroughly after thawing to remove any remaining CPA before placing them in culture.
Delayed-onset cell death (apoptosis). Allow cells a recovery period of 24-48 hours post-thaw before assessing attachment and proliferation, as some cryopreservation-induced apoptosis may be delayed.[9]

Experimental Protocols

Protocol 1: Standard Slow-Rate Freezing with Propylene Glycol

This protocol is a general guideline and should be optimized for specific cell types.

  • Prepare Cryopreservation Medium: Prepare a freezing medium consisting of the basal cell culture medium supplemented with 5-15% (v/v) propylene glycol and 10-20% (v/v) fetal bovine serum (FBS) or other protein supplement. Keep the medium at 4°C.

  • Cell Harvest and Resuspension: Harvest cells in the logarithmic growth phase. Centrifuge the cell suspension and resuspend the cell pellet in the cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Equilibration: Incubate the cell suspension in the cryopreservation medium for 10-15 minutes at 4°C to allow the propylene glycol to permeate the cells.

  • Controlled-Rate Cooling: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term preservation.

  • Thawing: To recover the cells, rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

  • Post-Thaw Washing: Immediately transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the CPA. Centrifuge the cells and resuspend them in fresh culture medium before plating.

Quantitative Data Summary

Table 1: Effect of Cryoprotectant Concentration on Limbal Stem Cell Tolerance

Cryoprotectant ConcentrationMembrane Integrity (%)Metabolic Activity (AlamarBlue® reduction, AU)Colony-Forming Efficiency (%)
5%~70~0.8~1.5
10%~60~0.6~0.5
15%~50~0.5<0.5

Adapted from a study on limbal stem cells. Increasing cryoprotectant concentration above 5% was found to be detrimental to cell tolerance.[7]

Table 2: Comparison of Permeating Cryoprotectants on Mouse Sperm Motility

Cryoprotectant (0.3 M)Post-Thaw Motility (%)
DMSO42%
Raffinose59%
Trehalose61%
Sucrose61%

This table shows that for mouse sperm, non-permeating sugars resulted in better post-thaw motility compared to the permeating agent DMSO under the tested conditions.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_freeze Freezing cluster_thaw Thawing & Recovery harvest Harvest Cells resuspend Resuspend in Cryopreservation Medium harvest->resuspend equilibrate Equilibrate at 4°C resuspend->equilibrate cool Controlled-Rate Cooling (-1°C/min) equilibrate->cool store Store in Liquid Nitrogen cool->store thaw Rapid Thaw at 37°C store->thaw wash Wash to Remove CPA thaw->wash culture Plate in Culture Medium wash->culture

Caption: A typical experimental workflow for cryopreservation using a slow-cooling method.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Post-Thaw Viability cpa_high CPA Concentration Too High? start->cpa_high cpa_low CPA Concentration Too Low? start->cpa_low cooling_rate Cooling Rate Not Optimal? start->cooling_rate thawing_rate Thawing Rate Too Slow? start->thawing_rate decrease_cpa Decrease CPA Concentration cpa_high->decrease_cpa Yes increase_cpa Increase CPA Concentration cpa_low->increase_cpa Yes adjust_cooling Adjust Cooling Rate cooling_rate->adjust_cooling Yes rapid_thaw Ensure Rapid Thawing thawing_rate->rapid_thaw Yes

Caption: A troubleshooting decision tree for addressing low post-thaw cell viability.

References

Technical Support Center: Overcoming Solubility Challenges with 2,2'-Oxydipropanol (Dipropylene Glycol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2'-Oxydipropanol, also commonly known as Dipropylene Glycol (DPG). This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent in pharmaceutical formulations?

A1: this compound (Dipropylene Glycol or DPG) is a high-purity, colorless, and practically odorless liquid. It is a member of the glycol ether family and is completely miscible with water and many organic solvents.[1] In pharmaceutical applications, DPG is a valuable solvent and co-solvent due to its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including both hydrophilic and lipophilic compounds.[2][3] Its low toxicity and solvent properties make it an ideal additive for oral, topical, and injectable formulations.[4][5]

Q2: I am having trouble dissolving my API in pure this compound. What are the first steps I should take?

A2: If your API has poor solubility in pure DPG, consider the following initial steps:

  • Gentle Heating and Agitation: Cautiously warm the mixture while stirring. An increase in temperature often enhances the solubility of solid solutes.[6]

  • Particle Size Reduction: Ensure your API has a small particle size. Micronization or nano-milling increases the surface area available for dissolution.[7]

  • Purity Check: Verify the purity of both your API and the this compound. Impurities can sometimes affect solubility.

Q3: Can I use this compound in combination with other solvents to improve the solubility of my compound?

A3: Yes, using this compound as a co-solvent is a very common and effective strategy.[8] By blending DPG with other solvents like water, ethanol, or polyethylene glycols (PEGs), you can create a solvent system with a polarity that is optimized for your specific API.[2][9] This technique, known as co-solvency, can significantly increase the solubility of poorly soluble drugs.[8]

Q4: How does pH affect the solubility of my API in a DPG-based formulation?

A4: For ionizable APIs (weak acids or weak bases), pH is a critical factor influencing solubility.[6] Adjusting the pH of your formulation can convert the API into its more soluble ionized (salt) form. For a weakly acidic drug, increasing the pH above its pKa will increase solubility. Conversely, for a weakly basic drug, decreasing the pH below its pKa will enhance solubility. This pH adjustment can be used in combination with co-solvents like DPG for a synergistic effect.[10]

Q5: What are surfactants and can they help with solubility issues in DPG formulations?

A5: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic drugs in aqueous and non-aqueous systems.[11] They work by forming micelles that encapsulate the poorly soluble drug molecules, effectively increasing their concentration in the formulation.[12] The use of surfactants is a powerful technique, especially when dealing with highly lipophilic compounds that are challenging to dissolve even with co-solvents.[9] Non-ionic surfactants are often preferred in pharmaceutical formulations due to their lower potential for irritation.[10]

Troubleshooting Guides

Problem 1: My Active Pharmaceutical Ingredient (API) precipitates out of the this compound formulation over time.

This issue often points to the formulation being a supersaturated system or undergoing changes in temperature or composition.

Troubleshooting Workflow:

A API precipitates from DPG formulation B Is the formulation a clear solution initially? A->B C No: Incomplete initial solubilization. Review solubilization protocol. B->C No D Yes: Investigate cause of precipitation. B->D Yes H Increase co-solvent concentration or add a stabilizing excipient. C->H E Check for temperature fluctuations during storage. D->E F Consider solvent evaporation. D->F G Evaluate for potential pH shifts. D->G I Use tightly sealed containers. Store at a controlled temperature. E->I F->I J Incorporate a buffer system. G->J

Caption: Workflow to troubleshoot API precipitation.

Problem 2: The viscosity of my this compound formulation is too high for my application.

High viscosity can be a challenge, particularly for injectable or sprayable formulations.

Troubleshooting Steps:

  • Reduce DPG Concentration: If possible, decrease the percentage of DPG in your formulation and replace it with a less viscous co-solvent like ethanol or water, provided the API remains soluble.

  • Temperature Adjustment: Gently warming the formulation can temporarily reduce its viscosity for easier handling during experiments.

  • Alternative Glycols: If the formulation allows, consider replacing a portion of the DPG with a lower molecular weight glycol, such as propylene glycol, which has a lower viscosity.

Quantitative Data on Solubility

While specific solubility data for a wide range of APIs in pure this compound is not extensively published, data from studies on the closely related propylene glycol (PG) can provide valuable insights. The following tables summarize the solubility of several common drugs in PG and its aqueous mixtures. Note that these values are for illustrative purposes, and solubility in DPG may vary.

Table 1: Solubility of Ketoprofen in Propylene Glycol (PG) and Water Mixtures at 298.15 K

% w/w Propylene GlycolMole Fraction Solubility of Ketoprofen (x 10^3)
0 (Pure Water)0.013
200.14
401.25
606.89
8021.31
100 (Pure PG)41.83

Data adapted from a study on Ketoprofen solubility in PG/water mixtures.[13]

Table 2: Solubility of Diazepam in Propylene Glycol (PG) and Water Mixtures at 298.15 K

% w/w Propylene GlycolMole Fraction Solubility of Diazepam (x 10^4)
0 (Pure Water)0.14
200.82
404.45
6022.31
8098.65
100 (Pure PG)353.90

Data adapted from a study on Diazepam solubility in PG/water mixtures.[14]

Experimental Protocols

Protocol 1: General Method for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of an API in a given solvent system.

Experimental Workflow:

A Add excess API to DPG-based solvent system in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C Allow undissolved solids to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot through a 0.45 µm filter. D->E F Dilute the filtrate with a suitable mobile phase. E->F G Quantify the API concentration using a validated analytical method (e.g., HPLC). F->G

Caption: Shake-flask method for solubility determination.

Methodology:

  • Add an excess amount of the API to a known volume of the this compound based solvent system in a glass vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved API particles settle.

  • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Accurately dilute the filtered sample with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the calibration range of your analytical method.

  • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved API.

Protocol 2: Enhancing Solubility Using a Co-Solvent System with this compound

This protocol describes how to systematically evaluate the effect of a co-solvent on the solubility of an API in a DPG-based formulation.

Methodology:

  • Prepare Co-solvent Blends: Prepare a series of solvent blends by mixing this compound with a co-solvent (e.g., water or ethanol) in different volume/volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).[15]

  • Determine Solubility: For each co-solvent blend, determine the solubility of your API using the Shake-Flask Method described in Protocol 1.

  • Plot Solubility Curve: Plot the measured solubility of the API as a function of the co-solvent blend composition.

  • Identify Optimal Blend: The peak of the solubility curve will indicate the optimal co-solvent ratio for maximizing the solubility of your API.

Protocol 3: Enhancing Solubility via pH Adjustment in a DPG/Aqueous System

This protocol provides a step-by-step guide to investigate the impact of pH on the solubility of an ionizable API.

Methodology:

  • Select a Co-solvent System: Choose a suitable ratio of this compound and water as your base solvent system (e.g., 50:50 v/v).

  • Prepare Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Create Buffered Formulations: For each pH, prepare the DPG/water co-solvent system using the respective buffer as the aqueous component.

  • Determine Solubility: Measure the solubility of your API in each of the buffered DPG/water formulations using the Shake-Flask Method (Protocol 1).

  • Analyze pH-Solubility Profile: Plot the API solubility against the final measured pH of the saturated solution. This will reveal the pH range where your API exhibits the highest solubility.

  • Incorporate a Buffer: For your final formulation, select a pharmaceutically acceptable buffer that maintains the pH in the optimal range identified.

Protocol 4: Evaluating the Effect of Surfactants on Solubility

This protocol details a method to assess the ability of a surfactant to enhance the solubility of an API in a DPG-based formulation.

Methodology:

  • Choose a Surfactant: Select a non-ionic surfactant suitable for your intended application (e.g., Polysorbate 80, Cremophor EL).

  • Prepare Surfactant Solutions: In your chosen DPG or DPG/water solvent system, prepare a series of solutions with increasing concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Determine Solubility: Measure the solubility of your API in each of the surfactant-containing solutions using the Shake-Flask Method (Protocol 1).

  • Plot Solubility vs. Surfactant Concentration: Plot the measured API solubility as a function of the surfactant concentration.

  • Evaluate Enhancement: The resulting graph will demonstrate the effect of the surfactant on solubility. A significant increase in solubility above the surfactant's critical micelle concentration (CMC) indicates effective micellar solubilization.[12]

References

Technical Support Center: Interference of 2,2'-Oxydipropanol in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 2,2'-Oxydipropanol, also known as di(propylene glycol), in fluorescence-based assays. While direct studies on the fluorescence interference of this compound are limited, this guide draws upon the known properties of glycols and general principles of fluorescence assay interference to provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

While specific data is scarce, solvents containing hydroxyl groups, such as glycols, have the potential to quench fluorescence. This occurs because the high-energy vibrations of the O-H bonds can provide a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing the fluorescence signal. Additionally, related compounds like polyethylene glycol have been observed to exhibit autofluorescence, which could contribute to high background signals. Therefore, it is plausible that this compound could interfere with fluorescence assays through quenching or autofluorescence.

Q2: What are the potential mechanisms of interference by this compound?

There are two primary potential mechanisms of interference:

  • Fluorescence Quenching: As a protic solvent, this compound contains hydroxyl groups that can interact with the excited state of a fluorophore. This interaction can lead to a decrease in fluorescence intensity, a phenomenon known as collisional or dynamic quenching.

  • Autofluorescence: Although not definitively documented for this compound, related glycol-containing polymers can exhibit intrinsic fluorescence. If this compound possesses inherent fluorescence at the excitation and emission wavelengths of your assay, it can lead to elevated background signals and a reduced signal-to-noise ratio.

Q3: How can I determine if this compound is interfering with my assay?

To assess potential interference, you should run the following control experiments:

  • Solvent Blank: Measure the fluorescence of a solution containing only the assay buffer and this compound at the concentration used in your experiment. This will reveal any intrinsic fluorescence (autofluorescence) of the solvent.

  • Fluorophore Control: Measure the fluorescence of your fluorophore in the assay buffer with and without this compound. A significant decrease in fluorescence in the presence of this compound suggests quenching.

Troubleshooting Guide

This section provides a step-by-step guide to identify and mitigate potential interference from this compound in your fluorescence-based assays.

Problem 1: High Background Fluorescence

High background fluorescence can mask the signal from your analyte, leading to poor assay sensitivity.

Potential Cause: Autofluorescence of this compound or other assay components.

Troubleshooting Steps:

  • Run a Solvent Blank: As mentioned in the FAQs, measure the fluorescence of your assay buffer containing this compound at the working concentration.

  • Subtract Background: If autofluorescence is detected, subtract the signal from the solvent blank from all your experimental readings.

  • Optimize Wavelengths: If possible, adjust the excitation and emission wavelengths to a region where the autofluorescence of this compound is minimal.

  • Consider Alternative Solvents: If background fluorescence remains problematic, explore alternative solvents with lower intrinsic fluorescence.

Problem 2: Reduced Fluorescence Signal (Quenching)

A decrease in the expected fluorescence signal can lead to inaccurate quantification and reduced assay dynamic range.

Potential Cause: Fluorescence quenching by this compound.

Troubleshooting Steps:

  • Perform a Quenching Control: Compare the fluorescence intensity of your fluorophore in the presence and absence of this compound.

  • Generate a Standard Curve: Prepare a standard curve of your analyte in the presence of the working concentration of this compound to accurately quantify your results under the quenching conditions.

  • Reduce Solvent Concentration: If permissible by your experimental design, try reducing the concentration of this compound.

  • Explore Alternative Fluorophores: Some fluorophores are less susceptible to quenching by protic solvents. Consider testing alternative fluorescent probes.

Data Presentation

The following table summarizes the potential effects of this compound on fluorescence assay parameters and suggested control experiments.

Potential Issue Observed Effect Recommended Control Experiment Corrective Action
Autofluorescence Increased background signalMeasure fluorescence of assay buffer + this compoundBackground subtraction, Wavelength optimization, Alternative solvent
Quenching Decreased signal intensityMeasure fluorescence of fluorophore +/- this compoundStandard curve with solvent, Reduce solvent concentration, Alternative fluorophore

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorometer or microplate reader

  • Appropriate microplates or cuvettes

Procedure:

  • Prepare a solution of this compound in your assay buffer at the final concentration used in your experiments.

  • Prepare a "buffer only" blank containing only the assay buffer.

  • Set the fluorometer to the excitation and emission wavelengths used for your specific assay.

  • Measure the fluorescence intensity of the "buffer only" blank.

  • Measure the fluorescence intensity of the this compound solution.

  • Analysis: Subtract the fluorescence of the "buffer only" blank from the this compound solution reading. A significant positive value indicates autofluorescence.

Protocol 2: Evaluating Quenching Effect of this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • Fluorophore used in the assay

  • This compound

  • Assay buffer

  • Fluorometer or microplate reader

  • Appropriate microplates or cuvettes

Procedure:

  • Prepare a solution of the fluorophore in assay buffer at a concentration that gives a robust signal.

  • Prepare two sets of samples:

    • Control: Fluorophore solution.

    • Test: Fluorophore solution containing this compound at the final assay concentration.

  • Set the fluorometer to the excitation and emission wavelengths for your fluorophore.

  • Measure the fluorescence intensity of both the control and test samples.

  • Analysis: Compare the fluorescence intensity of the test sample to the control. A significant decrease in fluorescence in the test sample indicates quenching.

Visualizations

The following diagrams illustrate the potential interference pathways and the logical workflow for troubleshooting.

InterferencePathways cluster_assay Fluorescence Assay cluster_interference This compound Interference Fluorophore Fluorophore Emission Emitted Light Fluorophore->Emission Excitation Excitation Light Excitation->Fluorophore Oxydipropanol This compound Quenching Quenching Oxydipropanol->Quenching Reduces Emission Autofluorescence Autofluorescence Oxydipropanol->Autofluorescence Adds Background Quenching->Fluorophore Autofluorescence->Emission

Caption: Potential interference pathways of this compound in a fluorescence assay.

TroubleshootingWorkflow Start Assay Anomaly Observed (High Background or Low Signal) CheckAutofluorescence Run Solvent Blank Control Start->CheckAutofluorescence AutofluorescencePresent Autofluorescence Detected? CheckAutofluorescence->AutofluorescencePresent SubtractBackground Subtract Background Signal AutofluorescencePresent->SubtractBackground Yes CheckQuenching Run Quenching Control AutofluorescencePresent->CheckQuenching No SubtractBackground->CheckQuenching QuenchingPresent Quenching Detected? CheckQuenching->QuenchingPresent GenerateStandardCurve Generate Standard Curve with Solvent QuenchingPresent->GenerateStandardCurve Yes End Optimized Assay QuenchingPresent->End No ConsiderAlternatives Consider Alternative Solvent or Fluorophore GenerateStandardCurve->ConsiderAlternatives ConsiderAlternatives->End

Caption: Troubleshooting workflow for suspected this compound interference.

Troubleshooting crystallization experiments with 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting crystallization experiments involving 2,2'-Oxydipropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of proteins and small molecules using this versatile solvent and precipitant.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of for my crystallization experiments?

A1: this compound, also known as dipropylene glycol, is a colorless, viscous, and hygroscopic liquid.[1][2] Its key properties relevant to crystallization are summarized in the table below. Its viscosity can influence diffusion rates, while its hygroscopic nature means it can absorb moisture from the air, potentially altering the concentration of your crystallization setup over time. It is soluble in water and many organic solvents, making it a versatile component in various crystallization screens.[1][2]

PropertyValueImplication for Crystallization
Molecular Formula C6H14O3-
Molecular Weight 134.17 g/mol Influences diffusion and molar concentration calculations.
Appearance Colorless, viscous liquid[1][2]High viscosity can slow down molecular diffusion and equilibration.
Boiling Point ~230°C (446°F)[2]Low volatility, leading to stable concentrations in long-term experiments.
Melting Point ~ -60°C (-76°F)[2]Remains liquid at typical crystallization temperatures.
Solubility Soluble in water and many organic solvents[1][2]Versatile as a solvent and co-solvent in a wide range of conditions.
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1]Can lead to unintended changes in concentration if not properly sealed.

Q2: I am observing "oiling out" or liquid-liquid phase separation in my crystallization drops containing this compound. What causes this and how can I fix it?

A2: "Oiling out" is the formation of a liquid, solute-rich phase instead of solid crystals. This is a common issue in crystallization and can be particularly prevalent when using viscous precipitants like this compound. The high viscosity can kinetically hinder the orderly arrangement of molecules into a crystal lattice, favoring the formation of a disordered, liquid-like aggregate.

Q3: My crystals are very small or are forming as a shower of microcrystals. How can I obtain larger, single crystals using this compound?

A3: A shower of small crystals indicates a high nucleation rate and/or a slow growth rate. The viscosity of this compound can contribute to slower diffusion, which may limit the growth of existing nuclei. To encourage the growth of larger single crystals, you need to shift the balance from nucleation to growth.

Q4: I am getting an amorphous precipitate instead of crystals. What steps can I take to promote crystalline material?

A4: Amorphous precipitation occurs when the solute comes out of solution too rapidly for an ordered crystal lattice to form. This can be a result of excessively high supersaturation.

Q5: Can this compound be used as a cryoprotectant for my crystals?

A5: Yes, polyols like this compound are often used as cryoprotectants.[3][4] If your crystallization condition already contains a significant concentration of this compound, it may be sufficient for cryoprotection. However, you may need to increase its concentration or add other cryoprotectants to ensure vitrification upon flash-cooling.

Troubleshooting Guides

Issue 1: Oiling Out / Phase Separation

This phenomenon is characterized by the appearance of oily droplets within the crystallization drop, which do not convert to solid crystals.

G start Oiling Out Observed step1 Decrease Supersaturation Rate start->step1 sub_step1a Decrease Precipitant Concentration step1->sub_step1a sub_step1b Increase Solute Concentration Slowly step1->sub_step1b step2 Modify Solvent Environment sub_step2a Add a Co-solvent step2->sub_step2a sub_step2b Change the Buffer pH step2->sub_step2b step3 Introduce Nucleation Sites sub_step3a Micro-seeding step3->sub_step3a sub_step3b Heterogeneous Nucleants step3->sub_step3b step4 Vary Temperature sub_step4a Decrease Temperature Slowly step4->sub_step4a sub_step4b Increase Temperature step4->sub_step4b sub_step1a->step2 sub_step1b->step2 sub_step2a->step3 sub_step2b->step3 sub_step3a->step4 sub_step3b->step4 end Crystal Formation sub_step4a->end sub_step4b->end

Caption: Troubleshooting workflow for oiling out.

  • Protocol 1: Adjusting Precipitant Concentration:

    • Set up a new crystallization screen with a gradient of this compound concentrations, ranging from 5% to 50% lower than the condition that produced oiling out.

    • Keep all other components (solute concentration, buffer, temperature) constant.

    • Monitor the drops for the formation of crystals at the lower precipitant concentrations.

  • Protocol 2: Micro-seeding:

    • If you have any existing crystals, even if they are small or of poor quality, wash them in a stabilizing solution (mother liquor with a slightly lower precipitant concentration).

    • Crush the crystals using a seed bead or the tip of a needle.

    • Create a serial dilution of the seed stock.

    • Introduce a very small volume (10-50 nL) of the diluted seed stock into a freshly prepared drop that is prone to oiling out. The drop should be in a metastable zone (i.e., a condition that does not produce spontaneous precipitation).

Issue 2: Formation of Microcrystals

This is characterized by a "shower" of very small crystals, which are unsuitable for diffraction studies.

G start Microcrystal Shower step1 Slow Down Nucleation start->step1 sub_step1a Decrease Precipitant Concentration step1->sub_step1a sub_step1b Decrease Solute Concentration step1->sub_step1b step2 Promote Crystal Growth sub_step2a Slower Temperature Change step2->sub_step2a sub_step2b Additive Screening step2->sub_step2b step3 Optimize Drop Dynamics sub_step3a Increase Drop Volume step3->sub_step3a sub_step3b Change Crystallization Method (e.g., to Microbatch) step3->sub_step3b sub_step1a->step2 sub_step1b->step2 sub_step2a->step3 sub_step2b->step3 end Larger Single Crystals sub_step3a->end sub_step3b->end

Caption: Workflow to obtain larger crystals.

  • Protocol 3: Additive Screening:

    • Prepare a stock solution of the crystallization condition that produces microcrystals.

    • Set up an additive screen by adding small amounts of different chemicals to the drop. Good candidates to try with this compound include:

      • Divalent cations (e.g., MgCl₂, CaCl₂): Can sometimes mediate crystal contacts.

      • Small molecules or co-factors: Can stabilize the solute in a conformation more amenable to crystallization.

      • Non-detergent sulfobetaines (NDSBs): Can sometimes improve crystal quality.

    • Monitor the drops for the growth of larger, more well-defined crystals.

  • Protocol 4: Temperature Gradient:

    • Set up the crystallization experiment at a standard temperature (e.g., 20°C).

    • Once microcrystals appear, slowly decrease the temperature by 1-2°C per day. The high viscosity of this compound may necessitate a slower cooling rate to allow for proper molecular diffusion and ordered growth.

    • Alternatively, set up parallel experiments at different constant temperatures (e.g., 4°C, 10°C, 20°C) to identify an optimal temperature for slower nucleation and growth.

Issue 3: Amorphous Precipitate

This appears as a granular or flocculent precipitate with no crystalline features.

G start Amorphous Precipitate step1 Significantly Reduce Supersaturation start->step1 sub_step1a Lower Precipitant and/or Solute Concentration step1->sub_step1a sub_step1b Use a Different Crystallization Method (e.g., Dialysis) step1->sub_step1b step2 Alter Solute-Solvent Interactions sub_step2a Change Buffer pH step2->sub_step2a sub_step2b Add a Stabilizing Ligand step2->sub_step2b step3 Control for Hygroscopicity sub_step3a Ensure Airtight Seal step3->sub_step3a sub_step3b Prepare Fresh Solutions step3->sub_step3b sub_step1a->step2 sub_step1b->step2 sub_step2a->step3 sub_step2b->step3 end Crystalline Material sub_step3a->end sub_step3b->end

Caption: Troubleshooting amorphous precipitate.

  • Protocol 5: pH Screening:

    • Identify the pI of your protein.

    • Set up a crystallization screen with a range of buffer pH values both above and below the pI. A change in pH can alter the surface charge of the protein, potentially favoring specific crystal contacts.

    • Keep the concentration of this compound and the solute constant initially.

  • Protocol 6: Controlling for Hygroscopicity:

    • Always use fresh stock solutions of this compound.

    • Ensure that your crystallization plates are sealed properly with high-quality tape or vacuum grease to prevent the absorption of atmospheric moisture, which can alter the concentration of this compound in the drop over time.

    • Consider setting up experiments in a controlled humidity environment if you suspect this is a major issue.

By systematically addressing these common issues with the provided workflows and protocols, researchers can increase their success rate in obtaining high-quality crystals using this compound.

References

Preventing side reactions of 2,2'-Oxydipropanol in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions when using 2,2'-Oxydipropanol (also known as dipropylene glycol) in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My polyurethane synthesis is resulting in a branched or cross-linked product with higher than expected viscosity. What could be the cause?

This is likely due to the formation of allophanate linkages, a common side reaction in polyurethane synthesis, especially at elevated temperatures. The isocyanate groups can react with the urethane linkages formed during the primary reaction, leading to branching and cross-linking.

Troubleshooting:

  • Temperature Control: Maintain the reaction temperature below 100°C. The formation of allophanates is significantly accelerated at higher temperatures.[1][2][3][4]

  • Catalyst Selection: Use a catalyst that favors the urethane reaction over the allophanate reaction. Some catalysts have a higher selectivity for the isocyanate-hydroxyl reaction.

  • Stoichiometry: Precise control over the NCO:OH ratio is crucial. An excess of isocyanate can drive the formation of allophanates.

2. I am observing cleavage of the ether bond in this compound during my acid-catalyzed esterification. How can I prevent this?

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. This is an acid-catalyzed nucleophilic substitution reaction.

Troubleshooting:

  • Use a Milder Acid Catalyst: Switch to a less corrosive and milder acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15) or a solid acid catalyst. These can provide the necessary acidity without promoting significant ether cleavage.

  • Lower Reaction Temperature: Perform the esterification at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Minimize Reaction Time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to avoid prolonged exposure to acidic conditions.

  • Consider a Different Synthetic Route: If ether cleavage remains a significant issue, explore alternative synthetic pathways that do not require strongly acidic conditions.

3. My reaction mixture is showing byproducts indicative of oxidation of the secondary alcohol groups of this compound. How can I avoid this?

The secondary hydroxyl groups in this compound can be oxidized to ketones, especially in the presence of oxidizing agents or under catalytic conditions at elevated temperatures.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Carefully review all reagents to ensure no unintended oxidizing agents are present.

  • Catalyst Choice: Select catalysts that are not known to promote oxidation under the reaction conditions. For instance, in catalytic oxidations, the choice of metal and support can significantly influence selectivity.[5][6]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of oxidation.[7][8]

4. I am seeing evidence of self-condensation of this compound in my polymerization reaction. How can I minimize this side reaction?

At high temperatures and in the presence of certain catalysts, diols like this compound can undergo self-condensation to form polyethers.[9]

Troubleshooting:

  • Optimize Reaction Temperature: Carry out the polymerization at the lowest effective temperature to disfavor the self-condensation reaction.

  • Catalyst Selection: Choose a catalyst that is highly selective for the desired polymerization reaction over the self-condensation of the diol.

  • Monomer Addition: A slow, controlled addition of the this compound to the reaction mixture can help to maintain a low instantaneous concentration, thus reducing the likelihood of self-condensation.

Quantitative Data Summary

The following table summarizes the effect of temperature on the formation of allophanate linkages in a model polyurethane system. This data illustrates the critical importance of temperature control.

Reaction Temperature (°C)Percentage of Nitrogens in Allophanate LinkagesImpact on Product
< 100NegligibleLinear polymer, lower viscosity
125Noticeable increaseOnset of branching
145Up to 10%Significant branching, increased viscosity, potential for gelation[1][2]

Key Experimental Protocols

Protocol 1: Synthesis of a Linear Polyurethane Prepolymer using this compound

Objective: To synthesize a linear polyurethane prepolymer while minimizing allophanate formation.

Materials:

  • This compound (Dipropylene Glycol), dried

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry toluene (solvent)

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

  • Reagent Charging: The flask is charged with this compound (1.0 mol) and dry toluene (100 mL). The mixture is stirred under a nitrogen atmosphere.

  • Temperature Control: The reaction mixture is heated to 60°C. Crucially, the temperature should be maintained below 80°C throughout the reaction to prevent significant allophanate formation.

  • Catalyst Addition: A catalytic amount of DBTDL (e.g., 0.01 mol%) is added to the mixture.

  • MDI Addition: MDI (2.0 mol, to maintain a 2:1 NCO:OH ratio for a prepolymer) is dissolved in dry toluene (50 mL) and added dropwise to the reaction mixture over 1 hour.

  • Reaction Monitoring: The reaction is monitored by FT-IR spectroscopy, following the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the urethane NH peak (~3300 cm⁻¹).

  • Reaction Completion: Once the desired NCO content is reached (determined by titration), the reaction is cooled to room temperature.

  • Product: The resulting product is a linear polyurethane prepolymer solution with minimal allophanate branching.

Protocol 2: Esterification of this compound with Acrylic Acid using an Ion-Exchange Resin

Objective: To synthesize this compound diacrylate while preventing ether cleavage and premature polymerization.

Materials:

  • This compound

  • Acrylic acid

  • Amberlyst 15 (ion-exchange resin catalyst)

  • Phenothiazine (polymerization inhibitor)[10]

  • Toluene (solvent for azeotropic water removal)

Procedure:

  • Reactor Setup: A 500 mL flask is equipped with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer.

  • Reagent Charging: The flask is charged with this compound (1.0 mol), acrylic acid (2.2 mol, slight excess), Amberlyst 15 (10 wt% of total reactants), and a catalytic amount of phenothiazine (e.g., 200 ppm). Toluene (150 mL) is added.

  • Azeotropic Distillation: The mixture is heated to reflux (around 110-120°C). Water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress is monitored by measuring the amount of water collected or by analyzing aliquots using gas chromatography (GC) or titration to determine the acid value.

  • Reaction Completion: The reaction is considered complete when no more water is collected or the acid value stabilizes.

  • Work-up: The reaction mixture is cooled, and the ion-exchange resin is removed by filtration. The toluene is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Side Reaction cluster_solutions Preventative Measure Symptom1 High Viscosity / Gelling in Polyurethane Synthesis Cause1 Allophanate Formation Symptom1->Cause1 Symptom2 Unexpected Peaks in NMR/GC-MS (Ether Cleavage Products) Cause2 Ether Cleavage Symptom2->Cause2 Symptom3 Formation of Ketone Byproducts Cause3 Oxidation Symptom3->Cause3 Symptom4 Polyether Formation in Polymerization Cause4 Self-Condensation Symptom4->Cause4 Solution1a Lower Reaction Temperature (< 100°C) Cause1->Solution1a Solution1b Adjust NCO:OH Ratio Cause1->Solution1b Solution2a Use Milder Acid Catalyst (e.g., Ion-Exchange Resin) Cause2->Solution2a Solution2b Minimize Reaction Time Cause2->Solution2b Solution3a Use Inert Atmosphere (N2/Ar) Cause3->Solution3a Solution3b Use Degassed Solvents Cause3->Solution3b Solution4a Controlled Monomer Addition Cause4->Solution4a Solution4b Optimize Catalyst Selection Cause4->Solution4b

Caption: Troubleshooting workflow for common side reactions of this compound.

Reaction_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Conditions Temperature, Catalyst, Atmosphere, etc. Reactant1->Conditions Reactant2 Co-reactant (e.g., Isocyanate, Carboxylic Acid) Reactant2->Conditions Desired_Product Desired Product (e.g., Linear Polyurethane, Diacrylate Ester) Conditions->Desired_Product Optimized Side_Product1 Allophanate (Branched) Conditions->Side_Product1 High Temp. Side_Product2 Ether Cleavage Products Conditions->Side_Product2 Strong Acid Side_Product3 Oxidation Products (Ketones) Conditions->Side_Product3 O2 Present Side_Product4 Polyether Byproducts Conditions->Side_Product4 High Temp.

Caption: Reaction pathways leading to desired products versus side products.

References

Technical Support Center: Optimizing HPLC Gradients with 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 2,2'-Oxydipropanol (diethylene glycol) as a solvent in High-Performance Liquid Chromatography (HPLC). The content is designed to address specific issues that may arise during method development and experimental runs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would it be considered for an HPLC mobile phase?

A1: this compound, also known as diethylene glycol, is a polar organic solvent. While not a conventional HPLC solvent, its high polarity makes it a potential candidate for separating highly polar compounds that are poorly retained in standard reversed-phase systems. It can be explored in modes like hydrophilic interaction chromatography (HILIC) or normal-phase chromatography.

Q2: What are the main challenges of using this compound in an HPLC system?

A2: The primary challenges stem from its physical properties. It has a significantly higher viscosity than common HPLC solvents like acetonitrile and methanol, which can lead to high system backpressure.[1] It also has a high boiling point, which can complicate sample recovery in preparative chromatography. Additionally, it lacks a strong UV chromophore, making it unsuitable for direct UV detection at low wavelengths.[2]

Q3: Is this compound miscible with water and other common HPLC solvents?

A3: Yes, this compound is completely miscible with water and other polar solvents like methanol.[3] However, it is essential to ensure the miscibility of all components of the mobile phase across the entire gradient range to prevent solvent precipitation, especially if buffers are used.[4][5]

Q4: Can I use this compound with a standard UV detector?

A4: Due to its lack of a significant UV chromophore, this compound is not ideal for use with UV detectors, particularly at low wavelengths where many organic molecules absorb.[2] If your analytes have a strong absorbance at a wavelength where the solvent is transparent, it may be feasible. Otherwise, alternative detection methods such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are more appropriate. For UV detection of analytes without a chromophore, pre-column derivatization might be necessary.[2][6]

Q5: How does the high viscosity of this compound affect my separation?

A5: High viscosity increases the system backpressure, which can exceed the limits of standard HPLC systems.[1] To mitigate this, you can increase the column temperature, which significantly reduces solvent viscosity.[7][8][9] Using columns with larger particle sizes or wider internal diameters can also help manage pressure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High System Backpressure High viscosity of this compound.- Increase the column temperature (e.g., 60-90 °C) to reduce viscosity.[7][8][9]- Use a lower flow rate.- Employ a column with a larger particle size or wider internal diameter.- Ensure there are no blockages in the system.
Poor Peak Shape (Broadening or Tailing) - High mobile phase viscosity impairing mass transfer.- Sample solvent is too strong.- Increase column temperature to improve mass transfer.- Dissolve the sample in the initial mobile phase if possible.[6]- Optimize the gradient to ensure it is not too steep.
Baseline Drift in Gradient Elution - Changes in refractive index or UV absorbance of the mobile phase mixture.- Impurities in the this compound.- Use a Refractive Index (RI) detector with thermal stabilization.- For UV detection, select a wavelength where solvent absorbance is minimal.- Use high-purity, HPLC-grade this compound.
Irreproducible Retention Times - Insufficient column equilibration time between runs.- Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the initial mobile phase (at least 10-15 column volumes).- Use a column oven to maintain a stable temperature.[9]
Precipitation in the Mobile Phase Buffer salts are not soluble in the organic-rich portion of the gradient.- Check the solubility of your buffer in all mobile phase compositions.- Consider using a more soluble buffer system or reducing the buffer concentration.[4]

Data Presentation: Solvent Properties

The following table summarizes the physical properties of this compound in comparison to standard reversed-phase HPLC solvents.

Property This compound Acetonitrile Methanol Water
Polarity Index 6.95.85.110.2
Viscosity (at 25°C, cP) 35.70.370.550.89
Boiling Point (°C) 2458265100
UV Cutoff (nm) ~235190205<190
Miscibility with Water CompleteCompleteCompleteN/A

Note: Data is compiled from various chemical data sources.

Experimental Protocols

Protocol 1: General Method for Gradient Optimization with this compound

This protocol outlines a systematic approach to developing a gradient HPLC method using this compound as a strong solvent (Solvent B) and an aqueous buffer as a weak solvent (Solvent A).

1. System Preparation and Considerations:

  • HPLC System: Ensure the system is rated for the potential backpressure.

  • Column: Start with a robust stationary phase (e.g., C18) and consider a column with a larger particle size (e.g., 5 µm) to manage pressure.

  • Detector: Use a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if analytes lack a strong chromophore.

  • Column Temperature: Set the column oven to an elevated temperature (e.g., 60°C) to reduce the viscosity of the mobile phase.[7][8]

2. Mobile Phase Preparation:

  • Solvent A (Weak): Prepare an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). Ensure the buffer is fully dissolved and the solution is filtered and degassed.

  • Solvent B (Strong): Use high-purity, HPLC-grade this compound. Filter and degas.

3. Scouting Gradient:

  • Perform an initial broad gradient to determine the approximate elution composition for your analytes.

  • Gradient Program:

    • 0-2 min: 5% B (isocratic hold)
    • 2-22 min: 5% to 95% B (linear gradient)
    • 22-25 min: 95% B (hold and wash)
    • 25-35 min: Re-equilibration at 5% B

  • Flow Rate: Start with a conservative flow rate (e.g., 0.5 mL/min) due to high viscosity.

4. Gradient Optimization:

  • Based on the scouting run, identify the percentage of B at which the first and last peaks of interest elute.

  • Adjust the Gradient Range: Narrow the gradient to span the elution range of your compounds. For example, if analytes elute between 40% and 70% B, a new gradient could be 30% to 80% B.

  • Adjust the Gradient Time: To improve the resolution of closely eluting peaks, increase the gradient time (flatten the slope). To shorten the run time, decrease the gradient time (steepen the slope).

5. Flow Rate and Temperature Optimization:

  • Once a suitable gradient is established, the flow rate can be cautiously increased to shorten the analysis time, while monitoring backpressure.

  • The column temperature can also be further adjusted to fine-tune selectivity and manage pressure.[9]

Visualizations

Gradient_Optimization_Workflow A Define Separation Goal B Select Column & Mobile Phases (A: Aqueous, B: this compound) A->B C Set Elevated Column Temperature (e.g., 60°C) B->C D Run Broad Scouting Gradient (e.g., 5-95% B) C->D E Evaluate Chromatogram D->E F Analytes Eluted? E->F Yes J No Elution: Increase %B or Change Phase E->J No G Optimize Gradient Range & Time F->G H Fine-tune Flow Rate & Temperature G->H I Method Validation H->I Troubleshooting_High_Pressure Start High Backpressure Observed Q1 Is Column Temperature Elevated? Start->Q1 A1 Increase Temperature (e.g., to 60-90°C) Q1->A1 No Q2 Is Flow Rate High? Q1->Q2 Yes A1->Q2 A2 Reduce Flow Rate Q2->A2 Yes Q3 Is Column Particle Size Small? Q2->Q3 No A2->Q3 A3 Use Larger Particle Size or Wider ID Column Q3->A3 Yes End Pressure within System Limits Q3->End No A3->End Logical_Relationships cluster_params Method Parameters cluster_outcomes Performance Outcomes Solvent Solvent Viscosity (this compound) Pressure Backpressure Solvent->Pressure Increases Temp Column Temperature Temp->Solvent Reduces Effect Of Temp->Pressure Decreases Flow Flow Rate Flow->Pressure Increases Time Run Time Flow->Time Decreases Gradient Gradient Slope Resolution Resolution Gradient->Resolution Affects Gradient->Time Affects

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2,2'-Oxydipropanol: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2,2'-Oxydipropanol, also known as dipropylene glycol (DPG). With a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), this document also explores alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and Purity Concerns

This compound is a widely used industrial solvent, humectant, and chemical intermediate. It exists as a mixture of three isomers: 1,1'-oxybis-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis-1-propanol. The isomeric ratio and the presence of impurities can significantly impact its physical and chemical properties, making accurate purity assessment critical for quality control in various applications, including pharmaceuticals and personal care products. Common impurities can include residual starting materials from its synthesis, such as propylene glycol, and byproducts like tripropylene glycol.

GC-MS for Purity Analysis of this compound

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of individual components based on their mass spectra.

Experimental Protocol: GC-MS

A robust GC-MS method for the analysis of this compound often involves derivatization to improve the volatility and chromatographic peak shape of the polar glycol isomers.

1. Sample Preparation (with Derivatization)

  • Objective: To create more volatile trimethylsilyl (TMS) derivatives of the hydroxyl groups.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.

    • Add 200 µL of a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

2. Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph (GC)
ColumnInertCap WAX-HT (or equivalent polar wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature of 90°C, hold for 2 min, ramp at 6°C/min to 210°C, then ramp at 100°C/min to 245°C and hold for 7 min.[1]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 40-500
Solvent Delay5 minutes

3. Data Analysis

  • Identification: Impurities and isomers are identified by comparing their retention times and mass spectra with those of known reference standards or library databases (e.g., NIST).

  • Quantification: The purity of this compound is typically determined by the area normalization method, where the peak area of each isomer is expressed as a percentage of the total peak area of all components in the chromatogram. For more accurate quantification, an internal standard method can be employed.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Add DMF/Pyridine Sample->Solvent Deriv Add BSTFA + TMCS Solvent->Deriv Heat Heat at 70°C Deriv->Heat Injection Inject Sample Heat->Injection Derivatized Sample Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identify Peaks Detection->Identification Raw Data Quantification Quantify Purity & Impurities Identification->Quantification Report Generate Report Quantification->Report

GC-MS analysis workflow for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques like HPLC and NMR offer different advantages and can be valuable for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. Since this compound has a relatively high boiling point, HPLC can be a suitable alternative to GC-MS, potentially avoiding the need for derivatization if a suitable detector is used. However, for UV detection, derivatization is often necessary to introduce a chromophore.

Experimental Protocol: HPLC-UV (with Derivatization)

  • 1. Sample Preparation (Derivatization):

    • A derivatizing agent that introduces a UV-active group, such as benzoyl chloride, can be used.

    • The sample is reacted with the derivatizing agent in an appropriate solvent and under suitable pH conditions.

  • 2. HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set to an appropriate wavelength for the chosen derivative (e.g., 230 nm for benzoyl derivatives).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for distinguishing and quantifying isomers without the need for chromatographic separation.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • 1. Sample Preparation:

    • An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • An accurately weighed amount of a certified internal standard with a known purity is added. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • 2. NMR Acquisition:

    • A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

    • Acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay.

  • 3. Data Analysis:

    • The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and available instrumentation.

FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Derivatization Often required for glycolsOften required for UV detectionNot required
Isomer Separation ExcellentGood, depends on column and mobile phaseCan distinguish isomers, quantification without separation
Identification Definitive (mass spectrum)Based on retention time (less specific)Definitive (structural information)
Quantification Good (area %, internal standard)Good (external/internal standard)Excellent (qNMR with internal standard)
Sensitivity HighModerateLower than MS methods
Pros High resolution, specific identificationVersatile for non-volatile compoundsNon-destructive, absolute quantification, rich structural data
Cons Derivatization can be time-consumingDerivatization may be needed, less specific detectionLower sensitivity, higher instrument cost

Logical Relationship of Analytical Choices

The selection of an analytical method is a logical process based on the analytical goals.

Analytical_Choice cluster_methods Analytical Methods Goal Purity Assessment of this compound GCMS GC-MS Goal->GCMS High resolution isomer separation & identification HPLC HPLC-UV Goal->HPLC Analysis of non-volatile impurities NMR NMR Goal->NMR Absolute quantification & isomer ratio without separation Derivatization_GC Improves volatility GCMS->Derivatization_GC Requires Derivatization Derivatization_HPLC Adds chromophore HPLC->Derivatization_HPLC May Require Derivatization No_Derivatization Direct analysis NMR->No_Derivatization No Derivatization

References

Navigating the Analysis of 2,2'-Oxydipropanol: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2,2'-Oxydipropanol, a common industrial solvent and potential impurity in pharmaceutical formulations, is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies against alternative analytical techniques, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your analytical needs.

The inherent chemical properties of this compound, specifically its lack of a strong chromophore, present a significant challenge for direct quantification using conventional HPLC with UV-Vis detection. This guide explores two primary HPLC-based strategies to overcome this limitation—pre-column derivatization and the use of alternative detection methods—and contrasts them with the more traditional Gas Chromatography (GC) approach.

HPLC Methodologies: A Head-to-Head Comparison

For the quantification of this compound, two principal HPLC methods are considered: one involving derivatization to enable UV or fluorescence detection, and another employing a Refractive Index (RI) detector for direct analysis.

ParameterHPLC with Pre-column DerivatizationHPLC with Refractive Index (RI) Detection
Principle Chemical modification of the analyte to attach a UV-absorbing or fluorescent tag.Direct detection based on the difference in refractive index between the analyte and the mobile phase.
Detector UV-Vis or Fluorescence DetectorRefractive Index Detector (RID)
Sensitivity High, especially with fluorescence detection.Lower sensitivity compared to derivatization-based methods.
Selectivity High, as the derivatization reaction can be specific to the analyte's functional groups.Lower selectivity; any compound with a refractive index different from the mobile phase will be detected.
Method Complexity More complex due to the additional derivatization step.Simpler, direct injection method.
Applicability Well-suited for trace-level analysis.Suitable for the analysis of higher concentrations of the analyte.

Alternative Analytical Techniques: A Broader Perspective

Beyond HPLC, Gas Chromatography (GC) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

TechniquePrincipleDetector(s)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolution for isomeric separation, high sensitivity (especially with MS), well-established methods.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantification without a reference standard (qNMR).Not applicableAbsolute quantification possible, provides structural confirmation.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.

Experimental Protocols

HPLC Method with Pre-column Derivatization (Hypothetical Adaptation)

This protocol is adapted from established methods for other glycols, as direct derivatization methods for this compound are not widely published. Benzoyl chloride is a common derivatizing agent for hydroxyl groups.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards by serial dilution.

    • For samples, dissolve a known weight in the same solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 20 µL of benzoyl chloride and 50 µL of a catalyst such as pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the reaction mixture and add a quenching agent (e.g., methanol) to react with excess benzoyl chloride.

    • Dilute the mixture to a final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

HPLC Method with Refractive Index Detection

This method is based on a published procedure for the analysis of similar polyhydric alcohols.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards by serial dilution.

    • For samples, dissolve a known weight in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detector: Refractive Index (RI) Detector.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

Gas Chromatography (GC-FID) Method

This is a general protocol based on common practices for glycol analysis.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

    • Prepare working standards by serial dilution.

    • For samples, dissolve a known weight in the same solvent.

  • Chromatographic Conditions:

    • Column: A polar capillary column such as a wax-type column (e.g., Carbowax 20M) is often a good choice for separating glycols.[2]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 275°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

Visualizing the Workflow

HPLC_Method_Development_Workflow start Define Analytical Goal: Quantify this compound lit_review Literature Review & Method Scouting start->lit_review decision Direct Detection Feasible? lit_review->decision gc_method Consider GC as an Alternative lit_review->gc_method hplc_rid Develop HPLC-RI Method decision->hplc_rid Yes hplc_deriv Develop HPLC-UV/Fluorescence (with Derivatization) decision->hplc_deriv No method_dev Method Development & Optimization (Column, Mobile Phase, etc.) hplc_rid->method_dev hplc_deriv->method_dev gc_method->method_dev validation Method Validation (Linearity, Accuracy, Precision) method_dev->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Workflow for Analytical Method Development for this compound.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical decision that depends on the specific requirements of the analysis, including sensitivity, selectivity, available instrumentation, and sample throughput. While Gas Chromatography often presents a robust and sensitive option, HPLC methods, particularly with derivatization or the use of a Refractive Index detector, offer viable alternatives, especially when dealing with non-volatile sample matrices or when GC is not available. This guide provides the foundational information to make an informed decision and to proceed with method development and validation.

References

A Comparative Guide to the Chromatographic Differentiation of Dipropylene Glycol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol (DPG) is a common solvent and intermediate in a wide range of applications, including pharmaceuticals, cosmetics, and industrial processes. Commercial DPG is a mixture of three structural isomers: 1,1'-oxydi-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxydi-1-propanol. Due to potential variations in the isomeric composition from different production processes, the ability to chromatographically separate and quantify these isomers is crucial for quality control and formulation development. This guide provides a comparative overview of chromatographic techniques for differentiating DPG isomers, supported by experimental data and detailed protocols.

Introduction to Dipropylene Glycol Isomers

Dipropylene glycol is synthesized from the reaction of propylene glycol with propylene oxide. This process results in the formation of three primary structural isomers, each with the chemical formula C₆H₁₄O₃. The presence of chiral centers in two of these isomers means that stereoisomers also exist, leading to a potentially complex mixture. The ability to resolve these closely related compounds is essential for understanding the physicochemical properties and potential biological effects of specific DPG formulations.

Gas Chromatography (GC) as the Primary Analytical Technique

Gas chromatography has proven to be a robust and reliable method for the separation and quantification of DPG isomers. The success of this technique relies on the selection of an appropriate stationary phase and optimized temperature programming.

The following table summarizes the performance of various GC methods for the separation of DPG isomers. Polyethylene glycol (PEG)-based stationary phases, often referred to as "wax" columns, are highly effective due to their polarity, which allows for sufficient interaction and differential partitioning of the glycol isomers.

Parameter Method 1 Method 2 Method 3
Chromatographic Technique Gas Chromatography (GC)Gas Chromatography (GC)Gas Chromatography (GC)
Stationary Phase InertCap WAX-HT (PEG)Carbowax 20M on Fluoropak 80DB-wax (PEG)
Column Dimensions 30 m x 0.53 mm I.D., 1.2 µm df11' x 1/4"30 m x 0.25 mm I.D., 0.25 µm df
Temperature Program 90°C (2 min) -> 6°C/min to 210°C (0.5 min) -> 100°C/min to 245°C (7.15 min)Isothermal at 175°C90°C (5 min) -> 6°C/min to 220°C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Not Specified
Resolution (between key isomers) Resolution (Isomer 2 vs. 3) = 1.24[1]Baseline separation of three isomers reported[2]Good separation implied[3]
Relative Retention Times Isomer 1: 1.00, Isomer 2: 1.07, Isomer 3: 1.08, Isomer 4: 1.11, Isomer 5: 1.18[1]Elution order: 1,1'-oxydi-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, 2,2'-oxydi-1-propanol[2]Not specified

Note: The designation of isomers (1, 2, 3, etc.) may vary between different analytical labs and corresponds to the elution order under the specified conditions.

Experimental Protocols

This protocol is based on the conditions reported for the analysis of DPG on an InertCap WAX-HT column.

1. Sample Preparation:

  • Prepare a standard solution containing the DPG isomers of interest at a known concentration (e.g., 10 mg/mL total isomers) in a suitable solvent such as methanol or isopropanol.

  • If quantification is required, add an internal standard (e.g., 2,2,2-Trichloroethanol) at a known concentration.

  • Dilute the sample to be analyzed in the same solvent to fall within the calibration range.

2. GC System and Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: InertCap WAX-HT, 30 m x 0.53 mm I.D., 1.2 µm film thickness.

  • Carrier Gas: Hydrogen at a constant pressure of 22 kPa.

  • Injection: Split injection with a ratio of 1:10. Injector temperature: 250°C.

  • Oven Temperature Program: Start at 90°C and hold for 2 minutes. Ramp up to 210°C at a rate of 6°C/minute and hold for 0.5 minutes. Ramp up to 245°C at 100°C/minute and hold for 7.15 minutes.

  • Detector: FID at 250°C.

3. Data Analysis:

  • Identify the peaks corresponding to the DPG isomers based on their retention times relative to the standard.

  • For quantitative analysis, calculate the peak area ratios of the isomers to the internal standard and determine the concentration using a calibration curve.

For improved peak shape and enhanced detection by mass spectrometry (MS), derivatization of the hydroxyl groups of the DPG isomers can be performed.

1. Derivatization Procedure:

  • Evaporate a known amount of the DPG sample to dryness under a stream of nitrogen.

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

2. GC-MS Analysis:

  • Analyze the derivatized sample using a GC-MS system. A non-polar column (e.g., HP-1 or HP-5) is often suitable for the separation of the silylated derivatives.

  • The mass spectrometer can be operated in full scan mode to identify the isomers based on their mass spectra and retention times, or in selected ion monitoring (SIM) mode for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) as an Alternative

While GC is the more established technique, HPLC offers a potential alternative for the analysis of DPG isomers. However, there are challenges to overcome, primarily related to detection, as glycols lack a strong UV chromophore.

Potential HPLC Approaches:

  • Reversed-Phase HPLC with Derivatization: Similar to the GC approach, DPG isomers can be derivatized with a UV-active or fluorescent tag to enable detection. This adds a sample preparation step but allows for the use of standard reversed-phase columns (e.g., C18).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds.[4] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique could potentially separate the DPG isomers without derivatization. Detection could be achieved using a refractive index detector (RID), an evaporative light scattering detector (ELSD), or mass spectrometry.

Currently, there is a lack of well-documented, validated analytical HPLC methods for the routine separation of DPG isomers in the scientific literature. Therefore, significant method development would likely be required.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of dipropylene glycol isomers, from sample preparation to data analysis.

DPG_Isomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample DPG Sample Dilution Dilution in Solvent (e.g., Methanol) Sample->Dilution Derivatization Derivatization (Optional) (e.g., with BSTFA) Dilution->Derivatization for GC-MS GC Gas Chromatography (GC) - Wax Column - Temperature Gradient Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) - HILIC or RP (post-derivatization) Dilution->HPLC Derivatization->GC FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS HPLC->MS RID_ELSD RID / ELSD (for HPLC) HPLC->RID_ELSD Qualitative Qualitative Analysis (Isomer Identification by Retention Time / Mass Spectra) FID->Qualitative MS->Qualitative RID_ELSD->Qualitative Quantitative Quantitative Analysis (Peak Area Integration & Calibration) Qualitative->Quantitative

Caption: Workflow for DPG isomer analysis by chromatography.

Conclusion

For the differentiation and quantification of dipropylene glycol isomers, gas chromatography with a polar, wax-type stationary phase is the most established and reliable method. It provides good resolution of the main structural isomers and can also separate some stereoisomers. Detection by FID is straightforward and robust for quantification, while MS coupling, especially after derivatization, offers definitive identification.

While HPLC, particularly HILIC, presents a theoretical alternative for separating these polar analytes, the lack of readily available, validated methods means that significant development and validation would be necessary. For researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of DPG isomers, GC-based methods are the recommended approach.

References

A Comparative Guide to Enzyme Stabilization: 2,2'-Oxydipropanol vs. Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the stability of enzymes is a critical challenge. This guide provides a comparative analysis of two polyols, 2,2'-Oxydipropanol and glycerol, for their potential use as enzyme stabilizers. While extensive data exists for the well-established stabilizer glycerol, direct comparative studies on this compound are limited. This guide synthesizes the available information on glycerol and related polyols to offer a comprehensive overview.

Overview of Enzyme Stabilization by Polyols

Polyols, including glycerol and glycols, are widely used to enhance the stability of proteins and enzymes. Their stabilizing effect is attributed to several mechanisms, primarily related to their influence on the structure of water and their interactions with the protein surface. By increasing the effective concentration of water at the protein's surface and promoting the strengthening of hydrophobic interactions within the protein, polyols help maintain the native, folded conformation of the enzyme, thus preserving its activity.

Comparative Analysis: this compound and Glycerol

Due to the scarcity of direct experimental data for this compound, this comparison draws upon data for glycerol and propylene glycol, the monomeric unit of this compound (also known as dipropylene glycol).

Quantitative Data on Enzyme Stability

The following table summarizes the effects of glycerol and propylene glycol on key enzyme stability parameters, as reported in various studies. It is important to note that the stabilizing effect of a polyol can be highly dependent on the specific enzyme, its concentration, and the experimental conditions.

StabilizerEnzymeParameterObservation
Glycerol LysozymeThermal Stability (Tm)Increase in Tm observed, with the effect being dependent on pH and glycerol concentration.[1]
Yeast Hexokinase AThermal Stability (Tm)Significant increase in Tm, with a linear correlation to the number of hydroxyl groups in the polyol.[2]
GlucoamylaseThermal Stability (Tm)Stabilized the native state against thermal denaturation.[3]
Various EnzymesGeneral StabilityWidely recognized as a cryoprotectant and stabilizer for long-term storage.
Propylene Glycol LysozymeConformational StabilityUsed to stabilize lysozyme against aggregation, deamidation, and oxidation.[4]
ProteasesThermal StabilityIn combination with alkali metal halide salts, provides a high level of thermal stability.[5]
Ethylene Glycol AssayEnzyme ActivityCan interfere with enzymatic assays, suggesting interaction with the enzyme active site.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for assessing enzyme stability in the presence of polyols.

Protocol 1: Determination of Thermal Melting Temperature (Tm) by Differential Scanning Calorimetry (DSC)

This protocol is adapted from studies evaluating the thermal stability of proteins in the presence of polyols.[4]

  • Sample Preparation:

    • Prepare stock solutions of the enzyme of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).

    • Prepare stock solutions of glycerol and this compound (or propylene glycol as a proxy) in the same buffer at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

    • Mix the enzyme solution with the polyol solutions to achieve the desired final concentrations. An enzyme-only control in buffer should also be prepared.

  • DSC Analysis:

    • Use a differential scanning calorimeter to measure the heat capacity of the samples as a function of temperature.

    • Load the sample and a matching buffer (containing the same concentration of polyol as the sample) into the sample and reference cells, respectively.

    • Scan the temperature at a constant rate (e.g., 1°C/min) over a range that encompasses the denaturation of the enzyme.

    • The temperature at which the excess heat capacity is maximal is the melting temperature (Tm).

  • Data Analysis:

    • Analyze the thermograms to determine the Tm for the enzyme in the absence and presence of each polyol at different concentrations.

    • An increase in Tm in the presence of the polyol indicates a stabilizing effect.

Protocol 2: Measurement of Residual Enzyme Activity after Thermal Stress

This protocol is a common method to assess the protective effect of stabilizers on enzyme function.

  • Sample Preparation:

    • Prepare enzyme solutions in buffer containing different concentrations of glycerol and this compound (or propylene glycol) as described in Protocol 1.

  • Thermal Stress:

    • Incubate the samples at a temperature known to cause significant but not complete inactivation of the enzyme over a defined period (e.g., 60°C for 30 minutes). The exact conditions will need to be optimized for the specific enzyme.

    • Include a control sample kept on ice (or at a temperature where the enzyme is stable).

  • Enzyme Activity Assay:

    • After the incubation period, cool the samples on ice.

    • Measure the enzymatic activity of both the heat-treated and control samples using a suitable substrate and assay method (e.g., spectrophotometry).

  • Data Analysis:

    • Calculate the residual activity as a percentage of the activity of the non-heated control.

    • Compare the residual activities of the enzyme in the presence of different concentrations of the polyols to the enzyme in buffer alone. Higher residual activity indicates a greater stabilizing effect.

Signaling Pathways and Experimental Workflows

Mechanism of Polyol-Induced Enzyme Stabilization

The stabilizing effect of polyols is primarily a result of their influence on the thermodynamics of the protein-solvent system. The following diagram illustrates the generally accepted "preferential hydration" model.

G General Mechanism of Polyol-Induced Enzyme Stabilization cluster_0 Unfolded State cluster_1 Folded State Unfolded Unfolded Enzyme (High Surface Area) Folded Native (Folded) Enzyme (Low Surface Area) Unfolded->Folded Folded->Unfolded Polyol Polyol Molecules (e.g., Glycerol, this compound) Water Water Molecules note Polyols are preferentially excluded from the protein surface. This exclusion is entropically unfavorable, especially for the unfolded state with its larger surface area. To minimize this unfavorable interaction, the equilibrium shifts towards the more compact, folded state.

Caption: Preferential hydration model of enzyme stabilization by polyols.

Experimental Workflow for Comparing Stabilizers

The following diagram outlines a typical workflow for the comparative evaluation of enzyme stabilizers.

G Experimental Workflow for Comparing Enzyme Stabilizers Start Start: Select Enzyme and Stabilizers (Glycerol vs. This compound) Prep Prepare Enzyme-Stabilizer Solutions (Varying Concentrations) Start->Prep Thermal Thermal Stress Experiments (e.g., Incubation at Elevated Temperature) Prep->Thermal DSC Determine Thermal Melting Temperature (Tm) (Differential Scanning Calorimetry) Prep->DSC Storage Long-Term Storage Stability Studies (e.g., -20°C, 4°C, Room Temperature) Prep->Storage Activity Measure Residual Enzyme Activity Thermal->Activity Analysis Data Analysis and Comparison Activity->Analysis DSC->Analysis Storage->Analysis Conclusion Conclusion: Determine Optimal Stabilizer and Concentration Analysis->Conclusion

Caption: A logical workflow for the systematic evaluation of enzyme stabilizers.

Conclusion

Glycerol is a well-documented and effective enzyme stabilizer, with a large body of evidence supporting its use. While direct comparative data for this compound is lacking, its chemical nature as a dimer of propylene glycol suggests it may also possess stabilizing properties. Propylene glycol itself has been shown to stabilize certain enzymes.

For researchers and drug development professionals, the choice of stabilizer will ultimately depend on the specific enzyme, the intended application, and the required storage conditions. When considering this compound as an alternative to glycerol, it is imperative to conduct direct comparative experiments using the protocols outlined above to determine its efficacy for the specific enzyme of interest. The absence of extensive public data on this compound necessitates empirical validation to ensure optimal enzyme stability for any given application.

References

Performance comparison of 2,2'-Oxydipropanol and other diols in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of diol can significantly influence reaction outcomes, from kinetics and yield to the properties of the final products. This guide provides a comparative analysis of 2,2'-Oxydipropanol, also known as Dipropylene Glycol (DPG), against other common diols such as Propylene Glycol (PG), Ethylene Glycol (EG), and various butanediols (BD). This comparison is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and process optimization.

Executive Summary

This compound distinguishes itself primarily through its physical properties, which in turn dictate its performance and applications in organic reactions. Its high boiling point, low volatility, and excellent solvency for a wide range of organic compounds make it a valuable solvent and reactant, particularly in high-temperature reactions and for the synthesis of polymers like polyesters and polyurethanes. While direct head-to-head quantitative comparisons in specific organic reactions are not extensively documented in a single study, a clear differentiation in performance can be understood by examining the physical and chemical characteristics of these diols.

Data Presentation: A Comparative Overview of Diol Properties

The selection of a diol in an organic reaction is often guided by its physical properties, which affect its role as a solvent or a reactant. The following table summarizes key properties of this compound and other commonly used diols.

PropertyThis compound (DPG)Propylene Glycol (PG)Ethylene Glycol (EG)1,4-Butanediol (BDO)
Molecular Formula C₆H₁₄O₃C₃H₈O₂C₂H₆O₂C₄H₁₀O₂
Molecular Weight ( g/mol ) 134.1776.0962.0790.12
Boiling Point (°C) 230.5188.2197.3235
Viscosity (at 25°C, mPa·s) 10740.416.181
Volatility LowModerateModerateLow
Hygroscopicity ModerateHighHighModerate
Primary Use in Reactions Solvent, MonomerSolvent, MonomerMonomerMonomer, Solvent

Data compiled from various sources for comparative purposes.

Inference on Performance:

  • As a Solvent: The significantly higher boiling point and lower volatility of this compound make it an excellent choice for reactions requiring high temperatures, as it minimizes solvent loss.[1][2][3] Its larger molecular structure and ether linkage contribute to its ability to dissolve a wide range of nonpolar and polar organic molecules.[2][3] In contrast, the lower boiling points of Propylene Glycol and Ethylene Glycol may necessitate the use of reflux condensers or pressurized systems for higher temperature applications.

  • As a Reactant (Monomer): In polymerization reactions such as the synthesis of polyesters and polyurethanes, the choice of diol directly impacts the properties of the resulting polymer. The longer and more flexible chain of this compound can impart greater flexibility and a lower glass transition temperature to the polymer compared to the more rigid structures formed with Ethylene Glycol or the shorter chain of Propylene Glycol.[4][5][6] The structure of the diol, including the presence of primary or secondary hydroxyl groups, also influences the reaction kinetics.[7]

Experimental Protocols: A Focus on Polyurethane Synthesis

General Protocol for Thermoplastic Polyurethane Synthesis

This protocol describes a typical two-step "prepolymer" method for synthesizing a thermoplastic polyurethane.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 1000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender (Diol): this compound, Propylene Glycol, Ethylene Glycol, or 1,4-Butanediol

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., N,N-Dimethylformamide, DMF, if solution polymerization is desired)

Procedure:

  • Prepolymer Synthesis:

    • The polyol is dried under vacuum at 80-100°C for 1-2 hours to remove any residual water.

    • The dried polyol is charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

    • The diisocyanate is added to the reactor in a dropwise manner under a nitrogen atmosphere while maintaining the temperature at 60-80°C. The molar ratio of NCO to OH groups is typically kept at around 2:1.

    • The reaction is allowed to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.

  • Chain Extension:

    • The chosen diol (chain extender) is added to the prepolymer. The amount of diol is calculated to achieve a final NCO:OH ratio of approximately 1:1.

    • A few drops of the catalyst are added to the mixture.

    • The reaction mixture is stirred vigorously, and the temperature is maintained or adjusted as needed depending on the reactivity of the diol.

    • The viscosity of the mixture will increase significantly as the polymer chain grows.

  • Curing and Isolation:

    • Once the desired viscosity is reached, the polymer is cast into a mold or onto a release surface.

    • The polymer is cured in an oven at a temperature typically ranging from 80 to 120°C for several hours.

    • The resulting polyurethane can then be isolated and characterized.

Expected Influence of Diol Choice:

  • This compound: Its flexible ether linkage and longer chain would be expected to produce a softer, more flexible polyurethane with a lower glass transition temperature. The secondary hydroxyl groups might lead to slightly slower reaction kinetics compared to diols with primary hydroxyls.

  • Propylene Glycol: The presence of a secondary hydroxyl group can also lead to slower reaction rates compared to ethylene glycol. The resulting polymer would have properties intermediate between those made with EG and DPG.

  • Ethylene Glycol: Being a short-chain diol with primary hydroxyl groups, it is expected to react quickly and form rigid, hard segments, leading to a stiffer polyurethane with a higher modulus.

  • 1,4-Butanediol: This diol with two primary hydroxyl groups is a very common chain extender that leads to well-defined hard segments and good physical properties in the resulting polyurethane.

Mandatory Visualization

Polyurethane Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyurethane, highlighting the role of the diol as a chain extender.

Polyurethane_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Polyol Polyol (Soft Segment) Prepolymer_Formation Prepolymer Formation (Polyol + Diisocyanate) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate Diisocyanate->Prepolymer_Formation Diol Diol (Chain Extender) - this compound - Propylene Glycol - Ethylene Glycol - 1,4-Butanediol Chain_Extension Chain Extension (Prepolymer + Diol) Diol->Chain_Extension Prepolymer_Formation->Chain_Extension Isocyanate-terminated Prepolymer Polyurethane Polyurethane Polymer Chain_Extension->Polyurethane

Caption: Workflow for polyurethane synthesis highlighting the role of different diols.

Logical Relationship of Diol Properties and Applications

This diagram illustrates how the inherent properties of diols influence their suitability for different applications in organic reactions.

Diol_Properties_Applications High_BP High Boiling Point (e.g., DPG, BDO) High_Temp_Solvent High-Temperature Solvent High_BP->High_Temp_Solvent Low_Volatility Low Volatility (e.g., DPG) Low_Volatility->High_Temp_Solvent Fragrance_Carrier Fragrance Carrier Low_Volatility->Fragrance_Carrier Good_Solvency Good Solvency Good_Solvency->High_Temp_Solvent High_Hygroscopicity High Hygroscopicity (e.g., PG, EG) Moisture_Control Moisture Control (Humectant) High_Hygroscopicity->Moisture_Control Short_Chain Short Chain Length (e.g., EG, PG) Polymer_Rigidity Increased Polymer Rigidity Short_Chain->Polymer_Rigidity Long_Flexible_Chain Long, Flexible Chain (e.g., DPG) Polymer_Flexibility Increased Polymer Flexibility Long_Flexible_Chain->Polymer_Flexibility

Caption: Relationship between diol properties and their applications in organic chemistry.

Conclusion

This compound is a versatile diol with a unique set of properties that make it particularly suitable for specific applications in organic synthesis, most notably as a high-temperature solvent and as a monomer for imparting flexibility to polymers. While it may not always be a direct substitute for other diols like propylene glycol or ethylene glycol, which have their own advantages in terms of reactivity and application in areas like food and pharmaceuticals, its performance characteristics are a valuable asset in the synthetic chemist's toolbox. The choice of diol should always be guided by the specific requirements of the reaction, including temperature, desired product properties, and regulatory considerations. Further research providing direct quantitative comparisons of these diols in various organic reactions would be highly beneficial for the scientific community.

References

A Comparative Guide to 2,2'-Oxydipropanol as a Solvent for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in the optimization of chemical reactions, influencing yield, purity, reaction rate, and overall process safety. In the context of pharmaceutical development, there is a growing impetus to adopt "greener" and safer solvents. 2,2'-Oxydipropanol, commonly known as Dipropylene Glycol (DPG), is a high-boiling, low-toxicity, and biodegradable solvent, positioning it as a potential alternative to conventional polar aprotic solvents like N,N-Dimethylformamide (DMF) or aromatic hydrocarbons such as toluene.[1][2][3]

This guide provides an objective comparison of this compound with other common solvents for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in drug discovery.

Comparative Analysis of Solvent Properties

The physicochemical properties of a solvent dictate its behavior in a reaction. High-boiling-point solvents are advantageous for reactions requiring elevated temperatures, while polarity influences the solubility of reagents and the stability of catalytic intermediates.[4] Safety and environmental profiles are also paramount considerations. The table below summarizes key properties for this compound and selected alternatives.

Table 1: Physical and Safety Properties of Selected Solvents

Property This compound (DPG) Propylene Glycol (PG) N,N-Dimethylformamide (DMF) Toluene
CAS Number 25265-71-8[5] 57-55-6[6] 68-12-2[7] 108-88-3[8]
Formula C₆H₁₄O₃[5] C₃H₈O₂[6] C₃H₇NO[7] C₇H₈[9]
Boiling Point (°C) 227 - 232[5][10] 187.4[6] 153 110.6[9]
Density (g/mL @ 20°C) 1.022[5] 1.038[6] 0.949 0.867[9]
Viscosity (cP @ 25°C) 75[10] ~45 0.802 0.59
Polarity Type Polar Protic Polar Protic Polar Aprotic[11] Non-Polar[9]
Dielectric Constant (@ 25°C) ~21[12] 32 36.7[13] 2.38[14]
Solubility in Water Miscible[5] Miscible[6] Miscible[7] Insoluble[15]
Flash Point (°C) 128 - 138[5][10] 99[6] 58[13] 4

| Safety Profile | Low toxicity, non-irritating.[3] | Generally Recognized As Safe (GRAS).[16] | Suspected carcinogen, hepatotoxicity.[13][17] | Flammable, neurological effects upon high exposure.[8] |

Performance in a Model Suzuki-Miyaura Reaction

To illustrate the potential performance of these solvents, we present hypothetical data for a model Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.

Disclaimer: The following experimental data is hypothetical and for illustrative purposes only. It is constructed based on the physicochemical properties of the solvents and general principles of cross-coupling reactions.[4] Direct comparative studies for this specific reaction in this compound were not available in the surveyed literature.

Table 2: Hypothetical Performance Data for the Suzuki-Miyaura Cross-Coupling of 4-bromoanisole and Phenylboronic Acid

Solvent Temperature (°C) Reaction Time (h) Yield (%) Remarks
This compound 120 12 88 High reaction temperature possible. Higher viscosity may require efficient stirring. Good for poorly soluble reagents.
Propylene Glycol 120 12 85 Similar to DPG but lower boiling point. Protic nature may require specific ligand/catalyst systems.
N,N-Dimethylformamide 110 6 95 Standard high-performance solvent. Excellent reagent solubility. Known to be highly effective.

| Toluene / Water (10:1) | 100 | 8 | 92 | Common biphasic system. Effective for a wide range of substrates. Requires phase transfer catalyst in some cases. |

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure that can be adapted for solvent screening experiments.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the desired solvent (5 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the workflow for solvent validation and the logical relationships between solvent properties and reaction outcomes.

G cluster_prep Preparation cluster_reaction Reaction Stage cluster_analysis Analysis & Purification cluster_outcome Outcome prep Prepare Reagents (Aryl Halide, Boronic Acid, Base) setup Set up Parallel Reactors prep->setup add_solvents Add Solvents (DPG, PG, DMF, Toluene) setup->add_solvents add_catalyst Add Pd Catalyst under Inert Gas add_solvents->add_catalyst heat_stir Heat and Stir at Set Temperature add_catalyst->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterize Product (Yield, Purity) purify->analyze compare Compare Solvent Performance analyze->compare

Caption: Experimental workflow for comparative solvent screening in a Suzuki-Miyaura reaction.

G cluster_properties Solvent Properties cluster_outcomes Reaction & Process Outcomes boiling_point High Boiling Point (>150°C) yield Reaction Yield & Rate boiling_point->yield Enables higher T process_safety Process Safety boiling_point->process_safety Reduces fire hazard polarity Polarity (Protic vs. Aprotic) polarity->yield Affects catalyst cycle solubility Reagent & Catalyst Solubility polarity->solubility Determines dissolution safety Safety Profile (Low Toxicity, High Flash Point) safety->process_safety Defines handling protocols workup_eff Workup & Purification Efficiency solubility->workup_eff Impacts extraction

Caption: Logical relationship between key solvent properties and their impact on reaction outcomes.

References

A Comparative Guide to the Thermal Stability of Propylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the thermal stability of various propylene glycol ethers, intended for researchers, scientists, and professionals in drug development. The thermal stability of these solvents is a critical factor in many applications, influencing safety, handling, and product integrity. This document summarizes key thermal stability data, outlines the experimental methods used for their determination, and presents a logical workflow for thermal stability assessment.

Data on Thermal Stability

The thermal stability of a substance is its ability to resist decomposition at high temperatures. Two key indicators of thermal stability are the autoignition temperature and the decomposition temperature. The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The decomposition temperature is the temperature at which the chemical structure of the substance begins to break down.

The following table summarizes the autoignition temperatures for a selection of propylene glycol ethers.

Propylene Glycol EtherCAS NumberAutoignition Temperature (°C)
Propylene Glycol Methyl Ether (PGME)107-98-2287
Propylene Glycol Ethyl Ether (PGEE)1569-01-3255[1]
Propylene Glycol n-Propyl Ether (PGP)1569-01-3Not available
Propylene Glycol n-Butyl Ether (PGBE)5131-66-8260[2]
Propylene Glycol Phenyl Ether770-35-4Not available
Propylene Glycol Methyl Ether Acetate (PGMEA)108-65-6Not available

Visualization of Thermal Stability Evaluation

The following diagram illustrates a general workflow for the experimental evaluation of the thermal stability of chemical compounds like propylene glycol ethers.

Workflow for assessing the thermal stability of propylene glycol ethers.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable thermal stability data. The primary methods for determining decomposition and autoignition temperatures are Thermogravimetric Analysis (TGA) and standard autoignition tests, respectively.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the temperature at which a liquid sample begins to decompose by measuring changes in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate.

General Procedure (based on ASTM E2550):

  • Sample Preparation: A small, representative liquid sample (typically 5-20 mg) is carefully weighed and placed into an appropriate sample pan (e.g., alumina or platinum). For volatile liquids like propylene glycol ethers, a sealed pan with a pinhole lid may be used to control evaporation.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation during the analysis. The desired heating program is set, typically a linear heating rate of 10-20 °C/min over a temperature range from ambient to a temperature beyond the expected decomposition point.

  • Analysis: The analysis is initiated, and the instrument records the sample mass as a function of the increasing temperature.

  • Data Interpretation: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset decomposition temperature is determined by analyzing this curve, often with the aid of the derivative curve (DTG), which shows the rate of mass loss. The onset temperature is typically identified as the temperature at which a significant deviation from the baseline mass begins.

Autoignition Temperature Testing

Objective: To determine the minimum temperature at which a liquid chemical will spontaneously ignite in air.

Apparatus: A uniformly heated, 500-mL borosilicate glass flask, a temperature controller, thermocouples, a syringe for sample injection, and a mirror for observing the flask's interior.

General Procedure (based on ASTM E659):

  • Apparatus Setup: The test flask is placed in a furnace and heated to a pre-selected temperature. The temperature within the flask is monitored by thermocouples to ensure uniformity.

  • Sample Introduction: A predetermined volume of the liquid propylene glycol ether is injected into the heated flask using a syringe. The sample vaporizes and mixes with the air inside the flask.

  • Observation: The flask is observed for a set period (typically up to 10 minutes) for any sign of ignition, which can manifest as a flame or a sudden increase in temperature.

  • Iterative Testing: The test is repeated at different furnace temperatures and sample volumes. The temperature is incrementally lowered until no ignition is observed. The lowest temperature at which ignition occurs is recorded as the autoignition temperature.

References

Efficacy of 2,2'-Oxydipropanol Compared to Polyethylene Glycol as a Precipitating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

In the pursuit of robust and reproducible methods for protein precipitation and crystallization, a thorough understanding of the efficacy of various precipitating agents is paramount. This guide was initially intended to provide a direct comparison of the efficacy between 2,2'-Oxydipropanol and polyethylene glycol (PEG) as precipitating agents.

However, after an exhaustive search of scientific literature and chemical databases, we were unable to find any experimental data pertaining to the use of this compound as a precipitating agent for proteins. Its primary documented applications are as a solvent and in other industrial processes.

Therefore, to still provide a valuable comparative resource, this guide has been adapted to compare Polyethylene Glycol (PEG) with another widely used and well-documented precipitating agent: Ammonium Sulfate . This comparison will provide insights into two distinct mechanisms of protein precipitation and offer the detailed experimental data and protocols requested.

Polyethylene Glycol (PEG) vs. Ammonium Sulfate: A Comparative Analysis

Polyethylene glycol, a polymer, and ammonium sulfate, a salt, are two of the most common and successful precipitating agents used in protein crystallization and purification. They operate on different principles to reduce the solubility of proteins in aqueous solutions, leading to their precipitation.

Mechanism of Action:

  • Polyethylene Glycol (PEG): PEGs are long-chain polymers that induce protein precipitation primarily through an excluded volume effect . By occupying a significant portion of the solvent volume, PEG molecules effectively concentrate the protein, forcing protein-protein interactions and leading to the formation of a solid phase (precipitate or crystals). This process is generally considered gentle and less likely to cause protein denaturation.

  • Ammonium Sulfate: This salt works by a mechanism known as "salting out." At high concentrations, the ammonium and sulfate ions compete with the protein for water molecules, disrupting the protein's hydration shell. This reduction in available water molecules increases the hydrophobic interactions between protein molecules, causing them to aggregate and precipitate out of solution.

Quantitative Data Presentation

The following table summarizes the key differences in the application and efficacy of polyethylene glycol and ammonium sulfate as protein precipitating agents. The values presented are typical ranges and may vary depending on the specific protein and experimental conditions.

ParameterPolyethylene Glycol (PEG)Ammonium Sulfate
Typical Molecular Weight 400 - 20,000 Da (2000-8000 Da most common)Not Applicable
Typical Concentration Range 4% - 18% (w/v)15% - 85% saturation (or 0.5 M - 4.0 M)
Precipitation Mechanism Excluded VolumeSalting Out
Effect on Protein Structure Generally non-denaturingCan be stabilizing at lower concentrations, but high concentrations may affect structure
Viscosity of Solution Can be high, especially with high MW PEGsLower viscosity
Ionic Strength of Solution LowHigh
Commonly Used For Protein crystallization, fractional precipitationProtein purification (fractional precipitation), crystallization

Experimental Protocols

Protocol 1: Protein Precipitation using Polyethylene Glycol (Vapor Diffusion Method)

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.

  • Preparation of Solutions:

    • Prepare a stock solution of the purified protein at a concentration of 5-20 mg/mL in a suitable buffer. The protein solution should be centrifuged or filtered (0.22 µm filter) to remove any aggregates.

    • Prepare a reservoir solution containing the desired concentration of PEG (e.g., 10% w/v PEG 8000), a buffer (e.g., 0.1 M Tris-HCl pH 7.5), and potentially a salt (e.g., 0.2 M NaCl). This solution should also be filtered.

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution to form a "drop".

  • Incubation:

    • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Observation:

    • Over time, water will evaporate from the drop and equilibrate with the reservoir, slowly increasing the concentration of both the protein and PEG in the drop, leading to supersaturation and crystal formation.

    • Monitor the drops periodically under a microscope for the appearance of crystals.

Protocol 2: Protein Precipitation using Ammonium Sulfate (Batch Precipitation Method)

This protocol describes a method for precipitating a protein from a larger volume of solution.

  • Preparation of Solutions:

    • Prepare a solution of the purified protein in a suitable buffer.

    • Prepare a saturated stock solution of ammonium sulfate (approximately 4.1 M at 25°C).

  • Precipitation:

    • Slowly add the saturated ammonium sulfate solution to the protein solution while gently stirring on ice. The amount of ammonium sulfate to add can be calculated to reach a desired percentage of saturation.

    • Continue stirring for 30-60 minutes on ice to allow for complete precipitation.

  • Recovery of Precipitate:

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.

    • Carefully decant the supernatant.

  • Resuspension:

    • Resuspend the protein pellet in a minimal volume of a suitable buffer for further purification or analysis.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for protein precipitation, applicable to both polyethylene glycol and ammonium sulfate, leading to different downstream applications.

Protein_Precipitation_Workflow General Workflow for Protein Precipitation cluster_start Starting Material cluster_precipitation Precipitation Step cluster_separation Separation cluster_products Resulting Fractions cluster_downstream Downstream Applications Protein_Solution Purified Protein Solution Add_Precipitant Add Precipitating Agent (PEG or Ammonium Sulfate) Protein_Solution->Add_Precipitant Incubate Incubate Add_Precipitant->Incubate Centrifuge Centrifugation Incubate->Centrifuge Supernatant Supernatant (Soluble Proteins) Centrifuge->Supernatant Separate Pellet Pellet (Precipitated Protein) Centrifuge->Pellet Separate Crystallization Crystallization Trials Pellet->Crystallization Purification Further Purification Pellet->Purification Analysis Analysis (e.g., SDS-PAGE) Pellet->Analysis

Caption: General workflow for protein precipitation.

Signaling Pathway Diagram (Hypothetical)

While there isn't a direct "signaling pathway" for precipitating agents, the following diagram illustrates the logical sequence of events and molecular interactions that occur during protein precipitation by both PEG and ammonium sulfate.

Precipitation_Mechanisms Mechanisms of Protein Precipitation cluster_PEG Polyethylene Glycol (PEG) Pathway cluster_AmmoniumSulfate Ammonium Sulfate Pathway cluster_outcome Common Outcome PEG Addition of PEG Excluded_Volume Increased Excluded Volume PEG->Excluded_Volume Protein_Concentration Increased Effective Protein Concentration Excluded_Volume->Protein_Concentration Protein_Interaction_PEG Enhanced Protein-Protein Interactions Protein_Concentration->Protein_Interaction_PEG Supersaturation Supersaturation Protein_Interaction_PEG->Supersaturation Ammonium_Sulfate Addition of (NH4)2SO4 Hydration_Shell Disruption of Protein Hydration Shell Ammonium_Sulfate->Hydration_Shell Hydrophobic_Interaction Increased Hydrophobic Interactions Hydration_Shell->Hydrophobic_Interaction Protein_Interaction_AS Enhanced Protein-Protein Interactions Hydrophobic_Interaction->Protein_Interaction_AS Protein_Interaction_AS->Supersaturation Precipitation Precipitation/ Crystallization Supersaturation->Precipitation

Caption: Mechanisms of protein precipitation by PEG and Ammonium Sulfate.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantitative determination of 2,2'-Oxydipropanol, a common solvent and intermediate in various industrial and pharmaceutical applications.[1] The focus of this document is on the cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Analytical Methodologies

The accurate quantification of this compound is crucial for quality control, stability testing, and formulation development. The two primary chromatographic techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Due to the volatility of this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary analytical choice.[1][2]

  • High-Performance Liquid Chromatography (HPLC): While less common for direct analysis of aliphatic alcohols like this compound due to their lack of a strong UV chromophore, HPLC can be a viable alternative, especially when derivatization is employed to enhance detection by UV-Vis or mass spectrometry.[3]

This guide will compare a GC-FID method with a pre-column derivatization HPLC-UV method. The validation of these analytical procedures is essential to demonstrate their fitness for the intended purpose.[4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data obtained from the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the analysis of this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (Typical)
Linearity (R²)> 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery)98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD)0.5 µg/mL1.0 µg/mLReportable
Limit of Quantification (LOQ)1.5 µg/mL3.0 µg/mLReportable
SpecificityNo interference from matrixNo interference from matrix or derivatizing agentNo interference at the retention time of the analyte

Table 2: System Suitability Test (SST) Results

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (Typical)
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4000> 2000
% RSD of Peak Area (n=6)< 1.0%< 1.5%≤ 2.0%

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV methods are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or isopropanol) to achieve a final concentration within the calibrated range.[5]

  • An internal standard (e.g., 1,2-Butanediol) is added to the sample solution.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. GC-FID Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (with Pre-column Derivatization)

a. Derivatization Procedure:

  • To 1.0 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 0.5 mL of 3,5-Dinitrobenzoyl chloride solution (derivatizing agent) and 0.2 mL of pyridine (catalyst).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 2.0 mL of 5% sodium bicarbonate solution to quench the excess derivatizing agent.

  • Extract the derivative with a suitable organic solvent (e.g., dichloromethane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: UV-Vis Detector

  • Wavelength: 230 nm

  • Run Time: 15 minutes

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Add Internal Standard p2->p3 p4 Vortex p3->p4 p5 Filter p4->p5 a1 Inject into GC p5->a1 a2 Separation on Column a1->a2 a3 Detection by FID a2->a3 d1 Integration of Peaks a3->d1 d2 Quantification d1->d2

Caption: Workflow for the GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample in Solvent p2 Add Derivatizing Agent & Catalyst p1->p2 p3 Heat p2->p3 p4 Quench Reaction p3->p4 p5 Extract Derivative p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into HPLC p6->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV a2->a3 d1 Integration of Peaks a3->d1 d2 Quantification d1->d2

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

Both the GC-FID and the pre-column derivatization HPLC-UV methods are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix.

  • The GC-FID method is simpler, faster, and more direct, making it ideal for routine quality control analysis where high sample throughput is required.

  • The HPLC-UV method , while more complex due to the derivatization step, offers an alternative when GC instrumentation is unavailable or when dealing with complex matrices that may interfere with GC analysis.

It is recommended that any selected method be fully validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4]

References

A Comparative Guide to 2,2'-Oxydipropanol and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical and pharmaceutical research, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and the overall efficiency of a process. Polar aprotic solvents are particularly indispensable due to their ability to dissolve a wide range of compounds and stabilize charged intermediates. This guide provides a detailed comparison of 2,2'-Oxydipropanol, a less conventional solvent, against widely used polar aprotic solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile.

This document is intended for researchers, scientists, and drug development professionals, offering a benchmark of this compound's performance by comparing its physicochemical properties and available performance data with those of established alternatives.

Physicochemical Properties

The fundamental characteristics of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and other common polar aprotic solvents.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Acetonitrile
CAS Number 108-61-2[1][2]67-68-568-12-2[3]872-50-4[4]75-05-8
Molecular Formula C₆H₁₄O₃[1][5](CH₃)₂SO[6]C₃H₇NO[7]C₅H₉NO[8]C₂H₃N[9]
Molecular Weight ( g/mol ) 134.17[1][2]78.1373.09[3][7]99.1341.05[9][10]
Boiling Point (°C) 234.2[1]189[6]153[3][7][11][12]202 to 204[8][13]81.3 to 82.1[9]
Melting Point (°C) < -2018.54-61[7][11][12]-24[8]-46 to -44[9]
Density (g/cm³) 1.034[1]1.10.948[12]1.028[8]0.786[9]
Flash Point (°C) 95.5[1]875891[14]2
Viscosity (mPa·s at 25°C) 116 (at 20°C)[15]1.990.801.661[14]0.34
Dielectric Constant (at 25°C) Not Available47.2 (at 20°C)[16]36.732.2[14]37.5
Dipole Moment (Debye) Not Available3.963.824.093.92
Water Solubility Miscible[17][18]Miscible[6][19]Miscible[3][7][12][20]Miscible[4][8][13]Miscible[9]
Performance Comparison: Solubility of Active Pharmaceutical Ingredients (APIs)
SolventSolubility of Ibuprofen (mg/mL)
This compound Data not available
Dimethyl Sulfoxide (DMSO) ~50[21]
Dimethylformamide (DMF) ~45[21][22]
N-Methyl-2-pyrrolidone (NMP) Data not available
Acetonitrile Data not available

Note: The solubility of Ibuprofen in Propylene Glycol, a related compound to this compound, is reported to be high (300 mg/g).[23] This suggests that this compound may also exhibit good solubility for this class of compounds. However, experimental verification is required.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are essential. Below is a general methodology for determining the equilibrium solubility of an API in a solvent, a fundamental experiment in solvent selection.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to measure the equilibrium solubility of a solid API in a solvent.

  • Preparation of Materials:

    • Active Pharmaceutical Ingredient (API) of known purity.

    • Solvent to be tested (e.g., this compound, DMSO, etc.).

    • Calibrated analytical balance.

    • Vials with screw caps.

    • A temperature-controlled orbital shaker or rotator.

    • Syringe filters (e.g., 0.45 µm PTFE).

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.

  • Experimental Procedure:

    • Add an excess amount of the API to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[24]

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), during which the concentration of the dissolved API will reach a plateau.[24][25]

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[24]

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

    • Analyze the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis).

    • Repeat the measurement for at least three independent samples to ensure reproducibility.

  • Data Analysis:

    • Calculate the original concentration of the API in the solvent, accounting for any dilutions.

    • The average concentration from the replicate samples represents the equilibrium solubility of the API in the tested solvent at the specified temperature.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent in drug development is a multi-step workflow that involves screening, evaluation, and optimization. The following diagram, generated using Graphviz, illustrates a typical logical workflow for solvent selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Performance & Process Optimization cluster_3 Decision Points cluster_4 A Define API & Process Requirements B Computational Screening (Solubility Prediction, Safety) A->B C Create Shortlist of Solvents B->C J Meets Criteria? C->J D Equilibrium Solubility Studies E Assess API Stability in Solvents D->E F Evaluate Impact on Crystal Form (Polymorphism) E->F K Performance Acceptable? F->K G Reaction/Crystallization Performance H Downstream Processing Compatibility (e.g., Isolation, Drying) G->H I Final Solvent Selection H->I L Selected Solvent for Process Development J->A No, Refine Search J->D Yes K->C No, Re-evaluate Shortlist K->G Yes

A logical workflow for solvent selection in drug development.

This guide provides a foundational comparison of this compound with other key polar aprotic solvents. While this compound presents some interesting physical properties, such as a high boiling point and low volatility, further experimental data is necessary to fully evaluate its performance and potential as a viable alternative in various research and development applications.

References

Unraveling the Cellular Impact: A Comparative Guide to Dipropylene Glycol Isomer Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical isomers is paramount for safety and efficacy. This guide provides a comparative overview of the toxicity of dipropylene glycol (DPG) isomers in cell culture, supported by experimental data and detailed protocols.

Dipropylene glycol, a common solvent and ingredient in various industrial and consumer products, exists as a mixture of three isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol[1][2]. While extensive toxicological data is available for the DPG mixture, studies directly comparing the in vitro toxicity of the individual isomers are limited. However, the existing body of research consistently points towards a low overall toxicity profile for dipropylene glycol and its derivatives like dipropylene glycol methyl ether (DPGME)[1][3][4][5][6].

Commercial DPG and DPGME are typically sold as mixtures of their respective isomers[3][5][6]. Toxicological reviews confirm a substantial dataset for these compounds, covering major endpoints of concern and revealing a consistent profile of low toxicity[4]. Metabolism of these glycols follows common pathways, providing a scientific basis for a read-across approach to assess the hazard potential where data on specific oligomers may be lacking[4]. Studies have shown no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity in humans[4].

Comparative Toxicity Data

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Skin Irritation (Rabbit)Eye Irritation (Rabbit)Skin Sensitization (Human)
Dipropylene Glycol (DPG) >13 g/kg bw[7]>5 g/kg bw[7]Non-irritating[1]Slightly irritating[1][7]Not a sensitizer[7]

Note: The data presented is for the mixture of dipropylene glycol isomers, as specific data for individual isomers is limited.

Long-term exposure studies in animals have shown some effects at very high doses, such as kidney lesions in rats at approximately 12.5 g/kg bw/day[7]. However, these levels are significantly higher than typical human exposure.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research into the comparative toxicity of dipropylene glycol isomers, detailed methodologies for key in vitro cytotoxicity assays are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the dipropylene glycol isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and potential mechanisms of toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding dpg_isomers Dipropylene Glycol Isomer Solutions treatment Treatment with DPG Isomers dpg_isomers->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay data_analysis Data Analysis (IC50 values) mtt_assay->data_analysis ldh_assay->data_analysis comparison Comparative Toxicity Assessment data_analysis->comparison

Caption: Experimental workflow for comparing the cytotoxicity of dipropylene glycol isomers.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome chemical Chemical Exposure (e.g., DPG Isomer) bax Bax/Bak Activation chemical->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: A simplified signaling pathway for chemical-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of 2,2'-Oxydipropanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,2'-Oxydipropanol, commonly known as Dipropylene Glycol (DPG), is a solvent used in numerous research and industrial applications. While it is not generally classified as a hazardous substance under federal regulations, its disposal is subject to specific guidelines to ensure environmental protection and laboratory safety.[1][2] Contamination of this substance may alter its characteristics and require a different disposal approach.[3] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is critical to adhere to standard safety protocols. Handling this compound requires appropriate personal protective equipment (PPE) to prevent skin and eye contact.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC or rubber), safety goggles or a face shield, and a lab coat or overalls.[4]

  • Ventilation: Ensure the handling and collection of waste occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[3][5]

  • Ignition Sources: Although this compound has a relatively high flash point, it is a combustible liquid.[6] Keep it away from open flames, sparks, and other potential ignition sources.[5][6]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound (Dipropylene Glycol), which is essential for risk assessment during handling and disposal.

PropertyValueReference
Flash Point130 °C (Closed Cup)[6]
Auto-ignition Temperature327 - 337 °C[6]
Lower Explosion Limit2.9 %[6]
Upper Explosion Limit12.6 %[6]
Solubility in WaterMiscible[4][7]
Molecular Weight134.17 g/mol [8]

Step-by-Step Disposal Procedure

This procedure outlines the process from waste accumulation in the lab to final disposal, ensuring compliance and safety.

Step 1: Waste Characterization and Segregation

The individual laboratory worker or "generator" is legally responsible for characterizing the waste.[3]

  • Determine if Contaminated: Assess if the this compound waste is mixed with other chemicals. Processing, use, or contamination can change waste management options.[3] If it is contaminated with substances classified as hazardous waste, the entire mixture must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible and designated for the same disposal route. Keep it separate from incompatible materials like strong oxidizing agents.[7]

Step 2: Collection and Storage

Proper collection and storage are critical to prevent spills and ensure safe handling.

  • Use Compatible Containers: Collect the waste in a suitable, leak-proof, and clearly labeled container.[5][9] The original product container is often a good choice.

  • Labeling: Label the waste container clearly as "Waste this compound" or "Waste Dipropylene Glycol." Include the approximate concentration and identify any contaminants. The label should be securely attached.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][5] Ensure it is stored separately from incompatible materials.[5]

Step 3: Selecting a Disposal Method

The disposal of chemical waste must comply with all federal, state, and local regulations.[3]

  • Primary Method: Licensed Waste Disposal Contractor: The most recommended and compliant method is to arrange for disposal through a licensed chemical waste disposal company.[5][10] These companies are equipped to handle chemical waste and will typically use controlled incineration with flue gas scrubbing to destroy the material safely.[5][7]

  • Alternative Method (Facility Permitting): For facilities with the appropriate permits and equipment, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator that includes an afterburner and scrubber.[7] This is not a procedure to be performed in a standard laboratory.

Important: Do not discharge this compound waste into sewer systems, drains, or waterways.[5][6]

Step 4: Managing Spills During Disposal

In the event of a spill during collection or transfer, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[6] Eliminate all nearby ignition sources.[6]

  • Containment: Stop the leak if it is safe to do so. Use an inert absorbent material like sand, soil, or commercial sorbents to contain the spill.[3][6] Prevent the spill from entering drains or waterways.[3][6]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly.

Step 5: Disposal of Empty Containers

Empty containers may retain chemical residues and vapors and should be handled with care.[3]

  • Triple Rinse: The preferred method for cleaning empty containers is to triple rinse them with a suitable solvent (water can be used, as this compound is miscible).[5][11] The rinsate must be collected and disposed of as chemical waste.[11]

  • Final Disposal:

    • Recycling/Reconditioning: Once properly cleaned, containers can be offered for recycling or reconditioning.[5]

    • Landfill: Alternatively, the cleaned container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generate This compound Waste characterize Step 1: Characterize Waste start->characterize is_contaminated Is it contaminated with hazardous material? characterize->is_contaminated collect_non_haz Step 2: Collect & Label as 'Waste this compound' is_contaminated->collect_non_haz No collect_haz Step 2: Collect & Label as Hazardous Waste (Mixed) is_contaminated->collect_haz Yes store Store in designated, secure area collect_non_haz->store collect_haz->store disposal_co Step 3: Arrange Pickup by Licensed Disposal Contractor store->disposal_co spill Step 4: Manage Spills (Contain, Absorb, Collect) store->spill If Spill Occurs container_disp Step 5: Handle Empty Container (Triple Rinse, Puncture) disposal_co->container_disp spill->disposal_co end End: Compliant Disposal container_disp->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2,2'-Oxydipropanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the proper handling, personal protective equipment (PPE), and disposal of 2,2'-Oxydipropanol, fostering a secure research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, also known as dipropylene glycol, is a colorless, viscous liquid with low acute toxicity.[1][2] While it is not classified as a hazardous substance under GHS criteria, it can cause mild, temporary irritation to the skin and eyes.[3] Therefore, adherence to standard laboratory safety protocols and the use of appropriate PPE is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer sufficient protection for incidental contact.[4] For prolonged or immersive contact, consult the glove manufacturer's resistance guide.
Eye and Face Protection Safety glasses with side shields or gogglesSafety eyewear should be worn to protect against potential splashes.[5] A face shield may be necessary if there is a significant splash hazard.[4]
Skin and Body Protection Laboratory coatA standard, buttoned lab coat is recommended to protect skin and personal clothing.[4]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in any laboratory setting where chemicals are handled.[4]
Respiratory Protection Not normally requiredUse in a well-ventilated area.[6] If engineering controls are insufficient to control vapors or mists, respiratory protection may be necessary.[3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure the work area is well-ventilated.

  • Confirm that an emergency eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary PPE before handling the chemical.

Step 2: Chemical Handling

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Use non-sparking tools if there is a risk of flammable vapor generation, although this compound has a high flash point.[3]

  • Keep containers tightly closed when not in use.[8]

Step 3: Spill Management

  • In the event of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[6]

  • For larger spills, contain the liquid to prevent it from entering drains or waterways.[8]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[6]

Step 4: Disposal

  • This compound is considered readily biodegradable and does not meet the criteria for hazardous waste according to U.S. EPA regulations.[1][5]

  • Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[5][7]

  • Do not dispose of the chemical down the drain unless permitted by local ordinances.

  • Contaminated packaging should be disposed of as unused product.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle this compound prep_ppe->handle_chem prep_vent Ensure Proper Ventilation prep_vent->handle_chem prep_safety Locate Safety Equipment prep_safety->handle_chem spill_event Spill Occurs handle_chem->spill_event Accidental Release dispose_waste Dispose of Waste handle_chem->dispose_waste Routine Use spill_contain Contain Spill spill_event->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect for Disposal spill_absorb->spill_collect spill_collect->dispose_waste dispose_ppe Doff and Dispose of Contaminated PPE dispose_waste->dispose_ppe

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.